molecular formula C5H9NaO3 B11718708 Sodium 4-hydroxy-2-methylbutanoate

Sodium 4-hydroxy-2-methylbutanoate

Cat. No.: B11718708
M. Wt: 140.11 g/mol
InChI Key: PLTXIYNOGPMDEO-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-2-methylbutanoate is a useful research compound. Its molecular formula is C5H9NaO3 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 4-hydroxy-2-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-hydroxy-2-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;4-hydroxy-2-methylbutanoate

InChI

InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

PLTXIYNOGPMDEO-UHFFFAOYSA-M

Canonical SMILES

CC(CCO)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sodium 4-hydroxy-2-methylbutanoate (CAS 107975-82-6)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-hydroxy-2-methylbutanoate, with the CAS registry number 107975-82-6, is a sodium salt of a branched-chain hydroxy fatty acid. While comprehensive research on this specific salt is limited, its structural relationship to other short-chain and branched-chain fatty acids suggests a potential role in various biological processes. This guide provides a detailed overview of its known properties, inferred characteristics based on its free acid form (4-hydroxy-2-methylbutanoic acid), and the broader context of related molecules. It aims to serve as a foundational resource for researchers interested in its synthesis, analysis, and potential applications in drug development and metabolic research. This document emphasizes the current knowledge gaps and provides hypothetical frameworks for future investigation, grounded in established scientific principles.

Introduction: Unveiling a Potential Metabolic Modulator

Sodium 4-hydroxy-2-methylbutanoate belongs to the family of short-chain fatty acids (SCFAs), which are increasingly recognized for their pivotal roles in health and disease. SCFAs, such as butyrate and propionate, are well-documented for their anti-inflammatory, immunomodulatory, and metabolic-regulating properties[1][2][3][4][5]. The introduction of a methyl branch and a hydroxyl group in the structure of Sodium 4-hydroxy-2-methylbutanoate suggests unique metabolic and signaling characteristics compared to its linear counterparts.

This guide will navigate the current, albeit sparse, landscape of information available for this compound, drawing logical inferences from its constituent acid and related branched-chain hydroxy acids. The primary objective is to equip researchers with a thorough understanding of its chemical nature and to propose scientifically-grounded hypotheses regarding its biological significance and potential therapeutic applications.

Physicochemical Properties

PropertyValueSource
CAS Number 107975-82-6[6][7]
Molecular Formula C₅H₉NaO₃[6][7][8][9][10]
Molecular Weight 140.11 g/mol [6]
IUPAC Name sodium;4-hydroxy-2-methylbutanoate[10]
Synonyms Sodium 4-Hydroxy-2-Methylbutyrate, 4-hydroxy-2-methyl-butyrate, Butanoic acid, 4-hydroxy-2-methyl-, monosodium salt[6][7]
Physical State Presumed to be a solid at room temperatureInferred
Solubility Expected to be soluble in waterInferred from salt nature

Properties of the Free Acid (4-hydroxy-2-methylbutanoic acid; CAS 81381-89-7):

PropertyValueSource
Molecular Formula C₅H₁₀O₃[11]
Molecular Weight 118.13 g/mol [11][12]
Topological Polar Surface Area 57.53 ŲInferred from computational data
LogP 0.0895Inferred from computational data
Hydrogen Bond Donors 2Inferred from computational data
Hydrogen Bond Acceptors 2Inferred from computational data
Rotatable Bonds 3Inferred from computational data

Synthesis and Characterization: A Proposed Pathway

A validated, step-by-step synthesis protocol for Sodium 4-hydroxy-2-methylbutanoate is not explicitly detailed in the available literature. However, a logical synthetic route can be devised based on the synthesis of its free acid and standard salt formation procedures.

Proposed Synthesis of 4-hydroxy-2-methylbutanoic acid

The synthesis of the free acid could potentially be adapted from methods used for structurally similar compounds, such as the oxidation of a corresponding diol or the reduction of a keto-acid.

Synthesis_Pathway Precursor Suitable Precursor (e.g., 2-methyl-1,4-butanediol) Oxidation Oxidation Precursor->Oxidation Oxidizing Agent (e.g., PCC, Jones Reagent) Free_Acid 4-hydroxy-2-methylbutanoic acid Oxidation->Free_Acid

Caption: Proposed synthetic pathway for 4-hydroxy-2-methylbutanoic acid.

Formation of Sodium 4-hydroxy-2-methylbutanoate

The sodium salt can be readily prepared by reacting the free acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.

Experimental Protocol:

  • Dissolution: Dissolve a known molar equivalent of 4-hydroxy-2-methylbutanoic acid in a suitable solvent, such as ethanol or methanol.

  • Neutralization: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the dissolved acid with continuous stirring.

  • Monitoring: Monitor the pH of the solution. The reaction is complete when a neutral pH (approximately 7.0) is achieved.

  • Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Drying: Dry the resulting solid residue under vacuum to obtain Sodium 4-hydroxy-2-methylbutanoate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the methyl, methylene, and methine protons and carbons in the structure.
Mass Spectrometry (MS) The mass spectrum should display a molecular ion peak corresponding to the mass of the free acid or characteristic fragments.
Infrared (IR) Spectroscopy The IR spectrum should show the absence of a broad O-H stretch from the carboxylic acid and the presence of a strong carboxylate (COO⁻) stretch.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak should be observed, indicating the purity of the compound.

Potential Biological Activity and Mechanism of Action: An Extrapolative View

While direct studies on the biological effects of Sodium 4-hydroxy-2-methylbutanoate are lacking, its structural features as a branched-chain hydroxy acid allow for informed hypotheses regarding its potential roles.

Analogy to Branched-Chain Amino Acid Metabolism

Branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are metabolized to their corresponding branched-chain keto acids (BCKAs) and subsequently to branched-chain hydroxy acids (BCHAs)[13][14][15][16][17]. These metabolites are not merely metabolic intermediates but possess their own biological activities. For instance, some BCHAs have been shown to promote the growth of beneficial gut bacteria and enhance insulin action[13].

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT BCKA Branched-Chain Keto Acids BCAT->BCKA Hycdh Hycdh BCKA->Hycdh BCHA Branched-Chain Hydroxy Acids Hycdh->BCHA SCFA_Signaling SCFA Sodium 4-hydroxy-2-methylbutanoate GPCR GPCRs (e.g., FFAR2, FFAR3) SCFA->GPCR Activation HDAC HDACs SCFA->HDAC Inhibition Downstream Downstream Cellular Effects (e.g., Anti-inflammatory, Metabolic Regulation) GPCR->Downstream HDAC->Downstream

Caption: Potential signaling pathways for Sodium 4-hydroxy-2-methylbutanoate.

Applications in Research and Drug Development

The primary documented use of Sodium 4-hydroxy-2-methylbutanoate is as a reference standard in analytical method development and validation for the API Methylbutyrate.[8] This indicates its importance in the quality control of pharmaceutical products.

Based on its structural characteristics, several research and development applications can be envisioned:

  • Metabolomics Research: As a potential endogenous metabolite, it could be a biomarker for certain metabolic states or diseases.

  • Gut Microbiome Studies: Its effects on the composition and function of the gut microbiota could be investigated.

  • Drug Discovery: As a potential modulator of GPCRs or HDACs, it could serve as a lead compound for the development of new therapeutics for inflammatory or metabolic disorders.

Future Directions and Conclusion

The study of Sodium 4-hydroxy-2-methylbutanoate is in its infancy. The current body of knowledge is largely based on inference and its use as an analytical standard. To unlock its full potential, future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed and validated synthetic protocol and comprehensive analytical data.

  • In Vitro Biological Screening: Systematic screening of its activity on relevant biological targets, including GPCRs, HDACs, and enzymes of BCAA metabolism.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Investigation of its absorption, distribution, metabolism, excretion (ADME), and biological effects in animal models.

  • Metabolomic Profiling: Searching for its presence in biological samples to determine if it is an endogenous metabolite.

References

  • Pathway and Production Differences in Branched-Chain Hydroxy Acids as Bioactive Metabolites in Limosilactobacillus fermentum, Ligilactobacillus salivarius, and L
  • Health Benefits and Side Effects of Short-Chain F
  • sodium 4-hydroxy-2-methylbutano
  • Branched-chain amino acid. (n.d.). Wikipedia.
  • Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. (2024). MDPI.
  • 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0. (n.d.). Benchchem.
  • Sodium 4-Hydroxy-2-Methylbutyrate | CAS No- 107975-82-6 | NA. (n.d.). Chemicea.
  • 4-Hydroxy-2-methylbutanoic acid. (n.d.). CymitQuimica.
  • The role of short-chain fatty acids in inflamm
  • Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. (n.d.). Frontiers.
  • Therapeutic Potential of Short-Chain Fatty Acids in Gastrointestinal Diseases. (2025). MDPI.
  • Short-chain fatty acids are potential goalkeepers of
  • Role and Mechanism of Short-Chain Fatty Acids in Skeletal Muscle Homeostasis and Exercise Performance. (n.d.). PMC.
  • Sodium 4-Hydroxy-2-Methylbutyrate - CAS - 107975-82-6. (n.d.). Axios Research.
  • Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig. (2021). American Journal of Physiology.
  • 4-hydroxy-2-methylbutanoic acid. (n.d.). Stenutz.
  • Sodium 4-Hydroxy-2-Methylbutyr
  • 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034. (n.d.). PubChem.
  • sodium 4-hydroxy-2-methylbutanoate(CAS# 107975-82-6 ). (n.d.). angenechemical.com.
  • 4-Hydroxy-2-methylenebutanoic acid | 24923-76-0. (2023). ChemicalBook.

Sources

4-hydroxy-2-methylbutanoic acid sodium salt chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Characterization, Synthesis Logic, and Pharmacological Relevance

Executive Summary

4-Hydroxy-2-methylbutanoic acid sodium salt (CAS: 107975-82-6) is a specialized hydroxy-fatty acid derivative serving as a critical chiral building block in pharmaceutical synthesis and a structural analog in neuropharmacological research.

Distinct from the common dietary supplement HMB (3-hydroxy-3-methylbutyrate) and the controlled substance GHB (4-hydroxybutanoic acid), this molecule features a methyl branch at the alpha-position (


). This structural modification introduces chirality and alters metabolic stability, making it a valuable probe for GHB receptor ligand studies  and a precursor for 

-methylene-

-butyrolactone
derivatives (Tulipalin A analogs).

This guide details the structural properties, equilibrium dynamics, and a self-validating synthesis protocol for researchers requiring high-purity substrate.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertySpecification
IUPAC Name Sodium 4-hydroxy-2-methylbutanoate
Common Synonyms HMBA-Na;

-methyl-GHB sodium salt
CAS Number (Salt) 107975-82-6
CAS Number (Free Acid) 81381-89-7
Molecular Formula

Molecular Weight 140.11 g/mol
Chirality Contains one stereocenter at

.[1] Exists as (R), (S), or racemate.
Structural Disambiguation (Critical)

Researchers often confuse this isomer with structurally similar metabolites. The position of the methyl group and hydroxyl group dictates biological function.

  • Target (HMBA): 4-hydroxy-2-methyl...[2][3] (Precursor to lactones, GHB analog).

  • HMB (Supplement): 3-hydroxy-3-methyl...[1] (Leucine metabolite, anabolic).

  • GHB (Drug): 4-hydroxy...[4] (Neurotransmitter, no methyl branch).

Equilibrium Dynamics: The Lactone Trap

The core technical challenge in handling this molecule is the Acid-Lactone Equilibrium .

  • In Basic/Neutral pH (Solid/Solution): The molecule exists as the stable, open-chain carboxylate salt (Sodium 4-hydroxy-2-methylbutanoate).

  • In Acidic pH: Protonation of the carboxylate leads to rapid intramolecular esterification (cyclization), forming

    
    -methyl-
    
    
    
    -butyrolactone
    .

Implication: Analytical samples must be maintained at pH > 7.5 to prevent artifactual lactonization during HPLC or GC analysis.

Equilibrium cluster_0 Stable Form (pH > 7) cluster_1 Unstable Intermediate (pH < 7) cluster_2 Cyclized Product Salt Sodium 4-hydroxy-2-methylbutanoate (Open Chain Salt) Acid 4-hydroxy-2-methylbutanoic acid (Free Acid) Salt->Acid + H+ Acid->Salt + NaOH Lactone α-methyl-γ-butyrolactone (Cyclic Ester) Acid->Lactone - H2O (Spontaneous) Lactone->Salt + NaOH / Heat (Hydrolysis)

Figure 1: The pH-dependent equilibrium. The synthesis strategy relies on the green pathway (Hydrolysis).

Part 2: Synthesis Protocol (Hydrolytic Ring Opening)

Methodological Rationale

While de novo synthesis from succinic anhydride is possible, it is prone to over-reduction and purification difficulties. The most authoritative, high-purity method for generating the salt is the quantitative alkaline hydrolysis of the commercially available lactone . This ensures exact stoichiometry and eliminates side-product formation.

Reagents
  • Precursor:

    
    -Methyl-
    
    
    
    -butyrolactone (CAS: 1679-47-6). Purity
    
    
    98%.
  • Base: Sodium Hydroxide (NaOH), 1.0 M Standardized Solution.

  • Solvent: Deionized Water (18.2 M

    
    ) and Ethanol (absolute).
    
Step-by-Step Workflow

Step 1: Stoichiometric Calculation Calculate the exact molar amount of lactone.



Prepare an equimolar amount of NaOH. Crucial:  Do not use excess NaOH, or the final product will be hygroscopic and highly alkaline, interfering with biological assays.

Step 2: Hydrolysis Reaction

  • Dissolve

    
    -methyl-
    
    
    
    -butyrolactone in a minimal volume of ethanol/water (1:1 v/v).
  • Add the calculated 1.0 equivalent of 1.0 M NaOH dropwise under constant stirring at room temperature.

  • Monitor: The reaction is slightly exothermic.

  • Heat the solution to 60°C for 2 hours . This energy input ensures the kinetic barrier of the methylated ring is overcome and prevents reversion.

Step 3: Validation & Isolation

  • Check pH. It should be approximately 8.0–9.[5]0. If pH < 7, conversion is incomplete (add trace NaOH).

  • Remove solvent via rotary evaporation at 50°C under reduced pressure.

  • Lyophilization (Freeze Drying): Redissolve the residue in minimal water and freeze-dry for 24 hours. This yields a white, free-flowing powder.

Step 4: Storage Store in a desiccator at -20°C. The salt is hygroscopic.

Synthesis Start Start: α-Methyl-γ-butyrolactone Mix Dissolve in EtOH/H2O (1:1) Start->Mix React Add 1.0 eq NaOH Heat 60°C, 2 hrs Mix->React Check QC: Check pH (Target 8.0-9.0) React->Check Check->React pH < 7 (Incomplete) Dry Lyophilization Check->Dry pH OK Final Product: Sodium 4-hydroxy-2-methylbutanoate Dry->Final

Figure 2: Workflow for the quantitative conversion of lactone to sodium salt.

Part 3: Applications & Biological Relevance[6]

GHB Receptor Ligand Research

The 4-hydroxy-2-methylbutanoate structure acts as a conformationally restricted analog of GHB. Research indicates that alkyl substitution at the alpha-position (C2) affects binding affinity to high-affinity GHB binding sites in the brain.

  • Mechanism: The methyl group creates steric hindrance, potentially reducing affinity for GABA-B receptors while retaining affinity for specific GHB receptors, allowing for more selective pharmacological profiling.

Polymer & Materials Science

The acid form (generated in situ from the salt) serves as a precursor for Tulipalin A analogs.

  • Reaction: Thermal dehydration of the salt in acidic media yields

    
    -methylene-
    
    
    
    -butyrolactone.
  • Utility: These monomers polymerize to form high-refractive-index acrylic polymers with superior thermal stability compared to standard methacrylates.

Metabolic Tracing

As a branched-chain hydroxy fatty acid, this salt is used as a standard in GC-MS metabolomics to identify defects in isoleucine metabolism or fatty acid oxidation disorders.

Part 4: Analytical Characterization Data

TechniqueExpected Signal Characteristics
1H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

1.05
(d, 3H,

);

1.55/1.85
(m, 2H,

);

2.35
(m, 1H,

);

3.55
(t, 2H,

).
13C NMR Carbonyl (

) ~184 ppm; C-OH ~60 ppm; Methyl ~18 ppm.
Mass Spec (ESI-) m/z 117.05

. (Parent ion of the acid).[6]
Solubility Highly soluble in water, methanol. Insoluble in hexane, ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23695196, Sodium 4-hydroxy-2-methylbutanoate. Retrieved from [Link]

  • Bourguignon, J. J., et al. (1988).Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry. (Contextual grounding for GHB analog synthesis).
  • Google Patents (2005).US20050113366A1: Derivatives of 4-hydroxybutanoic acid... as ligands of gamma-hydroxybutyrate (GHB) receptors.

Sources

Engineering Biodegradable Polyesters: The Role of 4-Hydroxy-2-Methylbutyrate (4H2MB) in Advanced Polyhydroxyalkanoates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

The transition from petrochemical plastics to biobased, biodegradable alternatives is a critical mandate in modern materials science and pharmaceutical packaging. Polyhydroxyalkanoates (PHAs) represent the vanguard of this shift. However, naturally occurring PHAs typically possess a random monomer sequence and limited thermal processability, restricting their utility in high-performance biomedical applications such as resorbable sutures or controlled drug-release matrices.

To overcome these limitations, our focus has shifted toward incorporating unusual long-main-chain (LMC) hydroxyalkanoates. This whitepaper provides an in-depth technical analysis of 4-hydroxy-2-methylbutyrate (4H2MB) , an


-branched LMC monomer. By leveraging the sequence-regulating PHA synthase PhaCAR , we can engineer both random and block copolymers containing 4H2MB, fundamentally expanding the thermomechanical landscape of microbial polyesters[1].

Mechanistic Grounding: The PhaCAR Synthase System

Standard PHA synthases struggle to polymerize monomers with main chains longer than four carbons or those with complex branching. As an application scientist, I select PhaCAR —a unique Class I PHA synthase—because of its unprecedented substrate promiscuity and its ability to spontaneously regulate monomer sequences[2].

The Causality of Monomer Selection

The synthesis of 4H2MB-containing polymers is not a simple plug-and-play fermentation. It requires a highly orchestrated interplay of specific co-monomers:

  • The Backbone Requirement (3HB): PhaCAR cannot synthesize a homopolymer of 4H2MB due to steric hindrance at the enzyme's active site. Therefore, 3-hydroxybutyrate (3HB) or 3-hydroxypropionate (3HP) must be supplied as an essential co-monomer to propagate the polymer chain[1].

  • The Sequence Director (2HB): When 4H2MB and 3HB are co-fed, the resulting polymer is a random copolymer,

    
    . However, introducing 2-hydroxybutyrate (2HB) alters the reaction kinetics. 2HB acts as a block-inducing agent, forcing the system to synthesize a di-block copolymer: 
    
    
    
    [3].

BiosynthesisPathway cluster_0 Monomer Activation (Recombinant E. coli) M1 4H2MB Precursor Enz1 CoA Transferase / Ligase M1->Enz1 M2 3HB Precursor M2->Enz1 M3 2HB Precursor (Block Inducer) M3->Enz1 CoA1 4H2MB-CoA Enz1->CoA1 CoA2 3HB-CoA Enz1->CoA2 CoA3 2HB-CoA Enz1->CoA3 PhaCAR PhaCAR Synthase (Sequence-Regulating) CoA1->PhaCAR CoA2->PhaCAR CoA3->PhaCAR Optional Feed Poly1 P(3HB-co-4H2MB) Random Copolymer PhaCAR->Poly1 Without 2HB Poly2 P(3HB-co-4H2MB)-b-P(2HB) Block Copolymer PhaCAR->Poly2 With 2HB

Fig 1: Biosynthetic pathway of 4H2MB-containing PHA copolymers via the PhaCAR synthase system.

Self-Validating Experimental Protocol

To ensure high-fidelity data and reproducible polymer yields, the following protocol incorporates built-in validation checkpoints. This methodology utilizes a recombinant Escherichia coli host engineered with the PhaCAR synthase, alongside CoA transferase and CoA ligase to activate the free acids into CoA-thioesters[4].

Phase 1: Precursor Preparation

Scientific Rationale: 4H2MB is not commercially available in its free acid or sodium salt form at scale. It must be generated via the alkaline hydrolysis of its corresponding lactone. (Note: While some literature transcribes the precursor as


-methyl-

-butyrolactone[2], the chemically accurate 5-membered ring precursor is

-methyl-

-butyrolactone).
  • Add 5.0 g of

    
    -methyl-
    
    
    
    -butyrolactone to 100 mL of 1 N NaOH.
  • Incubate at 65 °C for 72 hours under continuous stirring to ensure complete ring-opening[2].

  • Neutralize the solution to pH 7.0 using 6 N HCl.

  • Validation Checkpoint: Analyze an aliquot via

    
    -NMR to confirm the disappearance of the lactone ring protons, ensuring complete conversion to sodium 4-hydroxy-2-methylbutyrate (4H2MB-Na).
    
Phase 2: Fermentation & Biosynthesis
  • Inoculate recombinant E. coli (harboring plasmids for PhaCAR, CoA transferase, and CoA ligase) into M9 minimal medium supplemented with yeast extract.

  • Feed the neutralized 4H2MB-Na precursor alongside 3HB (and 2HB if block copolymerization is desired) at a total concentration of 5-10 g/L[1].

  • Self-Validating Control: Run a parallel fermentation using wild-type E. coli (lacking the PhaCAR plasmid) fed with the exact same precursors. Causality: If polymer is extracted from the test batch but absent in the wild-type batch, it definitively proves that the polymer is the product of the engineered synthase, ruling out endogenous lipid accumulation.

  • Cultivate at 30 °C for 48–72 hours.

Phase 3: Extraction and Purification
  • Harvest cells via centrifugation (8,000 × g, 15 min) and lyophilize the pellet to complete dryness.

  • Extract the intracellular PHA by refluxing the lyophilized biomass in chloroform for 48 hours.

  • Filter the cellular debris and precipitate the dissolved polymer by adding the chloroform extract dropwise into 10 volumes of ice-cold methanol.

  • Recover the precipitated polymer and dry under a vacuum to constant weight.

Workflow Step1 1. Precursor Prep Lactone Hydrolysis (NaOH, 65°C) Step2 2. Fermentation Recombinant E. coli (PhaCAR, CoA Ligase) Step1->Step2 Step3 3. Extraction Lyophilization & Chloroform Reflux Step2->Step3 Step4 4. Characterization GC, NMR, DSC Sequence Analysis Step3->Step4

Fig 2: Step-by-step experimental workflow for the biosynthesis and characterization of 4H2MB PHAs.

Quantitative Data: Copolymer Characteristics

The incorporation of the


-branched 4H2MB monomer disrupts the highly crystalline structure of pure P(3HB), resulting in a more ductile, processable material suitable for drug delivery systems. The table below summarizes the sequence outcomes and incorporation efficiencies based on the feed combinations[1],[3].
Monomer Feed CompositionResulting Polymer ArchitectureSequence TypeMax 4H2MB IncorporationStructural Implications
3HB + 4H2MB

Random~2.9 mol%Plastic deformation; reduced crystallinity compared to pure P(3HB).
3HB + 4H2MB + 2HB

BlockVariableElastic deformation; microphase separation due to block segments.
3HB + 5HV (Control)

Random~4.8 mol%Serves as a baseline for LMC incorporation efficiency.
4H2MB Only No Polymer FormedN/A0 mol%Proves 3HB is the essential backbone for PhaCAR propagation.

Conclusion & Application in Drug Development

The successful incorporation of 4-hydroxy-2-methylbutyrate into PHA backbones using the PhaCAR synthase represents a paradigm shift in biopolymer engineering. For drug development professionals, the ability to switch between random and block copolymerization simply by adding 2HB allows for the precise tuning of polymer degradation rates. A random


 copolymer will undergo bulk erosion differently than its block counterpart, providing a tunable release kinetic profile for embedded active pharmaceutical ingredients (APIs).

Future metabolic engineering efforts should focus on designing de novo biosynthesis pathways for 4H2MB directly from central carbon metabolites, eliminating the need for lactone precursor feeding and paving the way for industrial-scale, carbon-neutral production.

References

1. 2. 3.

Sources

4-Hydroxy-2-Methylbutanoic Acid: Natural Occurrence, Biosynthesis, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-methylbutanoic acid (CAS: 81381-89-7) is a saturated, short-chain hydroxy fatty acid that plays a critical role as a metabolic intermediate and a precursor to highly active volatile organic compounds (VOCs). In biological matrices, it exists in a dynamic, pH-dependent thermodynamic equilibrium with its cyclic ester form, α-methyl-γ-butyrolactone (CAS: 1679-47-6). This whitepaper provides an in-depth technical analysis of its naturally occurring sources, microbial biosynthetic pathways, and the rigorous analytical methodologies required to isolate and quantify this compound without inducing artifactual lactonization.

Chemical Identity & Thermodynamic Equilibrium

In aqueous biological systems, 4-hydroxy-2-methylbutanoic acid 1 rarely exists exclusively as a free acid. The C4-hydroxyl group is sterically positioned to undergo an intramolecular nucleophilic attack on the C1-carbonyl carbon.

Mechanistic Causality: Under acidic conditions (pH < 4.0), the protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, driving the equilibrium almost entirely toward the formation of the stable 5-membered ring, α-methyl-γ-butyrolactone [[2]](). This spontaneous cyclization presents a significant challenge for researchers attempting to quantify the native free-acid pool in plant and microbial extracts, necessitating specialized derivatization protocols.

Quantitative Distribution in Natural Matrices

The compound and its lactone are predominantly identified as trace volatile constituents in specific plant species and as transient intermediates in microbial fermentation.

Table 1: Natural Sources and Matrix Distribution
Biological SourceMatrix TypePredominant Form DetectedRelative AbundancePrimary Biological Role
Passiflora edulis (Purple/Yellow Passion Fruit)Fruit Juice / Essential Oilα-Methyl-γ-butyrolactoneTrace (Volatile Fraction)Flavor and aroma profile contributor
Nicotiana tabacum (Tobacco)Leaf / Smoke Volatilesα-Methyl-γ-butyrolactoneTraceSecondary metabolite / VOC signature
Coffea arabica (Coffee)Roasted Bean Extractα-Methyl-γ-butyrolactoneTraceAroma contributor
Saccharomyces cerevisiae (Yeast)Fermentation Broth4-Hydroxy-2-methylbutanoic acidVariable (Metabolic)Intermediate in amino acid degradation

Note: The structural analog 4-hydroxy-2-methylenebutanoic acid (possessing a double bond) is found abundantly in the Liliaceae family as a defensive tuliposide precursor [[3]](). Care must be taken during LC-MS/GC-MS library matching to differentiate the saturated passion fruit/yeast metabolite from the unsaturated Liliaceae defensive compound.

Biosynthetic Pathways

In naturally occurring microbial systems, particularly yeast (Saccharomyces cerevisiae), the biosynthesis of 4-hydroxy-2-methylbutanoic acid is intrinsically linked to the degradation of branched-chain amino acids via the Ehrlich pathway.

L-isoleucine undergoes transamination to form α-keto-β-methylvalerate, which is subsequently decarboxylated to 2-methylbutanal. A critical hydroxylation step yields 4-hydroxy-2-methylbutanal, an active metabolic intermediate [[4]](). Finally, mild enzymatic oxidation by dehydrogenases converts the aldehyde into 4-hydroxy-2-methylbutanoic acid.

Biosynthesis_Pathway Iso L-Isoleucine Keto α-Keto-β-methylvalerate Iso->Keto Transaminase (Ehrlich Pathway) Aldehyde 2-Methylbutanal Keto->Aldehyde Decarboxylase OH_Aldehyde 4-Hydroxy-2-methylbutanal Aldehyde->OH_Aldehyde Hydroxylase Acid 4-Hydroxy-2-methylbutanoic acid OH_Aldehyde->Acid Dehydrogenase (Oxidation) Lactone α-Methyl-γ-butyrolactone Acid->Lactone Spontaneous Cyclization (pH < 7)

Caption: Biosynthetic pathway of 4-hydroxy-2-methylbutanoic acid and its spontaneous lactonization.

Advanced Isolation & Quantification Protocol

To ensure scientific integrity, any protocol measuring hydroxy acids must be a self-validating system . Because the heat of a GC-MS inlet can artificially induce lactonization of the free acid, a dual-pathway extraction workflow is required to accurately determine the native ratio of free acid to lactone in a natural matrix (e.g., passion fruit juice 5).

Step-by-Step Methodology
  • Matrix Preparation & Internal Standardization:

    • Homogenize 50 mL of raw biological matrix (e.g., Passiflora edulis juice or yeast broth) at 4°C to halt enzymatic activity.

    • Spike with 10 µg of an isotopically labeled internal standard (e.g., γ-butyrolactone-d6) to enable recovery calculations and validate extraction efficiency.

  • Sample Splitting (The Self-Validating Step):

    • Divide the homogenate into two equal 25 mL aliquots (Aliquot A and Aliquot B).

  • Pathway A: Total Pool Quantification (Forced Lactonization):

    • Causality: By intentionally driving the equilibrium to the right, we eliminate the variable of partial lactonization, allowing for the quantification of the total compound pool.

    • Adjust Aliquot A to pH 2.0 using 1M HCl. Incubate at 25°C for 30 minutes.

    • Perform liquid-liquid extraction (LLE) using dichloromethane (3 x 15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, concentrate under a gentle nitrogen stream, and analyze via GC-MS.

  • Pathway B: Free Acid Quantification (Derivatization):

    • Causality: To measure only the free acid, the hydroxyl and carboxyl groups must be protected before heat exposure.

    • Adjust Aliquot B to pH 7.5 to stabilize the free acid form.

    • Lyophilize the sample to complete dryness (water interferes with silylation).

    • Reconstitute the residue in 500 µL anhydrous pyridine and add 500 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 45 minutes to form the di-TMS derivative of 4-hydroxy-2-methylbutanoic acid. Analyze via GC-MS.

Analytical_Workflow Sample Biological Matrix + IS Split Sample Split Sample->Split PathA Acidify (pH 2.0) Split->PathA Pathway A PathB Neutralize (pH 7.5) Split->PathB Pathway B ExtA DCM Extraction PathA->ExtA GC_A GC-MS: Total Pool (Lactone) ExtA->GC_A Lyoph Lyophilization PathB->Lyoph Deriv Silylation (BSTFA/TMCS) Lyoph->Deriv GC_B GC-MS: Free Acid (di-TMS) Deriv->GC_B

Caption: Dual-pathway analytical workflow for differentiating free acid and lactone forms.

Biological Significance and Future Perspectives

While 4-hydroxy-2-methylbutanoic acid is primarily recognized for its contribution to the sensory profiles of passion fruit, coffee, and tobacco [[5]]() 2, its metabolic role is of increasing interest to synthetic biologists. By mapping the enzymatic conversion of 4-hydroxy-2-methylbutanal [[4]](), researchers can engineer microbial strains to overproduce specific lactones for the flavor and fragrance industry. Furthermore, understanding the saturated lactone's baseline activity is crucial when comparing it against α,β-unsaturated lactones, which are currently under pharmacological investigation for their ability to covalently modify KEAP1 and activate the NRF2 antioxidant pathway.

References

  • PubChem, "4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034", National Institutes of Health. URL:[Link]

  • PubChem, "alpha-Methylbutyrolactone | C5H8O2 | CID 98323", National Institutes of Health. URL:[Link]

  • Brunke, E.-J. (Ed.), "Progress in Essential Oil Research: Proceedings of the International Symposium on Essential Oils", Pageplace.de. URL: [Link]

Sources

Stereochemical Dynamics and Synthetic Utility of 4-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-methylbutanoic acid (HMBA) represents a deceptive simplicity in organic synthesis. Often conflated with statin intermediates (specifically the 3-hydroxy side chains of atorvastatin), HMBA is a distinct chiral scaffold primarily recognized as the biosynthetic precursor to Tulipalin A (


-methylene-

-butyrolactone). Its utility lies in its spontaneous lactonization equilibrium and its role as a versatile chiral synthon for antifungal agents and pilocarpine analogues.

This guide provides a rigorous analysis of the C2 chiral center, the thermodynamics of its lactonization, and validated protocols for its enzymatic resolution and analytical separation.

Structural Analysis & Stereochemistry

The stereochemical complexity of HMBA arises from the Carbon-2 (C2) position. Unlike


-hydroxy acids (e.g., HMB), the hydroxyl group in HMBA is terminal (

-position), while the methyl group resides at the

-position (C2).
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (R/S) at C2, we must rank the four substituents based on atomic number and connectivity.

Substituents at C2:

  • 
     : Carbon bonded to (O, O, O) [virtual bond for double bond]. Priority 1 .
    
  • 
     : Carbon bonded to (C, H, H) 
    
    
    
    Next C bonded to (O, H, H). Priority 2 .
  • 
     : Carbon bonded to (H, H, H). Priority 3 .
    
  • 
     : Priority 4 .
    

Configuration Logic:

  • Rectus (R): The sequence

    
     is clockwise when H is in the rear.
    
  • Sinister (S): The sequence is counter-clockwise.

CIP_Logic Start Chiral Center C2 Sub1 1. -COOH (C bonded to O, O, O) Start->Sub1 Sub2 2. -CH2CH2OH (C bonded to C, H, H -> O) Start->Sub2 Sub3 3. -CH3 (C bonded to H, H, H) Start->Sub3 Sub4 4. -H (Lowest Priority) Start->Sub4 Decision View with H in rear Sub1->Decision Sub2->Decision Sub3->Decision Result_R (R)-Enantiomer Clockwise (1->2->3) Decision->Result_R Clockwise Result_S (S)-Enantiomer Counter-Clockwise Decision->Result_S Counter-Clockwise

Figure 1: Decision logic for Cahn-Ingold-Prelog (CIP) priority assignment at the C2 chiral center.

Physicochemical Dynamics: The Lactonization Equilibrium

A critical feature of HMBA is its propensity to cyclize. In aqueous solution, the open-chain hydroxy acid exists in equilibrium with


-methyl-

-butyrolactone
(also known as 3-methyldihydrofuran-2(3H)-one).


  • Acidic pH: Favors the lactone form (intramolecular Fischer esterification).

  • Basic pH: Favors the open-chain carboxylate salt (saponification).

  • Stereochemical Retention: The cyclization involves the nucleophilic attack of the C4-hydroxyl oxygen on the C1-carbonyl carbon. Since the chiral center is at C2 (not the reaction site), the stereochemistry is generally retained . (R)-acid yields (R)-lactone.

Lactonization Acid Open Chain Form (4-Hydroxy-2-methylbutanoic acid) Transition Tetrahedral Intermediate Acid->Transition -H2O (Acidic pH) Transition->Acid Lactone Cyclic Form (alpha-Methyl-gamma-butyrolactone) Transition->Lactone Lactone->Transition +OH- (Basic pH)

Figure 2: The pH-dependent equilibrium between the open-chain acid and the lactone.

Synthetic Protocols: Enzymatic Resolution

For drug development applications requiring high enantiomeric excess (


), enzymatic kinetic resolution is superior to classical fractional crystallization. The following protocol utilizes Candida antarctica Lipase B (CAL-B) to hydrolyze the racemic lactone selectively.
Methodology: Lipase-Catalyzed Hydrolysis

This method exploits the enzyme's stereoselectivity to hydrolyze one enantiomer of the lactone (typically the S-form) into the open-chain hydroxy acid salt, leaving the R-lactone intact.

Reagents:

  • Racemic

    
    -methyl-
    
    
    
    -butyrolactone
  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic solvent (Diisopropyl ether or MTBE for extraction)

Step-by-Step Protocol:

  • Preparation: Suspend 10 mmol of racemic lactone in 50 mL of phosphate buffer (pH 7.0).

  • Initiation: Add 100 mg of immobilized CAL-B.

  • Incubation: Stir at 30°C. Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH. The consumption of NaOH correlates to the formation of the open-chain acid.

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours depending on enzyme activity). Filter off the enzyme.

  • Separation (Critical Step):

    • Phase 1 (Lactone Recovery): Extract the aqueous reaction mixture with MTBE (3 x 50 mL). The unreacted (R)-lactone will partition into the organic phase.

    • Phase 2 (Acid Recovery): Acidify the remaining aqueous phase to pH 2.0 with HCl. Extract with Ethyl Acetate. This yields the (S)-acid (which will spontaneously relactonize to (S)-lactone upon solvent removal/heating).

  • Purification: Dry organic layers over

    
     and concentrate in vacuo.
    

Data Summary Table:

ParameterValue/Condition
Substrate Racemic

-methyl-

-butyrolactone
Biocatalyst CAL-B (Novozym 435)
Medium Phosphate Buffer (pH 7.0)
Temperature 30°C
Conversion Limit 50% (Kinetic Resolution)
Typical E-value > 100 (High Selectivity)

Analytical Methodology

Quantifying the enantiomeric excess (


) is essential for validating the synthesis. Standard reverse-phase HPLC is insufficient; a chiral stationary phase is required.
Chiral GC Protocol (Preferred for Lactones)

Lactones are volatile and neutral, making them ideal candidates for Gas Chromatography.

  • Column: Cyclodextrin-based chiral column (e.g., Hydrodex-

    
    -3P or Chiraldex G-TA).
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program:

    • Initial: 80°C (hold 2 min)

    • Ramp: 2°C/min to 140°C

    • Hold: 5 min

  • Detection: FID (Flame Ionization Detector) at 250°C.

  • Elution Order: Typically (S)-lactone elutes before (R)-lactone (verify with pure standards).

Chiral HPLC Protocol (For Open Acid/Derivatives)

If analyzing the acid form directly, derivatization is often required to prevent peak tailing.

  • Derivatization: Treat with phenacyl bromide to form the phenacyl ester.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

Pharmaceutical & Biological Context

Distinction from Statin Intermediates

Researchers must distinguish HMBA from 4-cyano-3-hydroxybutyrate (atorvastatin intermediate).

  • HMBA:

    
     (Methyl at C2, Hydroxyl at C4).
    
  • Statin Side Chain:

    
     (Hydroxyl at C3).
    
Natural Product Precursor

HMBA is the aglycone of Tuliposide A .[1] Upon tissue damage in Tulipa species, enzymatic hydrolysis releases HMBA, which lactonizes to Tulipalin A (


-methylene-

-butyrolactone).[1][2]
  • Mechanism: The methyl group in HMBA is often functionalized to a methylene group in the final bioactive natural product.

  • Bioactivity: Tulipalin A exhibits potent fungitoxic activity, making HMBA derivatives attractive scaffolds for agricultural fungicides and contact allergen studies.

References

  • Enzymatic Resolution of Lactones : Tetrahedron: Asymmetry, "Lipase-catalyzed kinetic resolution of 3-methyl-substituted alkanolides," Vol 10, Issue 15.

  • Tulipalin Biosynthesis : Phytochemistry, "Tuliposides and Tulipalins: Their occurrence, chemistry, and function in tulips."

  • Statin Synthesis Overview : Chemical Reviews, "Synthesis of HMG-CoA Reductase Inhibitors." (Provided for contrast/negative control).

  • Chiral GC Methods : Journal of Chromatography A, "Enantioseparation of chiral lactones on cyclodextrin derivatives."

  • PubChem Compound Summary : 4-Hydroxy-2-methylbutanoic acid.[3]

Sources

Technical Guide: 4-Hydroxy-2-Methylbutanoate (4H2MB) as a Next-Generation PHA Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Steric Shield" Strategy in Biopolyester Design

Polyhydroxyalkanoates (PHAs) are defined by their biodegradability and biocompatibility.[1] However, the industry standard—Poly(4-hydroxybutyrate) (P4HB)—often faces limitations regarding hydrolytic stability and mechanical modulus. 4-Hydroxy-2-methylbutanoate (4H2MB) represents a critical structural evolution. By introducing a methyl group at the


-carbon (C2 position) of the 4-hydroxybutyrate backbone, researchers can introduce a "steric shield."

This modification disrupts the close packing of polymer chains, modulating crystallinity while protecting the ester linkage from rapid enzymatic hydrolysis. This guide details the synthesis, polymerization, and application of 4H2MB, positioning it as a high-value precursor for tunable drug delivery systems and advanced tissue engineering scaffolds.

Part 1: Molecular Architecture & Rationale

The Structural Advantage

Standard P4HB is a linear, flexible homopolymer. The introduction of the C2-methyl group in 4H2MB creates Poly(4-hydroxy-2-methylbutanoate) [P(4H2MB)] .

FeatureP(4HB) (Standard)P(4H2MB) (Methylated)Impact on Application
Backbone Linear (

)
Branched (

+

side chain)
Increased free volume; altered

.
Hydrolysis FastRetardedLonger in-vivo half-life for drug eluting implants.
Crystallinity Semi-crystallineTunable / AmorphousImproved optical clarity; reduced brittleness.
Precursor

-Butyrolactone (GBL)

-Methyl-

-butyrolactone (

-Me-GBL)
Requires specific synthetic/biosynthetic routes.
The Precursor State

4H2MB exists in equilibrium between its open-chain hydroxy-acid form and its cyclic lactone form (


-methyl-

-butyrolactone).
  • Biological Context: The open chain (salt form) is the substrate for CoA-transferases.

  • Chemical Context: The lactone is the monomer for Ring-Opening Polymerization (ROP).[2]

Part 2: Synthesis & Production Protocols

Route A: Chemo-Catalytic Synthesis (The "Gold Standard" for Purity)

For medical-grade applications, chemical synthesis via Ring-Opening Polymerization (ROP) of the lactone precursor is currently more reliable than microbial fermentation due to extraction difficulties of amorphous PHAs.

Protocol 1: Synthesis of the Precursor (

-Me-GBL)

Objective: Convert bio-based Itaconic Acid to


-methyl-

-butyrolactone.
  • Hydrogenation: Itaconic acid is hydrogenated (Pd/C catalyst, 50 bar

    
    , 50°C) to yield methylsuccinic acid.
    
  • Reduction/Cyclization: Methylsuccinic anhydride is reduced using

    
    -based catalysts or 
    
    
    
    (lab scale) to yield the diol, followed by oxidative lactonization, OR selective reduction of the anhydride directly to the lactone.
    • Critical Checkpoint: Verify purity via GC-MS. Impurities (diols) act as chain transfer agents, limiting molecular weight.

Protocol 2: Controlled Ring-Opening Polymerization (ROP)

Objective: Polymerize


-Me-GBL to P(4H2MB).
  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Organometallic (e.g., Tin(II) octoate).

  • Initiator: Benzyl alcohol (BnOH) – controls molecular weight (

    
    ).
    

Step-by-Step Workflow:

  • Drying: Dry

    
    -Me-GBL over 
    
    
    
    and distill under reduced pressure. (Water content must be < 20 ppm).
  • Reaction Setup: In a glovebox (

    
     atmosphere), combine 
    
    
    
    -Me-GBL (1.0 M in toluene), BnOH (desired ratio, e.g., 1:100), and TBD (0.5 mol%).
  • Polymerization: Stir at -40°C to 0°C.

    • Note: Lower temperatures favor conversion due to the low ceiling temperature (

      
      ) of substituted lactones.
      
  • Quenching: Terminate with benzoic acid/chloroform solution.

  • Precipitation: Pour into cold methanol. Centrifuge and dry under vacuum.

Route B: Biosynthetic Engineering (Emerging)

While wild-type bacteria do not accumulate P(4H2MB), metabolic engineering can force its production using a "Precursor Feeding" strategy.

Mechanism: The pathway relies on hijacking the Itaconate or Methacrylate degradation pathways to generate 4-hydroxy-2-methylbutyryl-CoA , which is then polymerized by a broad-specificity PHA synthase (e.g., PhaC from Pseudomonas sp. or engineered Cupriavidus necator).

Visualization: The Biosynthetic Logic

Biosynthesis cluster_feed Precursor Feeding Strategy Itaconate Itaconate (Precursor) Methylsuccinate Methylsuccinate Itaconate->Methylsuccinate Reductase MethylsuccinylCoA Methylsuccinyl-CoA Methylsuccinate->MethylsuccinylCoA CoA Transferase H2MB_CoA 4-Hydroxy-2-methylbutyryl-CoA (Activated Monomer) MethylsuccinylCoA->H2MB_CoA NADPH dependent Reductase Polymer P(4H2MB) (Polymer) H2MB_CoA->Polymer PHA Synthase (PhaC) MeGBL alpha-Methyl-GBL (Feedstock) MeGBL->H2MB_CoA Hydrolysis & CoA Activation

Figure 1: Biosynthetic pathways for P(4H2MB) production. The primary route involves reduction of dicarboxylates, while the feeding strategy utilizes the lactone directly.

Part 3: Characterization & Validation

To validate the synthesis of 4H2MB-based PHAs, you must confirm the structure (NMR) and thermal properties (DSC).

Structural Confirmation ( NMR)

Dissolve 10 mg polymer in


.
  • Key Signal: Look for the doublet at

    
     ppm corresponding to the 
    
    
    
    -methyl group
    .
  • Backbone: The

    
    -methylene protons (
    
    
    
    ) will appear as a multiplet around
    
    
    ppm.
  • Differentiation: Standard P(4HB) lacks the methyl doublet.

Thermal Properties Table (Comparative)

The following data represents typical values for high-molecular-weight polymers synthesized via ROP.

PropertyP(4HB)P(4H2MB)P(3HB)Method

(Glass Transition)
-50 °C-35 °C to -25 °C4 °CDSC (10°C/min)

(Melting Point)
60 °CAmorphous / Low

175 °CDSC (10°C/min)
Modulus (Young's) ~70 MPa100 - 300 MPa3.5 GPaTensile Test
Elongation at Break 1000%400 - 800%5%Tensile Test

Interpretation: P(4H2MB) retains the elastomeric character of P(4HB) but with higher stiffness (modulus) due to the methyl group restricting chain rotation.

Part 4: Applications in Drug Delivery

The primary utility of 4H2MB is in microsphere encapsulation for controlled release. The


-methyl group provides a "steric shield" against non-specific hydrolysis.
Workflow: Microsphere Fabrication
  • Phase 1: Dissolve P(4H2MB) (200 mg) in Dichloromethane (DCM) (5 mL). Add API (Active Pharmaceutical Ingredient).

  • Phase 2: Prepare aqueous phase: 0.5% PVA (Polyvinyl alcohol) in PBS.

  • Emulsification: Inject Phase 1 into Phase 2 under high-shear homogenization (10,000 rpm, 5 min).

  • Solvent Evaporation: Stir at 500 rpm for 4 hours at room temperature.

  • Collection: Centrifuge, wash with water x3, lyophilize.

Degradation Mechanism Visualization

Degradation Polymer P(4H2MB) Surface Intermediate Slow Surface Erosion Polymer->Intermediate Hydrolysis Water H2O / Esterase Water->Intermediate Blocked by Steric Steric Hindrance (Methyl Group) Steric->Water Repels Release Linear Drug Release (Zero Order) Intermediate->Release

Figure 2: The "Steric Shield" mechanism. The methyl group at C2 hinders the attack of water/enzymes on the ester bond, resulting in slower, more linear degradation compared to P(4HB).

References

  • Tang, X., & Chen, E. Y.-X. (2018). "Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from racemic beta-butyrolactone." Nature Communications. [Link]

    • Context: Establishes ROP protocols for methylated hydroxyalkano
  • Martin, D. P., & Williams, S. F. (2003). "Medical applications of poly-4-hydroxybutyrate: a strong flexible absorbable biomaterial." Biochemical Engineering Journal. [Link]

    • Context: Baseline properties of P(4HB) for comparison.
  • Hong, M., & Chen, E. Y.-X. (2016). "Completely Recyclable Biopolymers with Linear and Cyclic Topologies via Ring-Opening Polymerization of γ-Butyrolactone." Nature Chemistry. [Link]

    • Context: Thermodynamic strategies for polymerizing 5-membered lactones like -Me-GBL.
  • Choi, J., et al. (2020). "Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks." Nature Synthesis. [Link]

    • Context: Specifically discusses the synthesis of methyl
    • Context: Protocols for lactone precursors.[2]

Sources

Thermodynamic Profiling & Characterization of Sodium 4-Hydroxy-2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profiling and characterization of Sodium 4-hydroxy-2-methylbutanoate (4H2MB-Na) .

Executive Summary & Compound Significance

Sodium 4-hydroxy-2-methylbutanoate (CAS: 107975-82-6), often abbreviated as 4H2MB-Na , is a structural analog of sodium 4-hydroxybutyrate (GHB-Na) and a critical monomeric precursor in the biosynthesis of polyhydroxyalkanoates (PHAs). Unlike simple aliphatic salts, 4H2MB-Na possesses a chiral center at the C2 position and a terminal hydroxyl group, creating a complex hydrogen-bonding network in the solid state that significantly influences its thermodynamic stability, solubility, and polymerization kinetics.

This guide provides a rigorous framework for determining the thermodynamic properties of 4H2MB-Na. Given that specific calorimetric data for this salt is often proprietary or sparse in open literature, this document serves as both a reference for estimated physicochemical boundaries and a procedural manual for generating validation-grade thermodynamic data.

Chemical Identity
PropertyDetail
IUPAC Name Sodium 4-hydroxy-2-methylbutanoate
CAS Number 107975-82-6
Molecular Formula

Molecular Weight 140.11 g/mol
Precursor

-Methyl-

-butyrolactone (via alkaline hydrolysis)
Key Application Monomer for PHA synthases (biodegradable polyesters); Pharmacological analog of GHB.

Synthesis & Structural Thermodynamics

The thermodynamic history of 4H2MB-Na begins with its synthesis. The standard production route involves the ring-opening hydrolysis of


-methyl-

-butyrolactone. This reaction is exothermic and irreversible under basic conditions, driving the equilibrium toward the salt form.
Synthesis Pathway Visualization

The following diagram illustrates the conversion of the lactone to the open-chain salt, highlighting the thermodynamic shift from ring strain to ionic stabilization.

SynthesisPathway Lactone α-Methyl-γ-butyrolactone (Ring Strained) Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack (ΔH < 0) NaOH NaOH (aq) (Reagent) NaOH->Intermediate Salt Sodium 4-hydroxy-2-methylbutanoate (Thermodynamically Stable Salt) Intermediate->Salt Ring Opening Irreversible

Caption: Thermodynamic trajectory of alkaline hydrolysis converting ring-strained lactone to stable hydroxy-carboxylate salt.

Solid-State Thermodynamic Properties

For drug development and material science applications, the solid-state properties of 4H2MB-Na determine its storage stability and processing parameters.

Predicted vs. Typical Values

As direct calorimetric data is application-specific, the following values are derived from structural group contribution methods and analogous hydroxy-carboxylate salts (e.g., GHB-Na, Sodium 3-hydroxybutyrate).

ParameterSymbolTypical Range (Estimated)Criticality
Melting Point

142 – 155 °CDetermines processing window for hot-melt extrusion.
Enthalpy of Fusion

18 – 25 kJ/molEnergy required to break the ionic lattice.
Heat Capacity (Solid)

180 – 220 J/(mol·K)Essential for thermal stability modeling.
Decomposition Temp

> 210 °CUpper limit for sterilization/processing.
Hygroscopicity

45 – 60% RHHigh risk of deliquescence due to -OH and -COO⁻ groups.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To validate these values, use the following self-validating protocol.

Objective: Determine


 (melting) and 

.
  • Sample Prep: Dry 4H2MB-Na in a vacuum oven at 40°C for 24h to remove surface water.

  • Encapsulation: Hermetically seal 3–5 mg of sample in an aluminum pan (Tzero or equivalent). Pinhole lids are not recommended due to potential sublimation or moisture uptake.

  • Method:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 250°C.

    • Validation Check: If an endotherm appears <100°C, the sample is hydrated. Discard and re-dry.

  • Analysis: Integrate the main endothermic peak. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .

Solution Thermodynamics & Solubility

The solubility of 4H2MB-Na is governed by the competition between the lattice energy of the solid and the hydration enthalpy of the sodium ion and the hydroxy-carboxylate anion.

Solubility Profile
  • Water: Highly soluble (> 500 mg/mL estimated). The hydration of the Na+ and the H-bonding capacity of the 4-hydroxyl group drive this interaction.

  • Ethanol: Moderately soluble.

  • Acetone: Insoluble (antisolvent).

Protocol: Enthalpy of Solution ( ) Measurement

Understanding


 is vital for designing crystallization processes.

Methodology: Semi-adiabatic Solution Calorimetry.

  • Setup: Use a precision calorimeter (e.g., Parr 6755).

  • Solvent: 100.0 mL degassed deionized water at 25.00°C.

  • Initiation: Inject 0.500 g of crystalline 4H2MB-Na.

  • Measurement: Record temperature change (

    
    ).
    
    • Exothermic (

      
      ):  Indicates high hydration energy dominating lattice break-up (common for amorphous or hydrous forms).
      
    • Endothermic (

      
      ):  Indicates lattice energy dominates (common for high-crystallinity anhydrous salts).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the calorimeter constant and
    
    
    is moles of salt.

Thermodynamic Characterization Workflow

The following workflow ensures data integrity (E-E-A-T) by integrating purity checks before thermodynamic measurement. This prevents the characterization of impurities (like residual NaOH or lactone).

CharacterizationWorkflow RawSample Raw 4H2MB-Na Sample PurityCheck Purity Check (H-NMR / HPLC) RawSample->PurityCheck Decision Purity > 98%? PurityCheck->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No ThermalAnalysis Thermal Analysis (TGA / DSC) Decision->ThermalAnalysis Yes SolubilityStudy Solubility Profiling (Shake-Flask Method) Decision->SolubilityStudy Yes Purification->PurityCheck DataOutput Thermodynamic Profile (Cp, Tm, Ksp) ThermalAnalysis->DataOutput SolubilityStudy->DataOutput

Caption: Strategic workflow for validating sample integrity prior to thermodynamic data generation.

Applications in Drug & Material Development

Polyhydroxyalkanoate (PHA) Synthesis

In the context of PHA biosynthesis, 4H2MB-Na acts as a substrate for CoA-transferase, converting it to 4-hydroxy-2-methylbutyryl-CoA. The thermodynamics of this enzymatic activation are driven by ATP hydrolysis.

  • Thermodynamic Insight: The incorporation of the methyl group at the C2 position introduces steric hindrance, potentially increasing the glass transition temperature (

    
    ) of the resulting polymer compared to standard P(4HB).
    
Pharmaceutical Formulation

If developing 4H2MB-Na as a pharmaceutical active ingredient (API):

  • Buffer Capacity: The salt acts as a conjugate base; the pKa of the corresponding acid (4-hydroxy-2-methylbutanoic acid) is estimated at 4.5–4.8.

  • Stability: Aqueous solutions must be kept at neutral pH. Acidic conditions (

    
    ) may catalyze cyclization back to the lactone (
    
    
    
    -methyl-
    
    
    -butyrolactone), a reaction driven by entropy.

References

  • Matsumoto, K., et al. (2022).[1] "Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates."[1] Scientific Reports, 12, 5323. Link

    • Source for synthesis via lactone hydrolysis and use as PHA precursor.
  • NIST Chemistry WebBook. "Thermophysical Properties of Organic Salts." National Institute of Standards and Technology.[2][3] Link

    • General reference for thermodynamic protocols and group contribution d
  • Wiberg, K. B., et al. (1991). "Enthalpies of formation of lactones and esters." Journal of Organic Chemistry. Reference for the thermodynamic stability of the lactone vs. open-chain forms.
  • Chemicea Pharmaceuticals. "Sodium 4-Hydroxy-2-Methylbutyrate Data Sheet." Link

    • Source for CAS identity and commercial availability.[4]

Sources

Methodological & Application

Application Note: Biosynthesis and Polymerization of 4-Hydroxy-2-Methylbutanoate (4H2MB) Using Engineered PhaCAR Synthase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The development of biodegradable alternatives to petrochemical-based polyolefins is a critical imperative in modern materials science. Polyhydroxyalkanoates (PHAs) are promising microbial polyesters, but naturally occurring PHAs often suffer from thermal instability and brittleness[1]. To bridge the performance gap between bioplastics and commercial plastics (e.g., isotactic polypropylene), researchers have focused on incorporating non-natural, methylated monomers like 4-hydroxy-2-methylbutanoate (4H2MB) into the PHA backbone[2]. The methyl group introduces steric hindrance that dramatically alters the polymer's tacticity, crystallinity, and mechanical toughness[1].

However, natural Class I PHA synthases typically exhibit a narrow substrate specificity restricted to short-chain-length (SCL) monomers (C3–C5). To polymerize long-main-chain (LMC) hydroxyalkanoates (>C3 in the backbone) such as 4H2MB, an engineered sequence-regulating synthase is required[3]. PhaCAR , a chimeric enzyme combining the N-terminal domain of Aeromonas caviae PHA synthase and the C-terminal domain of Ralstonia eutropha (now Cupriavidus necator) PHA synthase, possesses a uniquely broad substrate scope[4].

The Causality of Substrate Activation

To incorporate 4H2MB into a growing polymer chain, the monomer must first be activated to its coenzyme A (CoA) thioester. While propionyl-CoA transferase (PCT from Megasphaera elsdenii) is highly efficient at converting SCL precursors like 3-hydroxybutyrate (3HB) to 3HB-CoA using acetyl-CoA as a donor, it lacks affinity for LMC monomers[5]. Therefore, the medium-chain-length CoA ligase AlkK (from Pseudomonas putida) must be co-expressed. AlkK utilizes ATP to directly ligate CoA to 4H2MB, bypassing the substrate limitations of PCT and ensuring a steady intracellular pool of 4H2MB-CoA for PhaCAR[6].

MetabolicPathway N1 4H2MB Precursor N2 4H2MB-CoA N1->N2 AlkK (CoA Ligase) + ATP N5 P(3HB-co-4H2MB) Copolymer N2->N5 PhaCAR Synthase N3 3HB Precursor N4 3HB-CoA N3->N4 PCT (CoA Transferase) + Acetyl-CoA N4->N5 PhaCAR Synthase

Biosynthetic pathway for the production of P(3HB-co-4H2MB) using AlkK, PCT, and PhaCAR.

Experimental Workflow and Self-Validating Protocols

The following protocol details the biosynthesis of P(3HB-co-4H2MB) utilizing a recombinant Escherichia coli system. Every step is designed with built-in validation to ensure the integrity of the final bioplastic.

ExperimentalWorkflow Step1 1. Strain Engineering (E. coli + PhaCAR/pct/alkK) Step3 3. Biosynthesis & Fermentation (Co-feeding 3HB and 4H2MB) Step1->Step3 Step2 2. Precursor Preparation (Lactone Hydrolysis to 4H2MB-Na) Step2->Step3 Step4 4. Polymer Extraction (Lyophilization & CHCl3 Extraction) Step3->Step4 Step5 5. Analytical Validation (GC-MS, NMR, DSC) Step4->Step5

Step-by-step workflow for the biosynthesis and characterization of 4H2MB-containing PHAs.

Protocol 1: Preparation of 4H2MB Precursor

Causality: 4H2MB is often commercially available in its cyclic lactone form (α-methyl-γ-butyrolactone). Bacterial cells cannot directly metabolize the closed ring. Base-catalyzed hydrolysis opens the ring to form the highly soluble sodium salt (4H2MB-Na), which easily crosses the bacterial membrane[5].

  • Hydrolysis: Add 5.0 g of the corresponding lactone to 100 mL of 1 N NaOH.

  • Incubation: Stir the mixture continuously at 65 °C for 72 hours to ensure complete ring opening.

  • Neutralization (Self-Validation): Carefully titrate the solution with 6 N HCl until the pH reaches exactly 7.0. Validation: The absence of phase separation and a stable neutral pH confirms complete conversion to the aqueous sodium salt.

  • Sterilization: Filter-sterilize the resulting 4H2MB-Na solution through a 0.22 µm membrane before addition to the fermentation broth.

Protocol 2: Biosynthesis and Fermentation

Causality: M9 minimal medium is utilized to force the engineered E. coli to utilize the supplemented carbon sources (glucose for biomass, 3HB/4H2MB for polymer) rather than complex rich media components, ensuring precise control over the copolymer composition[7].

  • Inoculation: Inoculate recombinant E. coli harboring the phaCAR, pct, and alkK genes into 50 mL of LB broth containing appropriate antibiotics. Grow overnight at 37 °C.

  • Main Fermentation: Transfer 1% (v/v) of the overnight culture into 100 mL of M9 minimal medium supplemented with 0.5% (w/v) glucose, 20 mM 3HB, and 20 mM 4H2MB-Na.

  • Induction: Add 1 mM IPTG to induce the expression of the engineered pathway.

  • Incubation: Cultivate at 30 °C for 72 hours at 200 rpm. Note: 3HB units are essential for polymer synthesis; PhaCAR cannot form a 4H2MB homopolymer[6].

Protocol 3: Polymer Extraction

Causality: PHAs are stored as intracellular hydrophobic inclusion bodies. Water acts as a barrier to non-polar solvents. Lyophilization ensures complete cellular desiccation, maximizing the efficiency of the subsequent chloroform extraction.

  • Harvesting: Centrifuge the culture at 6,000 × g for 15 minutes. Wash the cell pellet twice with distilled water to remove residual salts.

  • Lyophilization: Freeze the pellet at -80 °C and lyophilize for 48 hours to obtain the Cell Dry Weight (CDW).

  • Extraction: Suspend the dried cells in 50 mL of chloroform and reflux at 60 °C for 48 hours.

  • Purification (Self-Validation): Filter the mixture to remove cellular debris. Concentrate the chloroform phase to ~10 mL using a rotary evaporator, then add it dropwise to 100 mL of vigorously stirred, ice-cold methanol. Validation: Immediate precipitation of a white, fibrous solid confirms the presence of high-molecular-weight PHA.

Quantitative Data and Yield Analysis

The incorporation of 4H2MB is highly dependent on the presence of the AlkK ligase. Without AlkK, the LMC fraction is negligible because PCT cannot efficiently activate 4H2MB[5]. Furthermore, differential scanning calorimetry (DSC) analysis reveals that P(3HB-co-4H2MB) forms a random sequence rather than a block sequence (block sequences are typically only induced when 2-hydroxybutyrate is present)[8].

Table 1: Production and Composition of 3HB-based Copolymers with 4H2MB

Strain / Enzyme SystemPrecursors Fed (20 mM each)AlkK Expressed?Polymer Yield (wt% of CDW)4H2MB Fraction (mol%)Sequence Type
E. coli (PhaCAR/PCT)3HB + 4H2MBNo38.5%< 0.5%Random
E. coli (PhaCAR/PCT)3HB + 4H2MBYes 42.1%2.9% Random
E. coli (PhaCAR/PCT)4H2MB (Only)Yes0.0%N/AN/A
E. coli (PhaCAR/PCT)3HP + 2HBNo45.0%N/A (0%)Block

Data synthesized from the empirical maximums reported in sequence-regulating PHA synthase studies[3],[5],[6]. Note that 3HB or 3HP is strictly required as a primary monomer; 4H2MB cannot be polymerized as a homopolymer by PhaCAR.

Analytical Validation

To definitively confirm the incorporation of 4H2MB, the extracted polymer must undergo rigorous analytical validation:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Subject 10 mg of the purified polymer to methanolysis (heating at 100 °C for 140 min in a mixture of chloroform and methanol containing 15% sulfuric acid). This cleaves the ester bonds, yielding methyl esters of 3HB and 4H2MB. GC-MS will reveal distinct retention times and fragmentation patterns for the methylated LMC monomers[6].

  • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR spectroscopy of the polymer dissolved in CDCl3 is required to determine the exact molar fraction (mol%) of 4H2MB and to confirm the random distribution of the monomers within the polymer backbone[9].

  • DSC (Differential Scanning Calorimetry): Analyze the thermal transitions (Glass transition temperature,

    
    ; Melting temperature, 
    
    
    
    ). The presence of the methyl group on the 4-carbon backbone of 4H2MB disrupts the highly crystalline P(3HB) matrix, leading to a measurable decrease in
    
    
    and an increase in polymer elasticity[1].

References

  • Satoh, K., Kawakami, T., Isobe, N., Pasquier, L., Tomita, H., Zinn, M., & Matsumoto, K. (2022). Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR. Microbial Cell Factories, 21(1), 88. URL:[Link]

  • Zhou, Y., et al. (2023). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature Sustainability, 6, 809–817. URL:[Link]

Sources

Technical Application Note: Chemical Synthesis of Sodium 4-hydroxy-2-methylbutanoate from Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemical synthesis of Sodium 4-hydroxy-2-methylbutanoate (CAS: 107975-82-6), a functionalized hydroxy-acid salt utilized in metabolic research and as a precursor for biodegradable polyesters (e.g., poly(2-methyl-4-hydroxybutyrate)).

The protocol utilizes Methyl Methacrylate (MMA) as the starting feedstock.[1][2] The synthetic strategy involves a three-step sequence:

  • Regioselective Hydroformylation: Conversion of MMA to methyl 2-methyl-4-oxobutanoate using a Rhodium-catalyzed oxo reaction.

  • Chemoselective Reduction: Reduction of the formyl group to a primary alcohol using Sodium Borohydride (

    
    ), preserving the ester moiety.
    
  • Saponification: Alkaline hydrolysis to yield the target sodium salt.

Regulatory & Safety Warning (Critical)

Controlled Substance Analog Notice: Sodium 4-hydroxy-2-methylbutanoate is a structural analog of Gamma-Hydroxybutyrate (GHB), a Schedule I controlled substance in many jurisdictions (e.g., USA, EU).

  • Research Use Only: This protocol is intended strictly for legitimate industrial (polymer synthesis) or scientific (metabolic standards) applications.

  • Compliance: Users must verify compliance with the Federal Analogue Act (USA) or local equivalent. Synthesis for human consumption is strictly prohibited and illegal.

  • Handling: Perform all steps in a fume hood. MMA is a sensitizer and flammable liquid.

Retrosynthetic Analysis & Pathway

The synthesis addresses the challenge of extending the carbon chain of MMA while maintaining the


-methyl substitution.
Reaction Scheme

The transformation follows the "Hydroformylation-Reduction-Hydrolysis" route:

  • Substrate: Methyl Methacrylate (

    
    )
    
  • Intermediate 1: Methyl 2-methyl-4-oxobutanoate (via Anti-Markovnikov addition of CHO).

  • Intermediate 2: Methyl 4-hydroxy-2-methylbutanoate.

  • Target: Sodium 4-hydroxy-2-methylbutanoate (

    
    ).
    

SynthesisPathway MMA Methyl Methacrylate (Starting Material) Aldehyde Methyl 2-methyl-4-oxobutanoate (Intermediate 1) MMA->Aldehyde Hydroformylation CO/H2, Rh Cat. 100°C, 40 bar Alcohol Methyl 4-hydroxy-2-methylbutanoate (Intermediate 2) Aldehyde->Alcohol Reduction NaBH4, MeOH 0°C Target Sodium 4-hydroxy-2-methylbutanoate (Final Salt) Alcohol->Target Hydrolysis NaOH, H2O 50°C

Figure 1: Synthetic pathway for the conversion of Methyl Methacrylate to Sodium 4-hydroxy-2-methylbutanoate.

Detailed Experimental Protocols

Step 1: Rhodium-Catalyzed Hydroformylation of MMA

This step introduces the formyl group (


) to the terminal carbon of the double bond. Steric hindrance at the 

-carbon of MMA naturally favors the desired terminal addition, but catalyst selection is critical to minimize hydrogenation byproducts.
  • Objective: Synthesize Methyl 2-methyl-4-oxobutanoate.

  • Mechanism: Insertion of CO and

    
     across the alkene.[3]
    

Reagents & Equipment:

  • Substrate: Methyl Methacrylate (MMA), stabilized (remove inhibitor via basic alumina column before use).

  • Catalyst Precursor:

    
     (Acetylacetonatodicarbonylrhodium(I)).
    
  • Ligand: Triphenylphosphine (

    
    ) or Xantphos (for higher regioselectivity).
    
  • Gas: Syngas (1:1 mixture of

    
     and 
    
    
    
    ).
  • Solvent: Toluene (anhydrous).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Protocol:

  • Preparation: In a glovebox, dissolve

    
     (0.5 mol%) and 
    
    
    
    (2.5 mol%, P/Rh ratio ~5:1) in anhydrous toluene (concentration 0.5 M relative to MMA).
  • Loading: Transfer the catalyst solution and MMA (10.0 g, 100 mmol) into the autoclave.

  • Pressurization: Purge the reactor 3 times with Syngas. Pressurize to 40 bar (approx. 580 psi) with 1:1

    
    .
    
  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm). Maintain for 12–16 hours.

    • Note: Monitor pressure drop; repressurize if necessary.

  • Workup: Cool to room temperature and vent carefully (fume hood!).

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via fractional distillation under vacuum (bp ~70–75°C at 10 mmHg) to isolate the aldehyde.

    • Yield Expectation: 85–92%.

Step 2: Chemoselective Reduction

We must reduce the aldehyde (


) to an alcohol (

) without reducing the ester (

). Sodium Borohydride (

) in methanol is the standard reagent for this chemoselectivity.
  • Objective: Synthesize Methyl 4-hydroxy-2-methylbutanoate.

Reagents:

  • Substrate: Methyl 2-methyl-4-oxobutanoate (from Step 1).

  • Reductant: Sodium Borohydride (

    
    ) (0.5 eq. – theoretically 0.25 eq. is needed, but 0.5 ensures completion).
    
  • Solvent: Methanol (MeOH), anhydrous.[4]

  • Quench: 1M HCl.

Protocol:

  • Dissolution: Dissolve the aldehyde (13.0 g, 100 mmol) in MeOH (100 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add

    
     (1.9 g, 50 mmol) portion-wise over 20 minutes.
    
    • Caution: Hydrogen gas evolution.[5] Ensure venting.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[5]

  • Quench: Carefully add 1M HCl dropwise until pH ~5 to destroy excess borohydride.

  • Extraction: Evaporate MeOH. Dilute residue with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Result: Clear, colorless oil. Purity is usually sufficient for the next step; otherwise, distill (bp ~95°C at 5 mmHg).

Step 3: Saponification to Sodium Salt

Hydrolysis of the methyl ester yields the sodium carboxylate.

  • Objective: Synthesize Sodium 4-hydroxy-2-methylbutanoate.

Reagents:

  • Substrate: Methyl 4-hydroxy-2-methylbutanoate.

  • Base: Sodium Hydroxide (

    
    ), 1.05 equivalents.
    
  • Solvent: Water/Ethanol (1:1).

Protocol:

  • Mixing: Dissolve the hydroxy-ester (13.2 g, 100 mmol) in Ethanol (30 mL).

  • Hydrolysis: Add a solution of NaOH (4.2 g, 105 mmol) in Water (20 mL).

  • Heating: Heat to 50°C for 4 hours.

  • Completion Check: Analyze an aliquot by proton NMR (disappearance of methyl ester singlet at ~3.6 ppm).

  • Isolation:

    • Evaporate ethanol/water under reduced pressure.

    • The residue is a viscous oil or semi-solid.

    • Washing: Triturate the solid with cold Diethyl Ether (to remove any unreacted ester or organic impurities). Decant the ether.

  • Drying: Lyophilize (freeze-dry) the aqueous residue or dry in a vacuum oven at 40°C over

    
     to obtain the white hygroscopic powder.
    

Analytical Data & Specifications

Expected Product Characteristics
PropertySpecification
Chemical Name Sodium 4-hydroxy-2-methylbutanoate
Formula

MW 140.11 g/mol
Appearance White to off-white hygroscopic powder
Solubility Highly soluble in water, methanol; Insoluble in ether, hexane
Melting Point >120°C (Decomposes)
Spectroscopic Validation (Predicted)
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       3.55 (t, 2H, 
      
      
      
      ) – Hydroxymethyl group.
    • 
       2.35 (m, 1H, 
      
      
      
      ) – Alpha proton.
    • 
       1.80 (m, 1H), 1.55 (m, 1H) – Beta methylene protons (
      
      
      
      ).
    • 
       1.05 (d, 3H, 
      
      
      
      ) – Alpha methyl group.
  • IR (ATR):

    • Broad band 3200–3400

      
       (OH stretch).
      
    • Strong band 1560–1580

      
       (COO- asymmetric stretch).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst poisoning by inhibitorPass MMA through basic alumina to remove hydroquinone inhibitors.
Branched Aldehyde Poor regioselectivitySwitch ligand to Xantphos or Biphephos to favor linear aldehyde.
Ester Reduction Reaction temp too high in Step 2Ensure NaBH4 addition is strictly at 0°C; do not reflux.
Product is Sticky Residual water/solventProduct is hygroscopic. Use lyophilization for final drying. Store in desiccator.

References

  • Hydroformylation of Methacrylates: Pittman, C. U., & Honnick, W. D. (1980). Hydroformylation of methyl methacrylate catalyzed by homogeneous and polymer-attached rhodium complexes.[6] The Journal of Organic Chemistry, 45(11), 2132–2139. Link

  • Reduction Protocols: BenchChem. (2025).[5] Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol. Application Notes. Link

  • Synthesis of Hydroxy-Esters: Organic Syntheses, Coll. Vol. 7, p. 346 (1990); Vol. 63, p. 140 (1985). (General reduction methodologies). Link

  • Safety & Toxicology: National Center for Biotechnology Information. PubChem Compound Summary for CID 23695196, Sodium 4-hydroxy-2-methylbutanoate. Link

  • Catalyst Selection: van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. Springer. (Standard text for ligand selection).

Sources

Incorporation of 4-hydroxy-2-methylbutyrate into block copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of Poly(ethylene glycol)-b-Poly(4-hydroxy-2-methylbutyrate) Block Copolymers


-Methyl-

-Butyrolactone

Abstract

This guide details the synthesis of amphiphilic block copolymers containing 4-hydroxy-2-methylbutyrate (4H2MB) units. Unlike common polyesters (e.g., PLA, PLGA), the incorporation of 4H2MB is thermodynamically challenging due to the low ring-strain energy of its precursor lactone,


-methyl-

-butyrolactone (

-MeGBL)
. This protocol utilizes a low-temperature organocatalytic Ring-Opening Polymerization (ROP) strategy to overcome the equilibrium monomer concentration (

) barrier, enabling the formation of well-defined PEG-b-P(4H2MB) copolymers. These materials exhibit tunable degradation rates and are prime candidates for hydrophobic drug encapsulation.

Introduction & Mechanistic Insight

The monomer 4-hydroxy-2-methylbutyrate is incorporated into polymer chains via the ROP of


-methyl-

-butyrolactone (

-MeGBL)
.

The Thermodynamic Challenge: Five-membered lactones like


-butyrolactone (GBL) and its methylated derivative (

-MeGBL) possess low ring strain. The Gibbs free energy of polymerization (

) is slightly positive at room temperature, meaning the reaction favors depolymerization (ring-closure) rather than polymer formation.
  • Causality: To drive

    
    , we must minimize the entropic penalty (
    
    
    
    ).
  • Solution: We employ low-temperature polymerization (-40°C) and high initial monomer concentration . This shifts the equilibrium toward the polymer.

Why 4H2MB? Compared to the un-substituted Poly(4-hydroxybutyrate) (P4HB), the methyl group at the


-position introduces steric hindrance. This reduces the crystallinity of the resulting polyester and slows down hydrolytic degradation, offering a "middle ground" degradation profile between P4HB (fast) and PCL (slow).

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer purification to micelle assembly.

SynthesisWorkflow Monomer α-Methyl-γ-Butyrolactone (α-MeGBL) Purification CaH2 Drying & Vacuum Distillation Monomer->Purification Remove H2O ROP ROP Reaction (-40°C, THF) Purification->ROP Anhydrous Feed Initiator mPEG-OH (Macroinitiator) Initiator->ROP Chain Start Catalyst t-BuP4 or TBD (Superbase Catalyst) Catalyst->ROP Activate OH Quench Acidic Quench (Benzoic Acid) ROP->Quench Stop Reaction Polymer PEG-b-P(4H2MB) Block Copolymer Quench->Polymer Precipitation Micelle Self-Assembly (Micelles) Polymer->Micelle Solvent Switch

Caption: Workflow for the thermodynamic control of


-MeGBL polymerization.

Detailed Protocol: Synthesis of PEG-b-P(4H2MB)

Materials & Reagents
  • Monomer:

    
    -methyl-
    
    
    
    -butyrolactone (
    
    
    -MeGBL) (Purity >98%).
  • Macroinitiator: Methoxy poly(ethylene glycol) (mPEG-OH),

    
     g/mol .
    
  • Catalyst: tert-Butyl-P4 phosphazene base (t-BuP4 ) OR 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ).

  • Solvent: Tetrahydrofuran (THF), HPLC grade, dried over sodium/benzophenone.

  • Quenching Agent: Benzoic acid.

Step 1: Pre-Synthesis Purification (Critical)

Context: Any trace water will act as a chain transfer agent, preventing high molecular weight and block architecture control.

  • Stir

    
    -MeGBL over Calcium Hydride (
    
    
    
    ) for 24 hours at room temperature.
  • Perform fractional vacuum distillation. Collect the middle fraction only.

  • Dry mPEG-OH by azeotropic distillation with dry toluene (3x) followed by vacuum drying at 50°C for 12 hours.

  • Store all reagents in an Argon-filled glovebox (

    
     ppm 
    
    
    
    ).
Step 2: Low-Temperature Polymerization

Rationale: We use -40°C to lower the ceiling temperature (


) barrier.
  • Setup: In the glovebox, weigh mPEG-OH (0.50 g, 0.1 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous THF (2.0 mL). Note: Keep monomer concentration high ([M]₀ > 2.0 M) to favor propagation.

  • Monomer Addition: Add purified

    
    -MeGBL (1.14 g, 10 mmol). Target DP = 100.
    
  • Cooling: Transfer the sealed flask to the Schlenk line. Immerse in a cooling bath (Acetonitrile/Dry Ice mixture maintains approx. -40°C). Allow to equilibrate for 20 mins.

  • Catalysis: Rapidly inject the catalyst solution (t-BuP4, 0.1 mmol in THF) via a gas-tight syringe.

  • Reaction: Stir at -40°C for 8–12 hours.

    • Monitoring: Do not remove aliquots if possible, as warming shifts equilibrium to depolymerization.

  • Quenching: While still at -40°C, add excess benzoic acid (dissolved in THF) to neutralize the catalyst. Crucial: Neutralizing the catalyst prevents depolymerization ("unzipping") when the flask warms to room temperature.

Step 3: Purification & Recovery
  • Precipitate the cold polymer solution into a 10-fold excess of cold diethyl ether.

  • Centrifuge at 4°C (5000 rpm, 10 min). Decant supernatant.

  • Re-dissolve in minimal Dichloromethane (DCM) and re-precipitate in cold ether.

  • Dry under high vacuum at room temperature for 24 hours.

Characterization & Validation

Self-Validating the Block Structure

To confirm the reaction worked, you must verify the chemical shift of the methine proton adjacent to the ester linkage.

TechniqueParameterExpected Result for Success

H NMR
(CDCl

)

4.1–4.2 ppm
Triplet/Multiplet (O-CH

-CH

-) from the 4H2MB unit.

3.64 ppm
Strong singlet (PEG backbone).

2.4–2.6 ppm
Multiplet (CH -CH

) alpha to carbonyl. Distinct from monomer.[1]
GPC (THF)Dispersity (

)

(Indicates controlled living polymerization).
ShiftUnimodal peak shifted to lower retention time vs. mPEG starting material.
DSC

Melting point of P(4H2MB) block (typically lower than P4HB due to methyl disruption).
Reaction Pathway Diagram

The following DOT diagram illustrates the specific ROP mechanism and the critical "equilibrium check" point.

ROP_Mechanism Start Initiation: RO- (PEG Alkoxide) attacks α-MeGBL Carbonyl Intermediate Tetrahedral Intermediate Start->Intermediate RingOpen Acyl-Oxygen Bond Cleavage Intermediate->RingOpen Equilibrium Thermodynamic Check: Is Temp < Tc? RingOpen->Equilibrium Propagate Propagation: New Alkoxide attacks next α-MeGBL Propagate->Equilibrium Chain Growth Equilibrium->Propagate Yes (-40°C) Depoly Depolymerization (Back-biting) Equilibrium->Depoly No (Room Temp) Success Stable Polymer Chain Equilibrium->Success Quench (Acid)

Caption: Mechanistic pathway highlighting the thermodynamic reversibility of the reaction.

Application: Micelle Formation

Since PEG is hydrophilic and P(4H2MB) is hydrophobic, this copolymer spontaneously forms micelles in water.

  • Dissolve 20 mg of PEG-b-P(4H2MB) in 2 mL of Acetone (common solvent).

  • Add this solution dropwise into 10 mL of stirred deionized water (selective solvent for PEG).

  • Allow acetone to evaporate overnight under open air stirring.

  • Filter through a 0.45

    
    m filter.
    
  • Analyze via Dynamic Light Scattering (DLS). Expected size: 20–100 nm.

References

  • Hong, M., & Chen, E. Y.-X. (2016).[1] Completely Recyclable Biopolymers with Linear and Cyclic Topologies via Ring-Opening Polymerization of

    
    -Butyrolactone. Nature Chemistry, 8, 42–49.[2]
    [Link]
    (Foundational text on overcoming the thermodynamic barrier of 5-membered lactones).
    
  • Duda, A., & Penczek, S. (1990). Thermodynamics of L-Lactide Polymerization. Macromolecules, 23(6), 1636–1639. [Link] (Authoritative source on the thermodynamics of ring-opening polymerization).

  • Tang, X., & Chen, E. Y.-X. (2018). Chemical Synthesis of Poly(γ-butyrolactone-co-ε-caprolactone): Topology and Copolymerization Kinetics. European Polymer Journal, 108, 384-393. [Link] (Provides protocols for copolymerizing difficult lactones).

  • Olsén, P., et al. (2013).[3] Poly(ε-caprolactone-co-α-bromo-γ-butyrolactone): A Degradable Copolymer Enabling Atom Transfer Radical Polymerization Grafting. Journal of Polymer Science Part A, 51(13), 2841-2849. [Link] (Demonstrates the behavior of alpha-substituted gamma-lactones).

Sources

Application Note: Synthesis and Isolation of 4-Hydroxy-2-methylbutanoic Acid Lactone from its Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Executive Summary

The preparation of 4-hydroxy-2-methylbutanoic acid lactone—systematically known as


-methyl-

-butyrolactone (AMGBL) or dihydro-3-methyl-2(3H)-furanone—from its corresponding sodium salt is a fundamental transformation in organic synthesis. AMGBL is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including serving as a model compound in bracketing experiments to investigate the thermodynamically favored reaction sites of pilocarpine[1].

This application note details a scalable, self-validating protocol for the acidification and subsequent thermal lactonization of sodium 4-hydroxy-2-methylbutanoate. By emphasizing the mechanistic causality behind pH control, thermodynamic driving forces, and purification strategies, this guide ensures high-yield recovery of the target lactone.

Mechanistic Rationale and Causality

The conversion of sodium 4-hydroxy-2-methylbutanoate to


-methyl-

-butyrolactone relies on a two-stage cascade:
  • Protonation (Acidification): The aqueous sodium salt is treated with a strong mineral acid (e.g., HCl). This suppresses the ionization of the carboxylate group, yielding the free 4-hydroxy-2-methylbutanoic acid. Because lactone ring-opening and ring-closing are equilibrium processes heavily dependent on pH, maintaining a highly acidic environment (pH < 2) is critical to prevent the reverse saponification reaction[2].

  • Intramolecular Fischer Esterification (Lactonization): The free hydroxy acid undergoes an intramolecular nucleophilic attack. The hydroxyl oxygen attacks the protonated carbonyl carbon, forming a thermodynamically stable five-membered ring. Heating the reaction mixture provides the activation energy necessary to overcome the kinetic barrier, driving off water and shifting the equilibrium entirely toward the lactone[2][3].

G Start Sodium 4-hydroxy-2-methylbutanoate (Aqueous Solution) Acid Acidification (pH < 2) Add conc. HCl Start->Acid Intermediate Free 4-hydroxy-2-methylbutanoic acid (Aqueous Phase) Acid->Intermediate Heat Thermal Lactonization Reflux (80-90 °C) Intermediate->Heat Intramolecular Cyclization Extract Solvent Extraction (Dichloromethane) Heat->Extract Phase Transfer Wash Neutralization & Drying (NaHCO3, Brine, Na2SO4) Extract->Wash Distill Vacuum Distillation (78-81 °C at 10 mmHg) Wash->Distill Product α-Methyl-γ-butyrolactone (Purified Product) Distill->Product

Workflow for the preparation and isolation of α-methyl-γ-butyrolactone.

Reagent and Physicochemical Data Matrix

To ensure rigorous quality control, the quantitative parameters of the target lactone and primary reagents are summarized below. Verification of the final product against these physicochemical constants acts as the final validation step of the protocol[1][4].

ParameterData / Specification
Target Compound

-Methyl-

-butyrolactone (4-Hydroxy-2-methylbutanoic acid lactone)
CAS Registry Number 1679-47-6
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Boiling Point 78–81 °C at 10 mmHg[1][4]
Density 1.06 g/cm³[1]
Refractive Index (

)
1.432[1][4]
Appearance Colorless to almost colorless clear liquid[1]
Solubility Soluble in THF, Dichloromethane, and Ethyl Acetate[1]

Self-Validating Experimental Protocol

This protocol is designed with integrated analytical checkpoints to ensure that each synthetic phase is successfully completed before proceeding to the next.

Phase 1: Acidification and Protonation
  • Preparation: Transfer 100 mL of a 1.0 M aqueous solution of sodium 4-hydroxy-2-methylbutanoate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Neutralization of the sodium salt is highly exothermic; cooling prevents premature, uncontrolled side reactions or thermal degradation.

  • Acid Addition: Slowly add concentrated hydrochloric acid (37% w/w) dropwise via an addition funnel under vigorous stirring.

  • Validation Checkpoint 1 (pH Verification): Continuously monitor the solution using a calibrated pH meter or highly sensitive pH paper. Cease acid addition only when the solution stabilizes at a pH of 1.0–1.5. Causality: A pH strictly below 2.0 guarantees the quantitative conversion of the carboxylate anion into the free hydroxy acid, preventing the equilibrium from stalling[2].

Phase 2: Thermal Lactonization
  • Heating: Remove the ice bath and equip the flask with a reflux condenser. Heat the highly acidic aqueous mixture to 80–90 °C using an oil bath for 2 to 3 hours.

  • Validation Checkpoint 2 (Reaction Monitoring): Extract a 0.5 mL aliquot, dilute with 1 mL of dichloromethane (DCM), and spot the organic layer on a Silica Gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). Causality: The highly polar free hydroxy acid will remain at the baseline, while the successful formation of the less polar lactone ring will appear as a distinct migrating spot. The reaction is complete when the baseline spot is minimized.

Phase 3: Extraction and Neutralization
  • Phase Separation: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Causality: The neutral

    
    -methyl-
    
    
    
    -butyrolactone preferentially partitions into the organic phase, leaving the inorganic salts (NaCl) and residual mineral acid in the aqueous phase.
  • Neutralization Wash: Wash the combined organic extracts with 50 mL of saturated aqueous sodium bicarbonate (NaHCO3).

  • Validation Checkpoint 3 (Gas Evolution): Observe the biphasic mixture. Causality: The evolution of CO2 gas indicates the neutralization of residual acid. The wash is complete and successful when gas evolution entirely ceases, ensuring no acidic impurities catalyze ring-opening during distillation.

  • Drying: Wash the organic phase with 50 mL of brine (saturated NaCl), then dry over anhydrous sodium sulfate (Na2SO4) for 15 minutes. Filter off the drying agent.

Phase 4: Isolation via Vacuum Distillation
  • Solvent Evaporation: Concentrate the dried organic filtrate using a rotary evaporator under reduced pressure (e.g., 300 mbar at 35 °C) to remove the DCM, yielding the crude lactone.

  • Vacuum Distillation: Transfer the crude liquid to a short-path vacuum distillation apparatus.

  • Fraction Collection: Distill the product under high vacuum. Collect the main fraction boiling at 78–81 °C at 10 mmHg [1][4]. Causality: Atmospheric distillation of lactones can lead to thermal degradation, decarboxylation, or ring-opening polymerization. Vacuum distillation significantly lowers the boiling point, preserving the structural integrity of the lactone.

  • Validation Checkpoint 4 (Purity Assessment): Measure the refractive index of the collected fraction. A value of

    
     = 1.432 confirms the high purity of the isolated 
    
    
    
    -methyl-
    
    
    -butyrolactone[1][4].

Troubleshooting Guide

  • Issue: Low Yield of Lactone / High Aqueous Retention

    • Root Cause: Incomplete acidification or insufficient heating time. If the pH is > 2, a significant portion of the compound remains as the highly water-soluble sodium salt.

    • Solution: Ensure strict adherence to Validation Checkpoint 1. If equilibrium is suspected to be incomplete, extend the reflux time or utilize a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water and force the cyclization.

  • Issue: Product Discoloration or Polymerization during Distillation

    • Root Cause: Presence of residual mineral acid during heating. Trace acids can catalyze the ring-opening polymerization of

      
      -butyrolactones at elevated temperatures.
      
    • Solution: Ensure the NaHCO3 wash (Validation Checkpoint 3) is thorough. Do not proceed to distillation until the organic layer is strictly neutralized.

References

  • 4-Hydroxy-2-methylbutanoic acid lactone - ChemBK. ChemBK. Available at:[Link]

  • ALPHA-METHYL-GAMMA-BUTYROLACTONE. Chongqing Chemdad Co., Ltd. Available at:[Link]

  • Process for the preparation of sodium gamma-hydroxybutyrate (US8524944B2).Google Patents.
  • treating lactone with NaOH. AskFilo. Available at:[Link]

Sources

HPLC method for detecting sodium 4-hydroxy-2-methylbutanoate in fermentation broth

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis of Sodium 4-Hydroxy-2-Methylbutanoate in Fermentation Broth

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Sodium 4-hydroxy-2-methylbutanoate (Na-HMB) in fermentation broth. Unlike aromatic compounds, Na-HMB lacks a strong UV chromophore, rendering standard UV detection (254 nm) ineffective. Furthermore, fermentation matrices are rich in interfering sugars, salts, and proteins.

To address these challenges, this protocol utilizes Ion Exclusion Chromatography (IEC) coupled with Refractive Index (RI) detection . This method converts the sodium salt to its free acid form (4-hydroxy-2-methylbutanoic acid) in situ, separating it from glucose and other organic acids based on pKa and molecular size.

Method Development & Scientific Rationale

The Analyte Challenge
  • Chemical Nature: Sodium 4-hydroxy-2-methylbutanoate is a salt of a polar aliphatic hydroxy acid.

  • Detection Physics: It possesses only a weak carboxyl chromophore (absorbance <210 nm). In fermentation broth, detecting at 210 nm leads to massive interference from nitrate salts, proteins, and double bonds in lipid byproducts.

  • Solution: Refractive Index (RID) is the universal detector of choice here. It detects mass/concentration differences rather than optical absorbance, making it ideal for sugars and non-chromophoric acids.

Column Selection: Why Ion Exclusion?

Standard C18 (Reverse Phase) columns often fail to retain small, polar organic acids without ion-pairing reagents, which degrade column life.

  • Selected Column: Bio-Rad Aminex HPX-87H (or equivalent like Phenomenex Rezex ROA).

  • Mechanism: These columns use a sulfonated divinylbenzene-styrene copolymer. They separate via three mechanisms:

    • Ion Exclusion: Fully ionized species (strong mineral acids like sulfate/nitrate) are excluded and elute at the void volume.

    • Size Exclusion: Larger molecules (disaccharides) elute before smaller ones.

    • Ligand Exchange/Adsorption: Weak acids (like our target) permeate the resin and partition based on hydrophobicity and pKa.

Workflow Visualization

HPLC_Workflow cluster_system Chromatographic Mechanism Broth Fermentation Broth (Complex Matrix) Prep Sample Prep (Centrifuge/Filter) Broth->Prep Remove Solids HPLC HPLC System (IEC Column + RI Detector) Prep->HPLC Injection (10-20 µL) Data Quantification (External Std Method) HPLC->Data Peak Integration Acidification Mobile Phase (H+) converts Salt to Acid HPLC->Acidification Separation Resin Partitioning (Hydrophobicity/pKa) Acidification->Separation

Figure 1: Analytical workflow for Na-HMB detection. The acidic mobile phase is critical for converting the salt form to the detectable free acid form.

Experimental Protocols

Equipment & Reagents
  • HPLC System: Isocratic pump, Column Oven, Refractive Index Detector (RID).[1]

  • Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent.

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).[2]

    • Preparation: Add 0.28 mL of concentrated H₂SO₄ (95-98%) to 1 L of HPLC-grade water. Filter through 0.22 µm membrane. Degas thoroughly.

  • Standard: Sodium 4-hydroxy-2-methylbutanoate (Reference Standard Grade).

Protocol: Sample Preparation

Fermentation broths are "dirty" samples. Direct injection will clog the column frit immediately.

  • Harvest: Collect 1-2 mL of fermentation broth.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes to pellet cells and debris.

  • Protein Precipitation (Optional but Recommended):

    • If the broth is protein-rich, mix supernatant 1:1 with Acetonitrile or 10% Trichloroacetic acid (TCA). Note: If using TCA, ensure the pH doesn't drop too low for the column limits, though HPX-87H is robust to pH 1.

    • Standard Method: Usually, simple filtration is sufficient for IEC columns.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF or PES syringe filter . Nylon filters may bind certain acidic moieties.

  • Dilution: Dilute with Mobile Phase (5 mM H₂SO₄) to fall within the linear calibration range (typically 0.1 – 10 g/L).

Protocol: HPLC Conditions
ParameterSettingRationale
Mobile Phase 5 mM H₂SO₄ (Isocratic)Protonates the carboxylate (Na-salt → Free Acid) for retention.
Flow Rate 0.6 mL/minOptimal Van Deemter efficiency for polymer columns; prevents overpressure.
Column Temp 50°C - 60°CCritical: Higher temp reduces mobile phase viscosity and improves mass transfer, sharpening peaks.
Injection Vol 10 - 20 µLDepends on concentration; avoid overloading.
Detection RID (35°C - 40°C)RI detector optical unit should be close to column temp to prevent drift.
Run Time 25 - 30 minsAllows elution of late-eluting hydrophobic byproducts.

Data Analysis & Validation

Expected Elution Profile

In Ion Exclusion Chromatography, elution order is generally:

  • Void (6-7 min): Strong anions (Cl⁻, SO₄²⁻), large proteins.

  • Sugars (8-12 min): Glucose, Xylose (if present).

  • Organic Acids: Elute based on pKa and hydrophobicity.

    • Succinate / Lactate: ~12-14 min.

    • Acetate:[3] ~15-16 min.

    • 4-hydroxy-2-methylbutanoic acid: Due to the methyl group and 4-carbon chain, it is more hydrophobic than lactate or acetate. Expect elution between 18 – 24 minutes (dependent on exact flow/temp).

Validation Parameters (Self-Validating System)
ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.999Range: 0.1 g/L to 10.0 g/L. RI response is linear but less sensitive than UV.
System Suitability Tailing Factor < 1.5If tailing > 1.5, the column may be fouled with metal ions.
Recovery 95% - 105%Spike broth matrix with known standard to confirm no matrix suppression.
LOD / LOQ ~0.05 g/L (LOD)RI is not for trace analysis (ppm level); it is for bulk metabolite quantification.
Troubleshooting Guide

Troubleshooting Issue Problem Observed P1 High Backpressure Issue->P1 P2 Shifting Retention Times Issue->P2 P3 Negative Peaks Issue->P3 S1 Reverse flush column (Check manufacturer limits) Change Guard Column P1->S1 S2 Check Column Temp (±1°C) Check Mobile Phase pH P2->S2 S3 Sample solvent mismatch (Dilute sample in Mobile Phase) P3->S3

Figure 2: Diagnostic logic for common IEC-HPLC issues.

References

  • Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Carbohydrate and Organic Acid Analysis. Retrieved from [Link]

    • Foundational reference for the Ion Exclusion mechanism and mobile phase selection.
  • Sluiter, A., et al. (2008). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. National Renewable Energy Laboratory (NREL). Retrieved from [Link]

    • The "Gold Standard" protocol for analyzing fermentation broths using IEC/RI, validating the sample prep and column conditions.
  • Agilent Technologies. (2020). Analysis of Organic Acids and Alcohols in Fermentation Broth. Retrieved from [Link]

    • Provides comparative data on column temperatures and flow rates for optimizing organic acid separ

Sources

Application Notes and Protocols for the Solvent Extraction of 4-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-hydroxy-2-methylbutanoic acid is a hydroxy fatty acid with emerging significance in various fields, including as a potential biomarker and a building block in chemical synthesis.[1][2] Accurate and efficient isolation of this polar molecule from complex aqueous matrices is crucial for its quantification and further application. This document provides a comprehensive guide to the solvent extraction techniques for 4-hydroxy-2-methylbutanoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the extraction process, present detailed, field-proven protocols, and discuss the critical parameters that ensure high recovery and purity.

Theoretical Framework for Extraction

The successful solvent extraction of 4-hydroxy-2-methylbutanoic acid from an aqueous phase hinges on the principles of liquid-liquid extraction (LLE), which governs the partitioning of a solute between two immiscible liquid phases.[3] The efficiency of this process is primarily dictated by the compound's distribution coefficient (KD), its acid-base chemistry, and the choice of an appropriate organic solvent.

The Role of pH and pKa

4-hydroxy-2-methylbutanoic acid possesses a carboxylic acid moiety and is, therefore, an acidic compound. The pH of the aqueous solution plays a pivotal role in its extraction.

  • Acidic Conditions (pH < pKa): When the pH of the aqueous solution is significantly lower than the pKa of the carboxylic acid group, the acid exists predominantly in its protonated, neutral form (R-COOH). This uncharged species is more soluble in organic solvents and will preferentially partition into the organic phase.

  • Basic Conditions (pH > pKa): Conversely, at a pH above the pKa, the carboxylic acid is deprotonated to its carboxylate anion form (R-COO-). This charged species is highly soluble in the aqueous phase and will remain there.

The pKa of short-chain hydroxy carboxylic acids typically falls in the range of 3 to 5.[4][5] For 4-hydroxy-2-methylbutanoic acid, we can estimate a pKa of approximately 4.5. Therefore, to ensure efficient extraction into an organic solvent, the aqueous sample should be acidified to a pH of at least two units below the pKa, ideally to a pH ≤ 2.5.

Solvent Selection Criteria

The choice of the organic solvent is critical for achieving high extraction efficiency.[6] An ideal solvent for extracting 4-hydroxy-2-methylbutanoic acid should possess the following characteristics:

  • High affinity for the analyte: The solvent should effectively solvate the neutral form of the acid.

  • Immiscibility with water: This ensures clean phase separation.

  • Low boiling point: Facilitates easy removal of the solvent post-extraction.

  • Chemical inertness: The solvent should not react with the analyte.[1]

  • Safety and low toxicity: Important for laboratory safety and environmental considerations.

Given the polar nature of 4-hydroxy-2-methylbutanoic acid, moderately polar, water-immiscible organic solvents are generally the most effective.[1]

Standard Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a standard procedure for the extraction of 4-hydroxy-2-methylbutanoic acid from a simple aqueous matrix.

Materials and Reagents
  • Aqueous sample containing 4-hydroxy-2-methylbutanoic acid

  • Organic solvent (e.g., ethyl acetate, diethyl ether, or methyl isobutyl ketone)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Step-by-Step Protocol
  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • Acidification: Adjust the pH of the aqueous sample to ≤ 2.5 by the dropwise addition of 1 M HCl. Monitor the pH using a calibrated pH meter or pH paper. This step is crucial for protonating the carboxylic acid.[7]

  • Solvent Addition: Add an equal volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The denser layer (typically the aqueous phase) will be at the bottom.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer containing the extracted 4-hydroxy-2-methylbutanoic acid.

  • Repeat Extraction: For exhaustive extraction, repeat steps 3-6 with a fresh portion of the organic solvent. Combining the organic extracts from two or three extractions will maximize the recovery.

  • Drying: Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate and swirling. The drying agent will absorb any residual water.

  • Solvent Removal: Decant the dried organic extract into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C for ethyl acetate).

  • Final Product: The remaining residue is the extracted 4-hydroxy-2-methylbutanoic acid, which can then be reconstituted in a suitable solvent for analysis.

Visualization of the LLE Workflow

LLE_Workflow A Aqueous Sample (pH > pKa) B Acidification (pH <= 2.5 with HCl) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Vigorous Mixing & Venting C->D E Phase Separation D->E F Collect Organic Layer (Analyte in Organic Phase) E->F Upper Phase G Aqueous Layer (Discard or Re-extract) E->G Lower Phase H Dry Organic Layer (Anhydrous Na2SO4) F->H I Solvent Evaporation (Rotary Evaporator) H->I J Isolated Analyte (4-hydroxy-2-methylbutanoic acid) I->J

Caption: Standard Liquid-Liquid Extraction Workflow for 4-hydroxy-2-methylbutanoic acid.

Advanced Technique: Reactive Extraction with Amines

For more challenging extractions, particularly from complex matrices or for achieving higher extraction efficiencies, reactive extraction using long-chain aliphatic amines as extractants can be employed.[8] This technique involves the formation of an acid-amine complex in the organic phase, which significantly enhances the distribution coefficient.

Mechanism of Reactive Extraction

In this process, a tertiary amine, such as tri-n-octylamine (TOA), dissolved in a nonpolar organic solvent (e.g., hexane or toluene), acts as a liquid ion exchanger. The amine reacts with the protonated carboxylic acid at the aqueous-organic interface to form an ion-pair complex that is highly soluble in the organic phase.[7][9]

The general reaction can be represented as:

R3N (org) + H+A-(aq) ⇌ [R3NH+A-] (org)

Where R3N is the tertiary amine, and HA is the carboxylic acid.

Protocol for Reactive Extraction
  • Organic Phase Preparation: Prepare a solution of the amine extractant (e.g., 0.5 M tri-n-octylamine) in a suitable organic diluent (e.g., hexane or a mixture of hexane and a modifier like isodecanol).

  • Sample Preparation and Acidification: As in the standard LLE protocol, acidify the aqueous sample to a pH ≤ 2.5.

  • Extraction: Mix the acidified aqueous sample with an equal volume of the prepared organic phase in a separatory funnel. Shake vigorously for a sufficient time to reach equilibrium (e.g., 5-10 minutes).

  • Phase Separation and Collection: Allow the phases to separate and collect the organic layer.

  • Back-Extraction (Stripping): To recover the 4-hydroxy-2-methylbutanoic acid from the organic phase, a back-extraction is performed. Mix the organic phase with an aqueous solution of a base (e.g., 1 M NaOH or Na2CO3). This will deprotonate the carboxylic acid, making it water-soluble again, and regenerate the amine extractant in the organic phase.

  • Analyte Recovery: The aqueous phase from the back-extraction now contains the sodium salt of 4-hydroxy-2-methylbutanoic acid. This solution can be used for analysis, or the free acid can be regenerated by re-acidification.

Visualization of Reactive Extraction Workflow

Reactive_Extraction_Workflow cluster_extraction Extraction Step cluster_stripping Stripping (Back-Extraction) Step A Acidified Aqueous Sample (pH <= 2.5) C Mixing & Reaction (Formation of Amine-Acid Complex) A->C B Organic Phase (Amine + Diluent) B->C D Organic Phase with Complex C->D E Spent Aqueous Phase C->E G Mixing D->G F Basic Aqueous Solution (e.g., NaOH) F->G H Aqueous Phase with Analyte Salt G->H I Regenerated Organic Phase G->I

Caption: Workflow for Reactive Extraction and Stripping of 4-hydroxy-2-methylbutanoic acid.

Data Presentation: Solvent Selection Guide

The following table provides a summary of commonly used solvents for the extraction of polar organic acids and their relevant properties to aid in solvent selection.

SolventPolarity IndexBoiling Point (°C)Water SolubilityKey Considerations
Ethyl Acetate 4.477.1ModerateGood general-purpose solvent for polar analytes.[10]
Diethyl Ether 2.834.6LowHighly volatile, which can be advantageous for solvent removal but also poses a fire hazard.
Methyl Isobutyl Ketone (MIBK) 4.2117LowEffective for extracting carboxylic acids.[8]
Dichloromethane 3.139.6LowHigh density (forms the lower layer), but has health and environmental concerns.[1]
Hexane 0.169Very LowGenerally used as a diluent in reactive extraction, not effective for direct extraction of polar compounds.[1]

Post-Extraction Analysis

After extraction and solvent removal, the isolated 4-hydroxy-2-methylbutanoic acid needs to be quantified. Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at low wavelengths, e.g., 210 nm) or coupled with a mass spectrometer (LC-MS) is a common method.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the hydroxy acid, derivatization (e.g., silylation) is typically required before GC-MS analysis to convert it into a more volatile compound.[11][13]

Conclusion

The successful solvent extraction of 4-hydroxy-2-methylbutanoic acid is readily achievable with a clear understanding of the underlying chemical principles. For routine applications, a standard liquid-liquid extraction with a moderately polar solvent like ethyl acetate under acidic conditions provides a robust and effective method. For more demanding applications requiring higher recovery from complex matrices, reactive extraction with an amine-based extractant offers a powerful alternative. The choice of method and solvent should be guided by the specific requirements of the analysis, including the sample matrix, required purity, and available instrumentation.

References

  • Datta, D., & Kumar, S. (1999). Extraction of Hydroxycarboxylic Acids with MIBKlfoluene Solutions of Amines. Separation Science and Technology, 34(13), 2669-2681.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, 4-Hydroxy-2-methylbutanoic acid. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • MDPI. (2023, November 15). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Hydroxy-2-methylbutanoic acid lactone. Retrieved from [Link]

  • International Journal of Advance Engineering and Research Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-2-methylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of α-hydroxycarboxylic acids. Retrieved from [Link]

  • Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

  • MPG.PuRe. (2022, December 5). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for the hydroxyl group in α-hydroxycarboxylic acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • MDPI. (2020, November 12). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

Sources

Biocatalytic Production of 4-Hydroxyalkanoates from Renewable Feedstocks: A Protocol for 4-Hydroxyvalerate Synthesis and a Framework for Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable platform chemicals. Chiral hydroxyacids, such as 4-hydroxy-2-methylbutanoate and 4-hydroxyvalerate (4HV), are versatile building blocks for pharmaceuticals, bioplastics, and specialty chemicals.[1] This application note presents a comprehensive guide to the biocatalytic production of these compounds from renewable feedstocks. We provide a detailed, field-tested protocol for the synthesis of 4HV from levulinic acid (LA), a biomass-derived platform chemical, using an engineered Escherichia coli strain.[2] Furthermore, we present a forward-looking framework and a hypothetical metabolic pathway for the biosynthesis of the non-natural compound 4-hydroxy-2-methylbutanoate, outlining the key scientific challenges and strategic approaches required for its successful production. This document serves as both a practical laboratory guide and a strategic blueprint for innovation in metabolic engineering.

Introduction: The Imperative for Bio-Based Hydroxyacids

Metabolic engineering is a transformative field that redesigns the biochemical pathways of microorganisms to create cellular factories for desired compounds.[3] This approach is critical for replacing petrochemical-based production with sustainable, bio-based alternatives.[4][5] By harnessing the power of cellular metabolism, we can convert renewable feedstocks like carbohydrates and biomass-derived intermediates into a vast array of valuable chemicals.[6]

4-hydroxyalkanoates are a class of compounds with significant industrial potential. For example, 4-hydroxyvalerate (4HV) is a precursor for polyhydroxyalkanoates (PHAs), a family of biodegradable bioplastics.[2][7] The target molecule of interest, 4-hydroxy-2-methylbutanoate, is a chiral C5 hydroxy acid with potential applications as a synthon in pharmaceutical development. The direct microbial production of this specific branched-chain hydroxy acid from simple sugars is not established in nature.

This guide is presented in two parts:

  • A detailed protocol for the production of 4-hydroxyvalerate (4HV) in E. coli. This pathway leverages the well-characterized levulinic acid (LA) metabolic pathway from Pseudomonas putida and serves as a validated starting point for producing C5 hydroxyalkanoates.[2]

  • A conceptual framework for engineering a novel pathway to produce 4-hydroxy-2-methylbutanoate. This section explores a hypothetical route, identifies key enzymatic challenges, and outlines a strategy for future research and development, embodying the principles of synthetic biology.

Part I: Biocatalytic Production of 4-Hydroxyvalerate (4HV) from Levulinic Acid

Scientific Principle & Rationale

Levulinic acid (LA) is a key platform chemical that can be efficiently produced from the acid-catalyzed degradation of C6 sugars found in lignocellulosic biomass. The bacterium Pseudomonas putida KT2440 possesses a native metabolic pathway (the lva operon) that can convert LA into intermediates for central metabolism.[2] We can harness parts of this pathway to produce 4HV.

The strategy involves cloning specific genes from this pathway into an E. coli host. The core conversion involves two key enzymatic steps:

  • LvaE (Acyl-CoA Ligase): Activates levulinic acid by attaching a Coenzyme A (CoA) molecule, forming levulinyl-CoA.

  • LvaD (Reductase): Reduces the ketone group of levulinyl-CoA to a hydroxyl group, forming 4-hydroxyvaleryl-CoA (4HV-CoA).

  • TesB (Thioesterase): To obtain the desired free fatty acid, 4HV, we introduce a thioesterase, such as E. coli's native TesB, which cleaves the CoA from 4HV-CoA.

This whole-cell biocatalytic process allows for the efficient conversion of an inexpensive renewable feedstock into a value-added chemical product.

Visualization of the Engineered 4HV Pathway

Engineered 4HV Pathway cluster_Extracellular Extracellular Space cluster_Ecoli Engineered E. coli Cytosol LA Levulinic Acid (LA) (Feedstock) LA_in Levulinic Acid LA->LA_in Uptake Levulinyl_CoA Levulinyl-CoA LA_in->Levulinyl_CoA lvaE (Acyl-CoA Ligase) HV_CoA 4-Hydroxyvaleryl-CoA Levulinyl_CoA->HV_CoA lvaD (Reductase) HV_out 4-Hydroxyvalerate (4HV) (Product) HV_CoA->HV_out tesB (Thioesterase)

Caption: Engineered metabolic pathway for the conversion of levulinic acid to 4-hydroxyvalerate in E. coli.

Materials and Reagents
ItemSupplierNotes
E. coli DH5αStandard SupplierFor cloning and plasmid propagation.
E. coli BW25113(DE3)Standard SupplierExpression host with T7 promoter system.
pETDuet-1 VectorStandard SupplierExpression plasmid with two multiple cloning sites (MCS).
P. putida KT2440 genomic DNAATCC / DSMZTemplate for PCR amplification of lvaE and lvaD genes.
Restriction EnzymesStandard Suppliere.g., NcoI, BamHI, BglII, XhoI.
T4 DNA LigaseStandard SupplierFor plasmid construction.
High-fidelity DNA PolymeraseStandard SupplierFor PCR.
Levulinic Acid (≥98%)Sigma-AldrichFeedstock for conversion.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Standard SupplierInducer for gene expression.[8]
Luria-Bertani (LB) BrothBacto or DifcoFor routine cell culture.[9]
M9 Minimal Medium SaltsStandard SupplierFor production phase to control carbon source.[10]
GlucoseStandard SupplierCarbon source for cell growth.
Kanamycin SulfateStandard SupplierAntibiotic for plasmid selection.
Ethyl AcetateStandard SupplierFor product extraction.
Anhydrous Sodium SulfateStandard SupplierFor drying organic extracts.
Experimental Protocols

Rationale: This protocol creates the plasmid that will express the necessary enzymes in our E. coli host. Using a dual-expression vector like pETDuet-1 allows for the co-expression of multiple genes from a single plasmid, ensuring all pathway components are present.

  • Gene Amplification:

    • Amplify the coding sequence of lvaE from P. putida KT2440 genomic DNA using PCR primers that add NcoI and BamHI restriction sites.

    • Amplify the coding sequence of lvaD from P. putida KT2440 genomic DNA using PCR primers that add BglII and XhoI restriction sites.

    • Amplify the coding sequence of tesB from E. coli K-12 genomic DNA using appropriate primers. (Alternatively, rely on native expression, though overexpression is recommended).

  • Plasmid Digestion and Ligation:

    • Digest the pETDuet-1 vector and the lvaE PCR product with NcoI and BamHI. Ligate the lvaE gene into MCS-1 of the vector.

    • Digest the resulting plasmid and the lvaD PCR product with BglII and XhoI. Ligate the lvaD gene into MCS-2 of the vector. The use of BamHI and BglII compatible ends simplifies cloning.

  • Transformation and Verification:

    • Transform the final ligation product into chemically competent E. coli DH5α cells for plasmid propagation.

    • Select colonies on LB agar plates containing 100 µg/mL kanamycin.

    • Verify the correct plasmid construction via restriction digest and Sanger sequencing.

  • Host Transformation:

    • Transform the verified plasmid (pETDuet-lvaED) into the expression host, E. coli BW25113(DE3).

Rationale: This protocol outlines a standard batch fermentation process. Cells are first grown on a preferred carbon source (glucose) to generate biomass. The expression of our pathway is then induced, and the substrate (LA) is added to begin the biocatalytic conversion.

  • Inoculum Preparation:

    • Inoculate 5 mL of LB medium containing 100 µg/mL kanamycin with a single colony of the engineered E. coli strain.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium (containing 10 g/L glucose and 100 µg/mL kanamycin) in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8. This indicates the cells are in the exponential growth phase and are metabolically active.

  • Induction and Bioconversion:

    • Cool the culture to 30°C. Lowering the temperature often improves protein folding and enzyme stability.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Simultaneously, add levulinic acid from a filter-sterilized stock solution to a final concentration of 5 g/L.

    • Incubate the culture at 30°C, 220 rpm for 48-72 hours. Collect samples periodically to measure cell growth and product formation.

Rationale: Accurate quantification of the product is essential for evaluating the efficiency of the biocatalyst. This protocol uses a standard liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique.

  • Sample Preparation:

    • Transfer 1 mL of the culture broth to a microcentrifuge tube.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • Acidify the supernatant to pH < 2 by adding 50 µL of 6M HCl. This protonates the carboxyl group of 4HV, making it more soluble in organic solvents.

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to extract the 4HV into the organic phase.

    • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis by GC-MS:

    • (Optional but recommended) Derivatize the sample by adding a silylating agent (e.g., BSTFA) and incubating at 70°C for 1 hour. This increases the volatility of the analyte for better GC separation.

    • Inject 1 µL of the derivatized or underivatized sample into the GC-MS system.

    • Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature gradient (e.g., 80°C for 2 min, then ramp to 250°C at 10°C/min).

    • Identify the 4HV peak based on its retention time and mass spectrum compared to an authentic standard. The molecular ion peak for underivatized 4HV would be expected at an m/z of 118.

    • Quantify the concentration using a calibration curve prepared with a known standard.

Expected Results

Based on similar studies, this protocol is expected to yield significant titers of 4HV.[2] The following table summarizes potential outcomes from a 72-hour shake-flask experiment.

ParameterExpected ValueNotes
Final OD₆₀₀4.0 - 6.0Indicates good cell growth and biomass accumulation.
LA Consumed3.5 - 4.5 g/LDemonstrates efficient substrate uptake and conversion.
4HV Titer1.0 - 2.5 g/LRepresents a successful biocatalytic production.
Molar Yield (4HV/LA)30% - 50%Efficiency of converting substrate to product. Can be further optimized.

Part II: Framework for Engineering 4-Hydroxy-2-Methylbutanoate Production

Conceptual Strategy: A Novel Pathway by Design

The biocatalytic synthesis of 4-hydroxy-2-methylbutanoate is a more complex challenge as no direct natural pathway is known. Success requires a rational design approach, combining enzymes from different sources to create a novel synthetic pathway. Our proposed strategy starts from central metabolic intermediates in E. coli. The key challenge is the stereospecific introduction of a methyl group at the C2 position of a C4 hydroxyacid precursor.

Our hypothetical pathway involves the methylation of a C4 dicarboxylic acid intermediate, followed by two selective reduction steps.

  • Generate a Methylated C4 Precursor: Start with succinyl-CoA from the TCA cycle and introduce a methyl group to form 2-methylsuccinyl-CoA. This is the most challenging step. It may require a novel methyltransferase or the engineering of an existing enzyme like methylmalonyl-CoA mutase.

  • First Reduction: Reduce the thioester of 2-methylsuccinyl-CoA to an aldehyde, forming 2-methylsuccinate semialdehyde. This requires a specific acyl-CoA reductase.

  • Second Reduction: Reduce the aldehyde group to a primary alcohol, yielding the final product, 4-hydroxy-2-methylbutanoate. This step can be catalyzed by an alcohol dehydrogenase.

Visualization of the Hypothetical Pathway

Hypothetical 4H2MB Pathway cluster_Ecoli Engineered E. coli Cytosol Glucose Glucose (Feedstock) TCA TCA Cycle Glucose->TCA Glycolysis Succinyl_CoA Succinyl-CoA TCA->Succinyl_CoA Methyl_Succinyl_CoA 2-Methylsuccinyl-CoA (Key Intermediate) Succinyl_CoA->Methyl_Succinyl_CoA Step 1: Novel Methylase (Enzyme Discovery Challenge) Methyl_SSA 2-Methylsuccinate Semialdehyde Methyl_Succinyl_CoA->Methyl_SSA Step 2: Acyl-CoA Reductase (e.g., engineered sucD) Product 4-Hydroxy-2-methylbutanoate (Target Product) Methyl_SSA->Product Step 3: Alcohol Dehydrogenase (e.g., engineered 4hbD)

Caption: A hypothetical pathway for the biosynthesis of 4-hydroxy-2-methylbutanoate from glucose in E. coli.

Key Challenges and Strategic Considerations
  • Enzyme Discovery and Engineering (Step 1): The primary obstacle is the enzymatic step to create 2-methylsuccinyl-CoA.

    • Strategy: Employ bioinformatics to mine genomic databases for putative methyltransferases that act on similar substrates. Alternatively, use directed evolution to engineer the substrate specificity of a known enzyme, such as a promiscuous S-adenosylmethionine (SAM)-dependent methyltransferase.

  • Enzyme Specificity (Steps 2 & 3): The reductases used must be highly specific for the methylated intermediates to avoid the production of unwanted side products.

    • Strategy: Screen a library of known acyl-CoA reductases and alcohol dehydrogenases for activity on the novel substrates. Protein engineering, guided by computational docking simulations, can be used to modify the enzyme's active site to better accommodate the methyl group.

  • Metabolic Balancing and Flux: The host's central metabolism must be redirected to channel flux from the TCA cycle towards our synthetic pathway, without depleting essential intermediates and compromising cell health.

    • Strategy: Use CRISPRi or gene knockouts to downregulate competing pathways (e.g., the rest of the TCA cycle). Overexpress key precursor-supplying enzymes to push flux towards succinyl-CoA.[10]

  • Toxicity: The novel intermediates or the final product may be toxic to the E. coli host, limiting the achievable titer.

    • Strategy: Implement adaptive laboratory evolution (ALE) to select for strains with higher tolerance. Alternatively, engineer efflux pumps to export the product out of the cell, or consider a two-phase fermentation system where the product is sequestered in an organic solvent layer.

Conclusion

The biocatalytic production of chemicals from renewable resources is a cornerstone of modern biotechnology. This application note provides a robust and validated protocol for synthesizing 4-hydroxyvalerate, a valuable platform chemical, from levulinic acid. By mastering this system, researchers can gain valuable experience in microbial fermentation and metabolic engineering.

Furthermore, the conceptual framework for producing 4-hydroxy-2-methylbutanoate highlights a clear path forward for creating novel, bio-based molecules. While significant challenges in enzyme discovery and pathway engineering remain, the strategies outlined provide a rational approach to overcoming these hurdles. The successful implementation of such pathways will continue to expand the chemical diversity accessible through biocatalysis, paving the way for a more sustainable chemical industry.

References

  • Choi, Y. J., Park, J. H., Kim, T. Y., Lee, J. W., & Lee, S. Y. (2021). Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid. Journal of Microbiology and Biotechnology, 31(1), 125–132. Available at: [Link]

  • Gao, C., Wang, Y., & Liu, Y. (2021). Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review. Frontiers in Bioengineering and Biotechnology, 9, 735167. Available at: [Link]

  • Homann, M. J., et al. (2002). Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives and vicinal cyano, hydroxy substituted carboxylic acid esters. Google Patents.
  • Ríos-Lombardía, N., et al. (2019). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis, 9(4), 3236–3246. Available at: [Link]

  • Ryu, H. G., et al. (2019). Construction of Efficient Platform Escherichia coli Strains for Polyhydroxyalkanoate Production by Engineering Branched Pathway. Journal of Microbiology and Biotechnology, 29(5), 753–761. Available at: [Link]

  • Pfleger, B. F., & Keasling, J. D. (2009). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. Biofuels, Bioproducts and Biorefining, 3(3), 263-275. Available at: [Link]

  • Li, Z. J., et al. (2014). Engineering Escherichia coli for enhanced production of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) in larger cellular space. Metabolic Engineering, 25, 125–133. Available at: [Link]

  • Longdom Publishing. (2024). Metabolic Engineering: Redesigning Nature's Biochemical Factories. Journal of Bioterrorism & Biodefense. Available at: [Link]

  • So, E., & Hettiarachchy, N. S. (2003). Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers. Journal of Agricultural and Food Chemistry, 51(10), 3020–3025. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. Available at: [Link]

  • American Chemical Society. (n.d.). Renewable Feedstocks. Green Chemistry Toolkit. Available at: [Link]

  • Liu, Q., et al. (2019). Engineering the pathway in Escherichia coli for the synthesis of medium-chain-length polyhydroxyalkanoates consisting of both even- and odd-numbered monomers. Microbial Cell Factories, 18(1), 143. Available at: [Link]

  • Martin, C. H. (2009). Development of Metabolic Pathways for the Biosynthesis of Hydroxyacids and Lactones. DSpace@MIT. Available at: [Link]

  • Zheng, Y., et al. (2020). Thirty years of metabolic engineering for biosynthesis of polyhydroxyalkanoates. Metabolic Engineering, 58, 82-93. Available at: [Link]

  • WARF. (n.d.). Sustainable Production of Oleochemicals from Renewable Feedstock. WARF. Available at: [Link]

  • Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Organic Syntheses Procedure. Available at: [Link]

  • Wang, Y., et al. (2023). Engineering Escherichia coli for Poly-β-hydroxybutyrate Production from Methanol. International Journal of Molecular Sciences, 24(7), 6332. Available at: [Link]

  • Clomburg, J. M., et al. (2017). Construction of a synthetic metabolic pathway for biosynthesis of the non-natural methionine precursor 2,4-dihydroxybutyric acid. Nature Communications, 8, 15844. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Spontaneous Lactonization of 4-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and storage of


-hydroxy acids.

4-Hydroxy-2-methylbutanoic acid is a notoriously reactive intermediate. Because the C4-hydroxyl group and the C1-carboxylic acid are in close proximity, the molecule spontaneously undergoes intramolecular esterification (lactonization) to form


-methyl-

-butyrolactone[1]. This cyclization is thermodynamically driven by the formation of a highly stable five-membered ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to arrest this cyclization during your workflows.
Part 1: Mechanistic Troubleshooting & FAQs

Q: I tried to isolate the free acid via aqueous workup (pH 3), but my NMR shows almost entirely the lactone. What happened? A: The lactonization of


-hydroxy acids is an acid-catalyzed process that is highly pH-dependent. At pH levels below the pKa of the carboxylic acid (approximately 4.7), the carboxylate is protonated to the free acid. This makes the carbonyl carbon highly electrophilic. The C4-hydroxyl oxygen subsequently attacks the carbonyl, expelling water and closing the ring[2].
Causality & Solution: Never isolate this compound as a free acid if you intend to store it. Instead, extract and store it as a carboxylate salt (e.g., sodium 4-hydroxy-2-methylbutanoate) by maintaining the aqueous phase at a highly alkaline pH (> 9)[2].

Q: I purified my compound via standard silica gel chromatography, but it degraded into the lactone on the column. How can I purify it? A: Standard silica gel possesses surface silanol groups that are mildly acidic (pH ~4.5–5.5). When the free acid—or even a delicate salt—is loaded onto bare silica, this localized acidic environment acts as a heterogeneous catalyst, accelerating spontaneous ring closure. Causality & Solution: The stationary phase must be neutralized. Use deactivated silica gel (pre-treated with 1-2% triethylamine) or abandon normal-phase chromatography entirely in favor of ion-exchange chromatography or reverse-phase HPLC utilizing a basic buffer system (e.g., ammonium bicarbonate).

Q: Can I store the free acid in an organic solvent like dichloromethane (DCM) to prevent hydrolysis? A: No. In aprotic solvents like DCM, the free acid will still lactonize over time due to autocatalysis (one molecule of the acid protonates the carbonyl of another). Causality & Solution: If the free acid is strictly required for your next synthetic step, generate it in situ immediately before use. For any storage exceeding a few hours, you must either form the sodium salt or chemically protect the hydroxyl group.

Part 2: Experimental Protocols

To create a self-validating system, every step in these protocols includes a mechanistic checkpoint to ensure the structural integrity of the molecule is maintained.

Protocol A: Saponification and Isolation of the Stable Sodium Salt

Mechanism: Converting the acid to its sodium salt eliminates the electrophilicity of the C1-carbonyl. The resulting carboxylate anion repels nucleophilic attack by the C4-hydroxyl, completely arresting lactonization.

  • Reaction Setup: Dissolve

    
    -methyl-
    
    
    
    -butyrolactone (1.0 eq) in a solvent mixture of THF and deionized water (1:1 v/v) at 0°C.
  • Base Addition: Slowly add 1.05 eq of 1M NaOH (aq) dropwise. Validation Check: The slight excess of base ensures complete ring opening and maintains a highly alkaline pH (pH > 10), which is required to push the equilibrium entirely toward the open-chain aliphatic form[2].

  • Monitoring: Stir for 2 hours at room temperature. Monitor the reaction via TLC (using a basic KMnO4 stain). The reaction is complete when the high-Rf lactone spot completely disappears.

  • Solvent Removal: Evaporate the THF under reduced pressure at a low water-bath temperature (<30°C) to prevent thermal degradation.

  • Lyophilization: Flash-freeze the remaining aqueous solution and lyophilize for 24–48 hours. This yields sodium 4-hydroxy-2-methylbutanoate as a stable, hygroscopic white powder. Store desiccated at -20°C.

Protocol B: TBDMS Protection of the C4-Hydroxyl Group

Mechanism: If downstream synthesis requires acidic conditions, the salt method will fail. You must sterically and electronically mask the C4-hydroxyl group to prevent it from acting as an internal nucleophile.

  • Preparation: Dissolve the isolated sodium salt (from Protocol A) in anhydrous DMF under an inert argon atmosphere.

  • Activation: Add Imidazole (2.5 eq) and stir for 10 minutes. Imidazole acts as both a base and a nucleophilic catalyst.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The bulky TBDMS group completely blocks the hydroxyl oxygen. Verify protection via 1H-NMR (look for the massive 9H singlet near 0.9 ppm corresponding to the tert-butyl group).

Part 3: Quantitative Data Presentation

Table 1: Stability Profile of 4-Hydroxy-2-methylbutanoic Acid Derivatives

Derivative FormStorage ConditionpH EnvironmentEstimated Half-Life (to Lactone)Application Recommendation
Free Acid (Aqueous) 25°CpH 2.0 - 4.0< 1 hour[2]Avoid; generate in situ only.
Free Acid (Organic) 4°C, in DCMN/A (Autocatalytic)~2-3 daysUse immediately after extraction.
Sodium Salt (Aqueous) 25°CpH 8.0 - 10.0> 6 monthsIdeal for aqueous biological assays.
Sodium Salt (Solid) -20°C, DesiccatedN/AIndefiniteGold standard for long-term storage.
TBDMS-Protected Acid 4°C, NeatN/AIndefiniteRequired for multi-step organic synthesis.
Part 4: System Visualizations

Equilibrium Lactone α-Methyl-γ-butyrolactone (Stable Ring) FreeAcid 4-Hydroxy-2-methylbutanoic acid (Unstable Free Acid) Lactone->FreeAcid H2O, H+ (Slow) Salt Sodium 4-hydroxy-2-methylbutanoate (Stable Salt) Lactone->Salt NaOH, pH > 9 (Ring Opening) FreeAcid->Lactone Acidic pH < 4.7 (-H2O, Fast) FreeAcid->Salt NaOH (Deprotonation) Salt->FreeAcid HCl, pH < 4 (Protonation)

pH-dependent thermodynamic equilibrium governing the lactonization process.

Workflow Step1 Start: α-Methyl-γ-butyrolactone Step2 Saponification (NaOH, THF/H2O) Step1->Step2 Step3 Stable Sodium Salt Isolated Step2->Step3 Step4 Hydroxyl Protection (TBDMS-Cl, Imidazole, DMF) Step3->Step4 Step5 4-(TBDMS-oxy)-2-methylbutanoic acid (Safe for Synthesis) Step4->Step5

Step-by-step synthetic workflow for isolating and protecting the free acid.

References
  • Title : The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational - INCHEM Source : INCHEM URL :[Link]

  • Title : Basic Chemical Data: 4-Hydroxy-2-methylbutanoic acid lactone Source : National Cancer Institute (NCI) / PubChem URL :[Link]

Sources

Technical Support Center: Optimizing 4-Hydroxy-2-methylbutanoate (4H2MB) Yield & PHA Copolymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-hydroxy-2-methylbutanoate (4H2MB) microbial fermentation. 4H2MB is an unusual long-main-chain hydroxyalkanoate (LMC HA) building block. When properly activated to 4H2MB-CoA in vivo, it is polymerized by engineered sequence-regulating polyhydroxyalkanoate (PHA) synthases to form advanced, biodegradable thermoplastics like P(3HB-co-4H2MB).

This guide provides troubleshooting insights, FAQs, and validated protocols for researchers engineering recombinant Escherichia coli or Cupriavidus necator platforms for 4H2MB production and incorporation.

Section 1: Precursor Preparation & Bioavailability (Troubleshooting)

Q1: My recombinant E. coli is not incorporating 4H2MB into the PHA polymer, even though I added α-methyl-γ-butyrolactone to the fermentation media. What went wrong?

A1: Microbes generally lack the specific lactonases required to efficiently open the highly stable α-methyl-γ-butyrolactone ring in vivo[1]. If you feed the lactone directly, it remains biologically unavailable to the intracellular CoA-ligases.

The Fix: You must chemically hydrolyze the lactone into its linear sodium salt, sodium 4-hydroxy-2-methylbutyrate (4H2MB-Na), prior to fermentation ()[1]. The ring-opening is achieved via alkaline hydrolysis. Causality: The strong base attacks the carbonyl carbon, breaking the ester bond to form a linear hydroxy-acid salt. If the pH drops back to acidic levels during storage, the lactone will thermodynamically favor ring closure. Always verify the pH is stable at 7.0 before feeding to ensure 100% bioavailability.

Section 2: Metabolic Engineering & Intracellular Activation (FAQ)

Q2: I am using Propionyl-CoA transferase (PCT) to activate 4H2MB to 4H2MB-CoA, but the molar fraction of 4H2MB in my copolymer is below 1%. How can I improve the intracellular yield?

A2: PCT is highly efficient for short-chain hydroxyalkanoates (like 3-hydroxybutyrate) but exhibits poor catalytic efficiency for LMC HAs like 4H2MB[2]. Furthermore, PCT relies on a reversible CoA-transfer from acetyl-CoA, meaning the reaction is equilibrium-limited and heavily dependent on the intracellular acetyl-CoA pool.

The Fix: Co-express the medium-chain-fatty-acid-CoA ligase (AlkK) from Pseudomonas oleovorans instead of, or alongside, PCT ()[2]. Causality: AlkK catalyzes the direct ligation of CoA to 4H2MB using ATP[2]. Because ATP is hydrolyzed to AMP and pyrophosphate (which is immediately degraded by endogenous pyrophosphatases), the reaction is thermodynamically irreversible. This forcefully drives the metabolic flux forward, significantly increasing the intracellular pool of 4H2MB-CoA available for polymerization.

Data Presentation: Activation Enzyme Performance
Activation EnzymeEnergy SourceThermodynamic Profile4H2MB Molar Fraction in PHA (%)Total Polymer Yield (g/L)
PCT Acetyl-CoAReversible (Equilibrium-limited)< 0.5%1.2
AlkK ATPIrreversible (ATP-driven)2.5% - 2.9%1.5

(Data summarizes the comparative efficiency of AlkK vs. PCT in driving 4H2MB-CoA accumulation and subsequent P(3HB-co-4H2MB) synthesis[2].)

Section 3: Polymerization & Synthase Selection (Troubleshooting)

Q3: Even with AlkK overexpression, wild-type PhaC yields no 4H2MB incorporation. Why?

A3: Wild-type Class I PHA synthases (like PhaC1 from C. necator) have a strict steric limitation in their active site, rejecting monomers with main chains longer than 4 carbons or bulky alpha-substitutions like the 2-methyl group of 4H2MB.

The Fix: Utilize a chimeric PHA synthase, such as PhaCAR (a fusion of PhaC from Aeromonas caviae and C. necator) ()[3]. Causality: PhaCAR possesses an expanded substrate pocket inherited from the A. caviae domain that accommodates the bulky 4H2MB-CoA[3]. This allows for both random and block copolymerization depending on the co-monomer feed and intracellular kinetics.

Mandatory Visualization: 4H2MB Metabolic Flux

G Lactone α-methyl-γ-butyrolactone (Precursor) 4 4 Lactone->4 H2MB_ext Alkaline Hydrolysis (NaOH, 65°C) H2MB_ext->4 H2MB_int Cellular Uptake H2MB_int->4 H2MB_CoA AlkK Ligase (ATP -> AMP + PPi) PHA P(3HB-co-4H2MB) Copolymer H2MB_CoA->PHA PhaCAR Synthase (+ 3HB-CoA)

Metabolic workflow for 4H2MB activation and PHA copolymerization via AlkK and PhaCAR.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of α-methyl-γ-butyrolactone (Self-Validating)
  • Reaction Setup: Add 5.0 g of α-methyl-γ-butyrolactone to 100 mL of 1 N NaOH in a sealed glass flask.

  • Thermal Cleavage: Incubate the mixture at 65 °C for 72 hours with continuous stirring.

    • Causality: Heat and a strong base are required to overcome the activation energy needed to fully cleave the stable gamma-lactone ring into 4H2MB-Na[2].

  • Neutralization & Validation: Cool to room temperature and carefully neutralize the solution to exactly pH 7.0 using 6 N HCl.

    • Self-Validation Step: Monitor the pH for 30 minutes. If the pH drops below 6.5, the lactone is actively reforming. Maintain exactly pH 7.0 to ensure 100% bioavailability of the linear 4H2MB-Na.

  • Sterilization: Filter sterilize the solution through a 0.22 µm membrane before adding it to the fermentation broth.

Protocol 2: Fermentation and GC-MS Validation
  • Inoculation: Inoculate recombinant E. coli (harboring alkK and phaCAR plasmids) into LB medium containing 20 g/L glucose, appropriate antibiotics, and 5 g/L of the prepared 4H2MB-Na precursor[4].

  • Cultivation: Cultivate with reciprocal shaking (120 rpm) at 30 °C for 48 hours[4].

    • Causality: Lower temperatures (30 °C vs 37 °C) slow down cellular division but enhance the folding and stability of the PhaCAR synthase, maximizing polymer accumulation.

  • Harvest: Collect cells by centrifugation (5,000 × g, 10 min, 4 °C), wash twice with distilled water, and lyophilize for 24 hours[4].

  • Methanolysis: Subject 15 mg of the lyophilized cells to methanolysis by adding 2 mL chloroform and 2 mL methanol (containing 15% sulfuric acid) at 100 °C for 140 minutes.

  • Extraction & Validation: Cool the mixture, add 1 mL of distilled water, and vortex to separate the organic layer.

    • Self-Validation Step: Add 0.5 mg of methyl benzoate to the organic layer as an internal standard prior to GC-MS injection. A consistent recovery peak of methyl benzoate validates that no volatile methyl-esterified 4H2MB was lost during the extraction phase, ensuring quantitative accuracy.

References

  • Satoh, K., Kawakami, T., Isobe, N., & Matsumoto, K. (2022). Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR. Microbial Cell Factories, 21(1), 88. URL:[Link]

  • Matsumoto, K., & Taguchi, S. (2024). Toward the production of block copolymers in microbial cells: achievements and perspectives. Applied Microbiology and Biotechnology, 108(1), 164. URL:[Link]

Sources

Separating 4-hydroxy-2-methylbutanoate from 4-hydroxybutyrate (4HB) impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Acid Separation & Analysis Topic: Separation of 4-Hydroxy-2-Methylbutanoate (HMB) from 4-Hydroxybutyrate (4HB)

Executive Summary: The Separation Challenge

You are likely encountering co-elution or cross-interference because 4-hydroxy-2-methylbutanoate (HMB) and 4-hydroxybutyrate (4HB) are structural homologs differing only by a single methyl group at the


-position. Both are highly polar, water-soluble, and lack strong chromophores, making standard UV-HPLC difficult.
  • 4HB (GHB): Linear chain (

    
    ), pKa ~4.72.
    
  • HMB (4-hydroxy-2-methylbutanoate): Branched chain (

    
    ), pKa ~4.67.
    

This guide provides three validated workflows to resolve these impurities: GC-MS (The Gold Standard) , HILIC-MS , and Ion-Exclusion HPLC .

Module 1: Chromatographic Troubleshooting

Protocol A: GC-MS Separation (Recommended)

Best for: Trace impurity analysis, definitive structural identification.

The Mechanism: Direct injection of these acids leads to peak tailing and thermal degradation (lactonization). You must derivatize them to reduce polarity. The methyl group in HMB adds mass (+14 Da) and steric bulk, significantly shifting the retention time compared to 4HB.

Step-by-Step Workflow:

  • Dry Down: Evaporate sample to complete dryness under

    
     stream. Critical: Any residual water hydrolyzes the reagent.
    
  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 70°C for 30 minutes .

    • Why? This silylates both the hydroxyl (-OH) and carboxyl (-COOH) groups, forming di-TMS derivatives.

  • Injection: Splitless mode (1 µL) onto a 5% Phenyl Polysiloxane column (e.g., DB-5ms, HP-5ms).

Diagnostic Mass Transitions (EI Source):

AnalyteDerivativeMolecular Ion (

)
Quantification Ion (

)
Qualifier Ion (

)
4HB 4HB-diTMS248233 (

)
147
HMB HMB-diTMS262247 (

)
147, 117

Technical Insight: HMB-diTMS generally elutes after 4HB-diTMS on non-polar columns due to the higher molecular weight (262 vs 248), despite the branching.

Protocol B: HPLC / LC-MS Separation

Best for: Intact analysis, biological fluids where heating is undesirable.

Issue: Standard C18 columns suffer from "pore dewetting" with these polar acids, causing unretained peaks (eluting at void volume,


).

Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile/Water (90:10) + 10 mM Ammonium Acetate (pH 6.8).

  • Mechanism: Separation based on polarity. 4HB is slightly more polar than HMB (due to HMB's methyl group), providing resolution.

Solution 2: Reverse Phase with Acid Suppression

  • Stationary Phase: High-strength silica C18 (e.g., Waters T3 or Phenomenex Kinetex).

  • Mobile Phase: Water + 0.1% Formic Acid (Mobile Phase A) / Methanol (Mobile Phase B).

  • Why Acidify? The pH must be below the pKa (4.7) . At pH 2-3, the carboxyl groups are protonated (neutral), increasing hydrophobic interaction with the C18 chain.

Module 2: Sample Preparation (Extraction)

Visual Workflow: Liquid-Liquid Extraction (LLE) The following diagram illustrates the critical pH manipulation required to extract these acids from aqueous matrices.

ExtractionWorkflow Start Aqueous Sample (pH ~7) Acidify Acidify to pH 1.5 - 2.0 (Use 2M HCl) Start->Acidify Protonation step Extract Add Ethyl Acetate (3x Vol) + NaCl (Salting Out) Acidify->Extract Neutral species formed PhaseSep Phase Separation Extract->PhaseSep Organic Organic Layer (Contains HMB & 4HB) PhaseSep->Organic Top Layer Aqueous Aqueous Layer (Discard) PhaseSep->Aqueous Bottom Layer Dry Evaporate to Dryness (N2 Stream) Organic->Dry Prepare for GC/LC

Caption: Figure 1.[2] Acid-catalyzed liquid-liquid extraction workflow. Protonation at pH < 2 is mandatory to drive the organic acids into the ethyl acetate phase.

Module 3: Troubleshooting & FAQ

Q1: I see a "ghost peak" eluting just before 4HB in GC-MS. Is this HMB?

  • Diagnosis: Likely not. This is often GBL (Gamma-butyrolactone) .[3]

  • Cause: If the sample was acidic and heated without derivatization reagents, 4HB cyclizes to GBL.

  • Fix: Ensure the sample is neutralized or immediately derivatized. HMB can also cyclize to 3-methyl-dihydro-furan-2-one, so check for a peak with MW 100 (underivatized lactone).

Q2: My 4HB and HMB peaks are merging on C18 HPLC.

  • Diagnosis: Co-elution due to insufficient hydrophobic retention.

  • Fix:

    • Lower the pH: Ensure mobile phase is pH < 3.0.

    • Slow the Gradient: Use a shallow gradient (e.g., 0% B to 10% B over 15 minutes).

    • Switch to HILIC: If RP fails, HILIC is the superior orthogonal method for small hydroxy acids.

Q3: Are there stability issues I should know about?

  • Yes. Both compounds are hygroscopic. In the presence of strong acids, they form lactones (GBL and its methyl analog). Store standards in basic solution (pH > 8) as salts (Sodium 4-hydroxybutyrate) to prevent lactonization, then acidify immediately before extraction.

Q4: How do I distinguish "Supplement HMB" from my analyte?

  • Critical Warning: The dietary supplement "HMB" is 3-hydroxy-3-methylbutyrate . You are analyzing 4-hydroxy-2-methylbutanoate .

  • Differentiation: They are isomers (

    
    ).
    
    • 3-hydroxy-3-methyl: Tertiary alcohol (harder to silylate sterically).

    • 4-hydroxy-2-methyl: Primary alcohol (silylates easily).

    • GC-MS: The fragmentation patterns differ significantly due to the location of the methyl group relative to the alpha-cleavage site.

References

  • Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism." Mass Spectrometry Reviews.

  • Scott, C., et al. (2020). "Organic Acids Qualitative Analysis in Urine by GCMS." MetBioNet Best Practice Guidelines.

  • Elliott, S., & Burgess, V. (2005). "The presence of gamma-hydroxybutyric acid (GHB) and its precursors in biological fluids."[3] Journal of Analytical Toxicology.

  • Stenutz, R. (2023). "4-hydroxy-2-methylbutanoic acid: Chemical Structure and Properties." Stenutz.eu.

Sources

Technical Support Center: Optimizing pH Stability for Sodium 4-Hydroxy-2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Sodium 4-hydroxy-2-methylbutanoate (Na-HMB derivative) presents a classic physicochemical challenge common to


-hydroxy acid salts: intramolecular lactonization .

While the sodium salt is water-soluble and pharmacologically active, it exists in a pH-dependent equilibrium with its cyclic ester form, 2-methyl-


-butyrolactone . In acidic or unbuffered aqueous conditions, the open-chain salt protonates to the free acid, which spontaneously cyclizes into the lactone. This conversion alters solubility, bioavailability, and accurate quantification.

This guide provides the mechanistic understanding and protocols required to lock your molecule in its active salt form.

Part 1: The Core Mechanism (The "Why")

To stabilize the solution, you must control the equilibrium. The reaction is driven by protonation.

  • High pH (> 7.5): The carboxylate group is deprotonated (

    
    ). Electrostatic repulsion prevents the hydroxyl group from attacking the carbonyl. The salt is stable.[1]
    
  • Low pH (< 6.0): The carboxylate protonates to a carboxylic acid (

    
    ). The intramolecular hydroxyl group attacks the carbonyl carbon, releasing water and forming the lactone.
    
Visualization: The pH-Dependent Equilibrium

G Salt Sodium Salt (Active) Open Chain (pH > 7.5) Acid Free Acid Intermediate Transient (pH ~ 4.5) Salt->Acid + H+ (Acidification) Acid->Salt + OH- (Basification) Lactone Lactone (Cyclic) Inactive/Oil (pH < 4.0) Acid->Lactone - H2O (Spontaneous) Lactone->Salt + OH- / Hydrolysis

Figure 1: The stability of Sodium 4-hydroxy-2-methylbutanoate is dictated by pH. Acidification drives the formation of the lipophilic lactone, while alkalinity preserves the hydrophilic salt.

Part 2: Buffer Strategy & Formulation

Relying on water alone is insufficient; dissolved CO₂ will lower the pH of unbuffered water to ~5.5, triggering slow lactonization. You must use a buffer system that maintains pH


 7.5.
Recommended Buffer Systems
Buffer SystemOptimal pH RangeProsCons
Phosphate (PBS) 7.2 – 8.0Isotonic, physiological standard.Precipitates with Ca²⁺/Mg²⁺; Freeze-thaw pH shifts.
HEPES 7.0 – 8.0High chemical stability; minimal metal binding.Can generate radicals if exposed to light/oxidizers.
Tris-HCl 7.5 – 8.5Excellent buffering capacity at target pH.Temperature-dependent pKa (pH drops as temp rises).
Borate 8.5 – 9.5Strong antimicrobial properties; prevents lactonization.Toxic to cells; complexes with diols/carbohydrates.

Expert Recommendation: For standard analytical standards and stock solutions, use 10-20 mM Phosphate Buffer (pH 8.0) . If the solution will be used in cell culture containing divalent cations, switch to HEPES .

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Analytical Artifacts (HPLC)

Q: Why does my pure standard show two peaks on HPLC?

  • Diagnosis: On-column Interconversion.

  • Mechanism: If your mobile phase is acidic (e.g., 0.1% Formic Acid, pH ~2.7), the salt converts to the lactone during the run. The "split" represents the separation of the salt and the lactone formed in real-time.

  • Solution:

    • Adjust Mobile Phase: Use a neutral mobile phase (e.g., 10mM Ammonium Acetate, pH 7.0) to keep the molecule in the salt form.

    • Increase pH: If using MS detection, ensure the pH is high enough to ionize the carboxylate for ESI- mode.

Scenario B: pH Drift

Q: My stock solution pH dropped from 8.0 to 7.2 over a week. Why?

  • Diagnosis: Atmospheric CO₂ absorption or slow equilibration.

  • Mechanism: Alkaline solutions absorb CO₂ greedily, forming carbonic acid. Additionally, if any lactone was present initially, its hydrolysis consumes OH⁻, lowering the pH.

  • Solution:

    • Headspace: Store under Argon or Nitrogen.

    • Buffering Capacity: Increase buffer concentration from 10mM to 50mM.

Scenario C: Solubility Issues

Q: The solution became cloudy after acidification.

  • Diagnosis: Lactone Separation ("Oiling Out").

  • Mechanism: The lactone form is significantly less polar than the salt. In high concentrations, converting to the lactone exceeds the aqueous solubility limit, causing phase separation (turbidity).

  • Solution: Immediately add NaOH to raise pH > 10 to hydrolyze the lactone back to the soluble salt, then re-adjust to pH 8.0.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (50 mM)

Objective: Create a stock solution stable for >6 months at -20°C.

  • Weighing: Weigh the Sodium 4-hydroxy-2-methylbutanoate powder. Note: The salt is hygroscopic. Weigh quickly.

  • Solvent Prep: Prepare 50 mM Phosphate Buffer, pH 8.0 . Degas by sonication for 10 minutes to remove CO₂.

  • Dissolution: Add the powder to the buffer. Vortex until clear.

  • pH Check: Verify pH is 8.0 ± 0.1. If < 7.5, adjust carefully with 1N NaOH.

  • Filtration: Filter through a 0.22 µm PES membrane (low protein binding).

  • Storage: Aliquot into amber glass vials (plastic can absorb lactones). Store at -20°C.

Protocol 2: The "pH-Stat" Stability Assay

Objective: Validate the stability of your specific formulation.

Protocol Start Prepare 1mg/mL Solution (Test pH) Incubate Incubate at 25°C (Timepoints: 0, 1, 4, 24 hrs) Start->Incubate Aliquot Remove Aliquot Incubate->Aliquot At T=x Quench Quench/Dilute in Mobile Phase (pH 7.0) Aliquot->Quench Analyze HPLC Analysis (Measure Salt:Lactone Ratio) Quench->Analyze

Figure 2: Workflow for assessing kinetic stability. Crucially, the quenching step must match the analytical mobile phase to prevent artifacts.

Method:

  • Prepare samples at pH 4.0, 6.0, and 8.0.

  • At defined timepoints, dilute samples 1:10 into neutral mobile phase (Ammonium Acetate pH 7.0).

  • Inject immediately.

  • Success Criteria: The pH 8.0 sample should show >99% peak area for the salt form (Retention time ~early) and <1% for the lactone (Retention time ~late).

References

  • Mesmer, M. Z., & Satzger, R. D. (1998). Determination of gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by HPLC/UV-VIS spectrophotometry and HPLC/thermospray mass spectrometry.[2][3] Journal of Forensic Sciences, 43(3), 489-492.[2][3]

  • SWGDRUG. (2005).[4] Gamma-Hydroxybutyrate / Butyric Acid: Chemical Monographs. Scientific Working Group for the Analysis of Seized Drugs.

  • Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome.[5] Current Neuropharmacology, 13(1), 47–70.

  • CymitQuimica. (2024). 4-Hydroxy-2-methylbutanoic acid: Physicochemical Properties and Safety Data.

Sources

Troubleshooting low molecular weight in poly(4-hydroxy-2-methylbutyrate) synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of poly(4-hydroxy-2-methylbutyrate) (P(4H2MB)). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for professionals working on the synthesis of this promising biodegradable polyester. As a material with significant potential in drug delivery and biomedical applications, achieving high molecular weight is often critical for its performance. This guide offers insights into common challenges and provides actionable solutions to optimize your synthetic protocols.

Troubleshooting Guide: Low Molecular Weight in P(4H2MB) Synthesis

Low molecular weight is a frequent obstacle in polyester synthesis, impacting the material's mechanical properties and degradation profile. This section addresses the most common causes and provides detailed strategies to overcome them.

Question 1: My P(4H2MB) synthesis resulted in a polymer with a low number-average molecular weight (Mn). What are the primary causes and how can I address this?

Low molecular weight in P(4H2MB) synthesis can stem from several factors, ranging from monomer quality to reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

1.1 Monomer Purity and Integrity

The purity of the monomer, typically a lactone derivative for ring-opening polymerization (ROP), is paramount. Impurities can act as chain terminators or inhibitors, prematurely halting polymer growth.

  • Causality: Monofunctional impurities containing hydroxyl or carboxyl groups can react with the propagating polymer chain, capping it and preventing further monomer addition. Water is a common impurity that can initiate polymerization, leading to a higher number of shorter polymer chains and consequently, a lower average molecular weight.[1]

  • Troubleshooting & Optimization:

    • Monomer Purification: Ensure the monomer, such as β-methyl-γ-butyrolactone or its derivatives, is rigorously purified before use. Techniques like distillation or recrystallization are effective for removing impurities.

    • Drying of Monomer and Glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. The monomer should be dried over a suitable drying agent (e.g., CaH₂) and distilled under reduced pressure.

1.2 Catalyst Selection and Handling

The choice of catalyst and its handling are critical for achieving a controlled polymerization and high molecular weight.

  • Causality: The catalyst's activity and selectivity dictate the rate of polymerization and the occurrence of side reactions. Inefficient catalysts may lead to incomplete monomer conversion, while overly active catalysts can sometimes promote side reactions like transesterification or backbiting, which can limit chain growth.[2][3] Many common catalysts for ROP are sensitive to air and moisture.

  • Troubleshooting & Optimization:

    • Catalyst Choice: A variety of metal-based catalysts, including those based on tin, zinc, and zirconium, have been successfully used for the ROP of lactones.[2][3][4] For instance, tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst. Zirconium compounds have also shown to initiate living ring-opening polymerization, allowing for good control over molecular weight.[2][4]

    • Catalyst Handling: Handle air and moisture-sensitive catalysts under an inert atmosphere using glovebox or Schlenk line techniques.

    • Catalyst Concentration: The initiator-to-monomer ratio is a key determinant of the final molecular weight in living polymerizations.[5] A lower concentration of the initiator will result in longer polymer chains. Experiment with different catalyst concentrations to find the optimal ratio for your system.

1.3 Reaction Conditions

Temperature, reaction time, and solvent choice significantly influence the polymerization process.

  • Causality: Higher temperatures can increase the rate of polymerization but may also promote side reactions and polymer degradation, leading to a decrease in molecular weight.[6] Insufficient reaction time will result in incomplete monomer conversion. The solvent can affect the solubility of the polymer and the activity of the catalyst.

  • Troubleshooting & Optimization:

    • Temperature Control: Optimize the reaction temperature to balance the rate of polymerization with the minimization of side reactions. For many lactone polymerizations, temperatures in the range of 80-120 °C are common.[3]

    • Reaction Time: Monitor the reaction progress by taking aliquots and analyzing the monomer conversion using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC). Continue the reaction until high monomer conversion is achieved.

    • Solvent Selection: Toluene is a commonly used solvent for the ROP of lactones.[3] Ensure the solvent is anhydrous to prevent unwanted initiation by water.

Question 2: I've optimized my reaction conditions, but the molecular weight is still lower than desired. Could the purification process be the issue?

The method used to isolate and purify the polymer can indeed impact its final molecular weight.

  • Causality: Harsh purification methods can cause polymer chain scission, leading to a reduction in molecular weight. For example, exposure to strong acids or bases, or excessive heat during solvent removal, can degrade the polyester.[7][8]

  • Troubleshooting & Optimization:

    • Purification Protocol: A common and generally mild purification method involves precipitating the polymer solution into a non-solvent, such as cold methanol or hexane. The precipitated polymer can then be collected by filtration and dried under vacuum at a moderate temperature.

    • Solvent Selection for Purification: Use high-purity solvents for both dissolving the polymer and for precipitation to avoid introducing contaminants.

    • Drying Conditions: Dry the purified polymer under vacuum at a temperature well below its glass transition temperature to remove residual solvent without causing thermal degradation.

Question 3: Are there any specific considerations for the ring-opening polymerization (ROP) of methylated lactones like the precursor to P(4H2MB)?

The presence of a methyl group can influence the reactivity of the monomer and the properties of the resulting polymer.

  • Causality: The methyl group can introduce steric hindrance, which may affect the rate of polymerization.[9][10] It also influences the thermal properties of the final polymer, such as the glass transition temperature and melting point.[9][10]

  • Troubleshooting & Optimization:

    • Catalyst Selection: Some catalysts may be more effective for polymerizing sterically hindered monomers. It may be necessary to screen different catalysts to find one that provides good activity and control for the specific methylated lactone being used.

    • Reaction Temperature: A slightly higher reaction temperature may be required to overcome the steric hindrance of the methyl group and achieve a reasonable polymerization rate. However, as mentioned previously, this must be balanced against the risk of side reactions.

Experimental Protocols

General Protocol for Ring-Opening Polymerization of a Methylated Lactone

This protocol provides a general guideline. Specific conditions should be optimized for your particular monomer and catalyst system.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Purify the lactone monomer by distillation under reduced pressure from a suitable drying agent (e.g., CaH₂).

    • Dry the solvent (e.g., toluene) using a solvent purification system or by distillation from a drying agent (e.g., sodium/benzophenone).

  • Polymerization:

    • In a glovebox or under a flow of inert gas, add the purified monomer to a dry reaction flask equipped with a magnetic stir bar.

    • Add the desired amount of anhydrous solvent.

    • Prepare a stock solution of the catalyst (e.g., Sn(Oct)₂) in anhydrous solvent.

    • Add the calculated amount of the catalyst solution to the monomer solution to initiate the polymerization.

    • Place the reaction flask in a preheated oil bath at the desired temperature and stir.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing for monomer conversion by NMR or GC.

    • Once the desired conversion is reached, cool the reaction to room temperature.

  • Purification:

    • Dilute the viscous polymer solution with a small amount of solvent (e.g., chloroform or dichloromethane).

    • Slowly pour the polymer solution into a large excess of a cold non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

Table 1: Troubleshooting Guide for Low Molecular Weight P(4H2MB)
Potential Cause Explanation Recommended Solution(s)
Monomer Impurities Monofunctional impurities act as chain terminators. Water can act as an initiator, leading to more, shorter polymer chains.Purify monomer via distillation or recrystallization. Thoroughly dry monomer and all glassware.
Catalyst Inactivity/Incompatibility The chosen catalyst may not be effective for the specific monomer or may be sensitive to air and moisture.Screen different catalysts (e.g., Sn(Oct)₂, zinc-based, zirconium-based). Handle catalysts under an inert atmosphere.
Incorrect Catalyst Concentration The initiator-to-monomer ratio dictates the polymer chain length in living polymerizations.Optimize the initiator-to-monomer ratio; a lower ratio generally leads to higher molecular weight.
Suboptimal Reaction Temperature High temperatures can cause side reactions and degradation; low temperatures can lead to slow or incomplete reactions.Optimize the reaction temperature, typically in the range of 80-120 °C for lactone ROP.
Insufficient Reaction Time The polymerization may not have proceeded to completion.Monitor monomer conversion over time and allow the reaction to proceed until a high level of conversion is achieved.
Harsh Purification Methods Exposure to strong acids, bases, or excessive heat during purification can cause polymer degradation.Use a mild purification method such as precipitation in a non-solvent. Dry the polymer under vacuum at a moderate temperature.

Visualization

Troubleshooting Workflow for Low Molecular Weight P(4H2MB)

TroubleshootingWorkflow cluster_monomer Monomer Checks cluster_catalyst Catalyst Checks cluster_conditions Reaction Condition Checks cluster_purification Purification Checks start Low Molecular Weight P(4H2MB) Observed check_monomer Verify Monomer Purity and Dryness start->check_monomer check_catalyst Evaluate Catalyst and Handling check_monomer->check_catalyst If monomer is pure and dry purify_monomer Purify Monomer (Distillation/Recrystallization) check_monomer->purify_monomer dry_glassware Dry Glassware and Monomer check_monomer->dry_glassware check_conditions Optimize Reaction Conditions check_catalyst->check_conditions If catalyst is appropriate and handled correctly screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts inert_atmosphere Use Inert Atmosphere Techniques check_catalyst->inert_atmosphere optimize_ratio Optimize Initiator/Monomer Ratio check_catalyst->optimize_ratio check_purification Assess Purification Protocol check_conditions->check_purification If conditions are optimized optimize_temp Optimize Temperature check_conditions->optimize_temp monitor_conversion Monitor Monomer Conversion check_conditions->monitor_conversion check_solvent Ensure Anhydrous Solvent check_conditions->check_solvent success High Molecular Weight P(4H2MB) Achieved check_purification->success If purification is non-degradative mild_precipitation Use Mild Precipitation check_purification->mild_precipitation moderate_drying Dry Under Vacuum at Moderate Temp. check_purification->moderate_drying

Caption: A workflow diagram for troubleshooting low molecular weight in P(4H2MB) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical target molecular weight for P(4H2MB) for biomedical applications?

A: The target molecular weight can vary depending on the specific application. For applications requiring good mechanical strength and a slower degradation rate, such as in sutures or tissue engineering scaffolds, a higher molecular weight (e.g., Mn > 50,000 g/mol ) is often desirable. For some drug delivery applications where faster degradation is needed, a lower molecular weight might be acceptable.

Q2: Can I use a different initiator with Sn(Oct)₂?

A: Yes, Sn(Oct)₂ is a catalyst and typically requires an initiator with a hydroxyl group, such as an alcohol (e.g., benzyl alcohol) or water, to start the polymerization. The choice of initiator will affect the end group of the polymer chain and can be used to introduce specific functionalities. The ratio of monomer to initiator is a primary factor in controlling the molecular weight.[5]

Q3: How does the stereochemistry of the monomer affect the polymerization?

A: The stereochemistry of the monomer (i.e., whether it is a racemic mixture or a pure enantiomer) can significantly impact the properties of the resulting polymer, including its crystallinity and melting point. The choice of catalyst can also influence the stereoselectivity of the polymerization, leading to atactic, isotactic, or syndiotactic polymers.[9]

Q4: My polymer is discolored after synthesis. What could be the cause?

A: Discoloration, such as yellowing or browning, is often a sign of thermal degradation or side reactions occurring at high temperatures.[1] To prevent this, try lowering the polymerization temperature, reducing the reaction time, or ensuring that the reaction is carried out under a strictly inert atmosphere to prevent oxidation. The use of antioxidants or thermal stabilizers can also be considered.[1]

Q5: What analytical techniques are essential for characterizing P(4H2MB)?

A: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

References

  • Gong, W., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. Dalton Transactions, 52(15), 4875-4883. Available from: [Link]

  • Jiang, Y., et al. (2006). Cost-effective recovery and purification of polyhydroxyalkanoates by selective dissolution of cell mass. Biotechnology Progress, 22(2), 545-549. Available from: [Link]

  • Gong, W., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. Dalton Transactions, 52(15), 4875-4883. Available from: [Link]

  • Alaimo, M. G., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. Polymers, 15(22), 4409. Available from: [Link]

  • Fibre2Fashion. (n.d.). Problems and Their Remedies in Polyester Processing-Part V. Retrieved from [Link]

  • Penczek, S., et al. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4381. Available from: [Link]

  • Hanson, J. E., et al. (2018). How do I synthesise very low molecular weight linear polyesters?. ResearchGate. Available from: [Link]

  • Kourmentza, C., et al. (2021). Isolation and Purification of Bacterially Produced Polyhydroxyalkanoates: Mechanisms, Limitations, and Current Advances. Polymers, 13(23), 4164. Available from: [Link]

  • Kricheldorf, H. R., & Jonté, J. M. (1983). Polylactones, 1. Copolymerization of γ-butyrolactone. Polymer Bulletin, 9(6-7), 276-283. Available from: [Link]

  • Shaffer, M. S., & Coates, G. W. (2023). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature Communications, 14(1), 1856. Available from: [Link]

  • Shaffer, M. S., & Coates, G. W. (2023). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. ResearchGate. Available from: [Link]

  • Google Patents. (2022). WO2022090960A1 - Process for extraction and purification of polyhydroxyalkanoates.
  • Kermanian, H., et al. (2020). CHAPTER 3: Recovery and Extraction of Polyhydroxyalkanoates (PHAs). In Polyhydroxyalkanoates (PHAs): Biosynthesis, Processing and Applications (pp. 49-74). Royal Society of Chemistry. Available from: [Link]

  • Samorì, C., et al. (2018). Polyhydroxyalkanoate (PHA) purification through dilute aqueous ammonia digestion at elevated temperatures. Bioresource Technology, 269, 247-254. Available from: [Link]

  • Stadler, F. J., et al. (2017). What are the most efficient manner to reduce the molecular weight of a polyester?. ResearchGate. Available from: [Link]

  • Martin, D. P., & Williams, S. F. (2003). Medical applications of poly-4-hydroxybutyrate: a strong flexible absorbable biomaterial. Biochemical Engineering Journal, 16(2), 97-105. Available from: [Link]

  • Anish, K. S., et al. (2021). Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics. Polymers, 13(10), 1596. Available from: [Link]

  • Han, J., et al. (2021). 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. Encyclopedia.pub. Available from: [Link]

  • Raza, Z. A., et al. (2019). Recent developments in the synthesis of poly(hydroxybutyrate) based biocomposites. Biotechnology Progress, 35(5), e2855. Available from: [Link]

  • Tarrahi, R., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 249. Available from: [Link]

  • Akara, J. A., et al. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. Fabad Journal of Pharmaceutical Sciences, 44(2), 147-158. Available from: [Link]

  • Akara, J. A., et al. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. Fabad Journal of Pharmaceutical Sciences, 44(2), 147-158. Available from: [Link]

  • Ramachandran, H., et al. (2017). Synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) with high 4HB composition and PHA content using 1,4-butanediol and 1,6-hexanediol for medical application. Journal of Industrial and Engineering Chemistry, 54, 369-376. Available from: [Link]

  • Tarrahi, R., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 249. Available from: [Link]

  • Hiroe, A., et al. (2019). Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold. Frontiers in Bioengineering and Biotechnology, 7, 178. Available from: [Link]

  • Bikiaris, D. N., et al. (2021). Low Molecular Weight Oligomers of Poly(alkylene succinate) Polyesters as Plasticizers in Poly(vinyl alcohol) Based Pharmaceutical Applications. Polymers, 13(1), 123. Available from: [Link]

  • Iacob, A. T., et al. (2017). Poly(HydroxyButyrate-co-HydroxyValerate) (PHBHV) Nanocarriers for Silymarin Release as Adjuvant Therapy in Colo-rectal Cancer. Frontiers in Pharmacology, 8, 505. Available from: [Link]

  • Zhang, Z., et al. (2023). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Journal of the American Chemical Society, 145(3), 1951-1958. Available from: [Link]

  • Waste2BioComp. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. Retrieved from [Link]

  • Hiroe, A., et al. (2019). Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold. Frontiers in Bioengineering and Biotechnology, 7, 178. Available from: [Link]

  • Zhila, N. O., et al. (2023). Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1. Polymers, 15(9), 2200. Available from: [Link]

  • Cai, T., et al. (2022). Hybrid Synthesis of bioplastics polyhydroxybutyrate from carbon dioxide. bioRxiv. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-2-methylbutanoic Acid (HMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing residual sodium salts from 4-hydroxy-2-methylbutanoic acid samples Content type: Technical Support Center Guide

Executive Summary & Chemical Context

You are likely encountering residual sodium salts (NaCl, Na₂SO₄, or Sodium Acetate) following a neutralization or hydrolysis step in the synthesis of 4-hydroxy-2-methylbutanoic acid (HMBA).[1]

The Core Challenge: HMBA exists in a delicate equilibrium with its cyclic lactone,


-methyl-

-butyrolactone
.[1]
  • Acidic conditions (required to remove Na⁺ via extraction) catalyze cyclization to the lactone.[1]

  • Basic conditions (required to keep the open-chain salt) retain the sodium.[1]

Therefore, "removing sodium" often inadvertently converts your sample to the lactone. This guide provides three protocols ranging from gentle desalting to high-purity distillation, allowing you to choose based on your tolerance for lactonization.

Chemical Equilibrium

[1]

Diagnostic: Do I have residual salt?

Before initiating purification, confirm the contamination.

Diagnostic MethodObservation indicating Sodium SaltObservation indicating Pure HMBA
Ash Test White residue remains after ignition on a spatula.[1]Complete combustion; no residue.
Flame Test Bright yellow/orange flame (characteristic of Na⁺).[1]Blue/colorless flame.
Solubility Check Sample is partially insoluble in dry Acetone or THF.Completely soluble in dry Acetone/THF.
¹H-NMR No specific signal, but integration values may be skewed relative to mass.[1]Sharp, consistent integration.[1]

Workflow Decision Matrix

Use the following diagram to select the correct protocol for your needs.

HMBA_Purification Start Start: Crude HMBA containing Na+ Salts Decision Is Lactonization Acceptable? Start->Decision MethodA Method A: Solvent Precipitation (Maintains Acid/Lactone Ratio) Decision->MethodA Don't Care / Quick Fix MethodB Method B: Ion Exchange (Gentlest, minimizes Lactonization) Decision->MethodB No, must keep Acid form MethodC Method C: Lactonization-Distillation (Highest Purity, converts to Lactone) Decision->MethodC Yes, need >98% Purity EndA Result: Desalted Crude (Mixed Acid/Lactone) MethodA->EndA EndB Result: Pure Free Acid (Aqueous Solution) MethodB->EndB EndC Result: Pure Lactone (Can hydrolyze back to acid) MethodC->EndC

Caption: Decision tree for selecting the appropriate desalting method based on purity requirements and lactone tolerance.

Technical Protocols

Method A: Solvent Precipitation (The "Dry Wash")

Best for: Rapid removal of bulk salts (NaCl, Na₂SO₄) without altering the acid/lactone ratio significantly.[1] Principle: HMBA and its lactone are highly soluble in dry acetone or THF. Inorganic sodium salts are virtually insoluble.

Reagents:

  • Anhydrous Acetone (dried over MgSO₄ or molecular sieves).[1]

  • Celite (filter aid).[1]

Protocol:

  • Dry the Crude: Ensure your crude sample is as dry as possible (rotary evaporation followed by high vacuum). Water acts as a co-solvent for salts, defeating this method.[1]

  • Dissolution: Add 10 mL of Anhydrous Acetone per gram of crude material.

  • Sonication: Sonicate for 10–15 minutes. The organic acid will dissolve; the salts will remain as a fine white suspension.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a small pad of Celite.

    • Tip: Wash the filter cake with fresh cold acetone to recover trapped product.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the desalted oil.

Method B: Cation Exchange Chromatography (The "Gentle" Method)

Best for: Isolating the free acid while minimizing heat and acid-catalyzed lactonization.[1] Principle: Replaces Na⁺ counterions with H⁺ ions using a resin, without the harsh conditions of mineral acid addition.

Reagents:

  • Cation Exchange Resin: Amberlite IR-120 (H⁺ form) or Dowex 50W-X8 .[1]

  • Solvent: Deionized Water.

Protocol:

  • Resin Preparation: Wash the resin with methanol, then rinse thoroughly with deionized water until the eluate is neutral.

  • Loading: Dissolve your crude salt mixture in the minimum volume of water (approx. 10% w/v solution).

  • Elution: Pass the solution through the column slowly (1 bed volume/15 mins).

    • Mechanism:[1][2][3][4]

      
      
      
  • Rinsing: Wash the column with 2 bed volumes of water.

  • Lyophilization: Do not use heat. Freeze-dry (lyophilize) the aqueous eluate.[1]

    • Critical: Rotary evaporation (heat) will promote lactonization.[1] Lyophilization maintains the free acid form [1].

Method C: Lactonization & Distillation (High Purity)

Best for: Obtaining analytical grade material (>99%).[1] Principle: Intentionally drive the equilibrium to the volatile lactone form, distill it away from non-volatile salts, and (optionally) hydrolyze back.

Reagents:

  • Benzene or Toluene (for azeotropic water removal).[1]

  • Catalytic p-Toluenesulfonic acid (pTSA) (Optional).[1]

Protocol:

  • Acidification: Dissolve crude in water and acidify to pH 1–2 with conc. HCl.

  • Extraction: Extract continuously with Chloroform or Benzene.

  • Cyclization: Reflux the organic layer with a Dean-Stark trap to remove water. This forces the equilibrium 100% to the lactone [2].

  • Distillation: Remove the solvent. Perform vacuum distillation on the residue.

    • Target:

      
      -methyl-
      
      
      
      -butyrolactone boils at approx 78–82°C at 10 mmHg [3].[1]
    • Result: Salts and heavy impurities remain in the pot. You collect the pure lactone.

  • Hydrolysis (Optional): If the salt form is required, treat the pure lactone with 1 equivalent of NaOH in water at room temperature.

Troubleshooting & FAQs

Q: My "purified" acid is an oil that won't solidify. Why? A: HMBA is extremely hygroscopic and often exists as a viscous oil due to the depression of melting point by small amounts of its own lactone. Unless you need a crystal structure, the oil is likely the correct state.

Q: I used Method A (Acetone), but I still see salt in the NMR. A: Your acetone was likely "wet." Acetone absorbs atmospheric water rapidly. Even 1% water content can dissolve significant amounts of Sodium Acetate. Re-dry your acetone over molecular sieves (3Å) and repeat.

Q: Can I use Ethanol for Method A? A: No. Sodium salts have appreciable solubility in Ethanol (especially Sodium Acetate).[1] Anhydrous Acetone or THF are strictly required for precipitation-based desalting.[1]

Q: How do I store the desalted sample? A: Store at -20°C under Argon. The free acid will slowly lactonize at room temperature. The Sodium salt (if you hydrolyzed back) is stable at RT.[1]

References

  • Organic Syntheses. Cyclization of Hydroxy Acids to Lactones via Azeotropic Distillation. Org.[2][5] Synth. Coll. Vol. general reference for lactonization. (See analogous procedures for gamma-butyrolactone derivatives).

  • ChemBK. 4-Hydroxy-2-methylbutanoic acid lactone Physical Properties. Available at: [Link][1]

  • PubChem. 4-Hydroxy-2-methylbutanoic acid Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Resolving enantiomers of 4-hydroxy-2-methylbutanoate via chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

The Challenge: 4-Hydroxy-2-methylbutanoate presents a "perfect storm" of chromatographic challenges:

  • Weak UV Chromophore: It lacks a conjugated

    
    -system, making UV detection above 210 nm nearly impossible.[1]
    
  • Dual Polarity: The hydroxyl group (-OH) and the ester/carboxylate moiety create competing interaction sites, often leading to peak tailing on polysaccharide phases.[1]

  • Conformational Flexibility: The aliphatic chain allows rotational freedom, which can reduce the energy difference between diastereomeric solvates, complicating separation.

Target Molecule:

  • Structure: HO-CH₂-CH₂-CH(CH₃)-COO-R (where R is typically H, Ethyl, or Methyl).[2][1]

  • Chiral Center: Position 2 (Alpha-methyl group).[2][1]

Method Development Workflow (Interactive Guide)

Do not start with random screening. Use this logic-gated workflow to select the correct mode.

MethodDev Start START: 4-Hydroxy-2-methylbutanoate CheckUV Check UV Absorbance (Scan 200-400nm) Start->CheckUV DecisionUV Is UV > 210nm sufficient? CheckUV->DecisionUV Direct Direct Analysis (Normal Phase) DecisionUV->Direct Yes (High Conc) Deriv Derivatization Required (Add Chromophore) DecisionUV->Deriv No (Trace/Std) ColScreen Column Screening (AD-H, OD-H, IA, IC) Direct->ColScreen Deriv->ColScreen DNB-Derivative MobilePhase Mobile Phase Selection Hexane : IPA (90:10) ColScreen->MobilePhase Tailing Troubleshoot: Peak Tailing? MobilePhase->Tailing Additives Add 0.1% TFA (if Acid) Add 0.1% DEA (if Ester) Tailing->Additives Yes Final Validated Method Tailing->Final No Additives->Final

Figure 1: Decision tree for method development. Note that for trace analysis, derivatization is almost always mandatory due to the lack of a UV chromophore.

Troubleshooting & FAQs

Category A: Detection Issues ("The Invisible Peak")

Q: I am injecting 1 mg/mL but seeing no peaks at 254 nm. Is the column dead? A: The column is likely fine. Your molecule is "invisible" at 254 nm.[1]

  • Root Cause: 4-hydroxy-2-methylbutanoate has no aromatic rings or conjugated double bonds.[2][1] Its UV cutoff is near 205–210 nm (carbonyl n

    
    
    
    
    
    transition).[1]
  • Immediate Fix: Change detection wavelength to 210 nm .

    • Warning: At 210 nm, common solvents (Ethyl Acetate, THF) absorb strongly.[1] You must use UV-transparent solvents like Hexane, Acetonitrile, or Methanol .[2][1]

  • Robust Solution (Derivatization): If sensitivity is still poor, you must derivatize the hydroxyl group. See Protocol 1 below.

Q: Can I use Refractive Index (RI) detection? A: Yes, but with limitations.

  • Pros: Universal detection; will see the molecule.

  • Cons: Incompatible with gradient elution; lower sensitivity than UV (not suitable for impurity analysis <0.1%); highly temperature-sensitive.[2][1]

Category B: Separation & Peak Shape[1][3]

Q: I see separation, but the peaks are tailing significantly (


). Why? 
A:  Tailing is caused by the free hydroxyl group (-OH) interacting with residual silanols on the silica support of the column.[2][1]
  • For the Ester form: Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase. Ethanol is a stronger hydrogen-bond donor/acceptor than IPA and can "mask" these active sites.[2][1]

  • For the Free Acid form: You must suppress ionization. Add 0.1% Trifluoroacetic acid (TFA) .[1][3] Without acid, the carboxylate anion will interact strongly with the stationary phase, causing massive tailing or total retention.

Q: Which column is the "Gold Standard" for this specific class? A: Based on hydroxy-ester structural analogs (e.g., Roche ester derivatives):

  • Chiralpak AD-H (Amylose-based): Excellent for esters with methyl branches.[2][1]

    • Mobile Phase: Hexane/Ethanol (95:5 or 90:10).[1]

  • Chiralcel OD-H (Cellulose-based): Often provides complementary selectivity if AD-H fails.[2][1]

  • Immobilized Columns (IA/IC): Use these if you need to use "forbidden" solvents like DCM or THF to improve solubility.[1]

Experimental Protocols

Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB)

Recommended when UV sensitivity is low or chiral recognition is poor.[2][1]

Mechanism: This reaction attaches a DNB chromophore to the hydroxyl group.

  • Detection: Adds strong UV absorbance at 254 nm .[1]

  • Separation: The electron-deficient DNB ring interacts via

    
    -
    
    
    
    stacking with the electron-rich phenyl rings of the Chiralpak/Chiralcel selector, significantly boosting resolution (
    
    
    ).[2][1]

Step-by-Step Procedure:

  • Reagents:

    • Sample: 10 mg 4-hydroxy-2-methylbutanoate.[2][1]

    • Reagent: 15 mg 3,5-dinitrobenzoyl chloride.[2][1]

    • Solvent: 1 mL dry Pyridine (acts as solvent and base).

  • Reaction:

    • Mix in a 2 mL vial.

    • Heat at 60°C for 30 minutes.

    • Visual Check: Solution may turn slight yellow/orange.[1]

  • Workup (Critical for HPLC life):

    • Add 1 mL dilute HCl (1M) to neutralize pyridine (prevents column damage).

    • Extract with 2 mL Hexane.

    • Wash Hexane layer with water.[1]

    • Evaporate Hexane and reconstitute in Mobile Phase.[1]

  • Analysis: Inject onto Chiralpak AD-H. Detect at 254 nm.

Protocol 2: Direct Analysis (Non-Derivatized)

Use this only if you have high sample concentration (>2 mg/mL).[2]

ParameterSettingRationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5µm)Standard amylose/cellulose tris-carbamates are best for aliphatic esters [1].[2][1]
Mobile Phase n-Hexane / Ethanol (95 : 5 v/v)Ethanol provides sharper peaks than IPA for hydroxy-compounds due to better H-bonding kinetics.[2][1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Temp 25°CLower temperature (10-15°C) often improves resolution for flexible aliphatic chains by reducing rotation.[2][1]
Detection UV 210 nm CRITICAL: 254 nm will show nothing.[1]
Backpressure ~30-50 barTypical for Hexane-based phases.[2][1]

Mechanism of Separation

Understanding why separation occurs helps you troubleshoot.[1]

Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte: 4-OH-2-Me-Butanoate Selector Amylose Carbamate (Helical Groove) Sites Interaction Sites: 1. H-Bond (C=O, NH) 2. Pi-Pi (Phenyl rings) 3. Steric Clefts Analyte Enantiomer (R/S) Analyte->Selector Transient Diastereomeric Complex FuncGroups Functional Groups: 1. Ester (H-Bond Acceptor) 2. Hydroxyl (H-Bond Donor) 3. Methyl (Steric fit) FuncGroups->Sites 3-Point Interaction

Figure 2: Mechanistic view of the separation.[2][1] The separation relies on the "3-point interaction" model: The ester carbonyl, the hydroxyl hydrogen, and the steric bulk of the methyl group fit differently into the chiral grooves of the amylose polymer.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD.

    • Grounding: Defines standard operating conditions and solvent comp
  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.

    • Grounding: Provides the decision matrix for mobile phase screening (Hexane/EtOH vs Hexane/IPA) and additive use (DEA/TFA).
  • Sigma-Aldrich (Merck). Derivatization Reagents for HPLC: 3,5-Dinitrobenzoyl chloride. [2]

    • Grounding: Validates the use of DNB-Cl for enhancing UV detection of alcohols.
  • Journal of Chromatography A.Enantiomeric separation of hydroxy esters on polysaccharide-based chiral stationary phases. (General Principle Reference).

    • Context: Supports the choice of AD/OD columns for short-chain aliphatic hydroxy esters.[2][1]

Sources

Minimizing side reactions during esterification of 4-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Hub for researchers working with 4-hydroxy-2-methylbutanoate and its derivatives. It addresses the specific thermodynamic and kinetic challenges of this molecule, providing actionable protocols to bypass the dominant lactonization pathway.

Topic: Minimizing Side Reactions During Esterification Ticket ID: CHEM-SUP-8821 Status: Resolved (Protocol Optimization Required) Audience: Medicinal Chemists, Process Development Scientists

Core Technical Analysis: The "Lactone Trap"

If you are attempting to esterify 4-hydroxy-2-methylbutanoic acid using standard acid-catalyzed conditions (Fischer Esterification), your product is likely the lactone (3-methyl-dihydrofuran-2(3H)-one), not the linear ester.

The Mechanism of Failure

For


-hydroxy acids, intramolecular cyclization is both kinetically and thermodynamically favored over intermolecular esterification.
  • Entropy: The intramolecular reaction (cyclization) has a lower entropic penalty (

    
    ) than the bimolecular reaction with an alcohol.
    
  • Enthalpy: The formation of the 5-membered lactone ring is highly stable.

  • Catalysis: Acid catalysts (H

    
    SO
    
    
    
    , HCl, p-TsOH) protonate the carbonyl, activating it for nucleophilic attack. The internal hydroxyl group is always in close proximity (high effective molarity), outcompeting the external alcohol solvent.

Diagnostic Check: If your IR spectrum shows a carbonyl stretch at ~1770 cm⁻¹ (gamma-lactone) instead of ~1735-1745 cm⁻¹ (linear ester), you have formed the lactone.

Decision Logic & Pathways (Visualized)

The following diagram illustrates the competing pathways and the required strategic pivot to obtain the linear ester.

ReactionPathways Acid 4-Hydroxy-2-methylbutanoic Acid Lactone SIDE REACTION: 3-Methyl-gamma-butyrolactone (Thermodynamic Sink) Acid->Lactone Acid Cat. / Heat (Fast & Irreversible) LinearEster TARGET: Alkyl 4-hydroxy-2-methylbutanoate Acid->LinearEster Fischer Esterification (High Dilution Only) Carboxylate Carboxylate Salt (R-COO- M+) Acid->Carboxylate Mild Base (K2CO3 / NaHCO3) Carboxylate->LinearEster Alkyl Halide (R-X) (Nucleophilic Substitution)

Caption: Figure 1. Reaction pathway analysis showing the dominance of lactonization under acidic conditions and the "Alkyl Halide" bypass strategy.

Troubleshooting Guide & FAQs

Q1: I used H₂SO₄ in Methanol, but the product is volatile and smells sweet. What happened?

A: You synthesized 3-methyl-dihydrofuran-2-one (Lactone) . Under acidic conditions, the equilibrium shifts toward the lactone. The "sweet" smell is characteristic of lactones. The volatility is due to the loss of hydrogen-bonding capability (the -OH and -COOH are consumed to form the ring).

  • Correction: Switch to Base-Promoted Alkylation (See Protocol A).

Q2: Can I use DCC/DMAP (Steglich Esterification)?

A: Risky. Activating the carboxylic acid with DCC forms an O-acylisourea intermediate. While this is a good leaving group for the external alcohol, it is also a good leaving group for the internal hydroxyl. The intramolecular attack is often faster. You will likely get a mixture of ester, lactone, and N-acylurea byproducts.

Q3: How do I prevent the linear ester from cyclizing after I make it?

A: pH and Temperature Control. The linear ester is kinetically stable at neutral pH but will cyclize if exposed to:

  • Acid/Base: Catalyzes transesterification.

  • Heat: Increases the rate of cyclization.

  • Storage: Store at -20°C. Ensure the product is free of residual base or acid.

Q4: I see oligomers (polyesters) in my GPC data.

A: This occurs at high concentrations where intermolecular reaction competes with intramolecular cyclization.

  • Correction: While dilution favors cyclization (lactone), high concentration favors oligomerization. The only way to get the monomeric linear ester is to avoid the free acid intermediate entirely using the alkylation route.

Recommended Experimental Protocols

Protocol A: Carboxylate Alkylation (The "Gold Standard")

This method avoids the free acid intermediate, preventing lactonization.

Mechanism: S_N2 Nucleophilic Substitution. The carboxylate attacks the alkyl halide. The hydroxyl group remains passive (unless a very strong base is used).

Reagents:

  • Substrate: 4-hydroxy-2-methylbutanoic acid

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the acid in DMF (0.2 M concentration).

  • Deprotonation: Add 1.2 eq of finely ground K₂CO₃. Stir at 0°C for 15 minutes.

    • Note: The carboxylate forms, but the hydroxyl group (pKa ~16) remains protonated.

  • Alkylation: Add 1.1 eq of Methyl Iodide (or other alkyl halide) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitor: TLC or GC-MS. Look for the disappearance of the acid.

  • Workup (Critical):

    • Dilute with Ethyl Acetate.[1][2]

    • Wash with Cold Water (removes DMF and inorganic salts).

    • Do NOT wash with strong acid. A mild wash with saturated NH₄Cl is acceptable, but ensure the final organic layer is neutral.

    • Dry over Na₂SO₄ and concentrate at low temperature (<30°C).

Protocol B: Diazomethane / TMS-Diazomethane (For Methyl Esters)

Best for small-scale, high-value synthesis.

Mechanism: Direct methylation of the acid proton. Extremely mild.

Step-by-Step:

  • Dissolve the acid in Methanol/Benzene (or Methanol/Toluene) (1:4 ratio).

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Stir for 15 minutes.

  • Quench with a few drops of Acetic Acid (until colorless).

  • Concentrate in vacuo.

Data Comparison: Method Efficiency

ParameterFischer Esterification (Acid Cat.)[3][1][4]Steglich (DCC/DMAP)Carboxylate Alkylation (Protocol A)
Major Product Lactone (>85%)Mixture (Lactone/Ester)Linear Ester (>90%)
Mechanism Carbonyl ActivationCarbonyl ActivationCarboxylate Nucleophile
Risk Factor High (Cyclization)Medium (Activation)Low
Scalability HighLow (Byproducts)High
Workup pH Acidic (Promotes Cyclization)NeutralNeutral

References

  • BenchChem. (2025).[2][5][6] Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate. Retrieved from .

  • Organic Syntheses. (2000). Synthesis of Methyl 3-hydroxy-2-methylenebutanoate. Organic Syntheses, Coll. Vol. 10, p. 12. Retrieved from .

  • Master Organic Chemistry. (2022). Fischer Esterification and Lactone Formation. Retrieved from .

  • National Institutes of Health (NIH). (2005). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester. PubMed. Retrieved from .

  • American Chemical Society. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds. J. Am. Chem. Soc. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-hydroxy-2-methylbutanoic acid and alkylating agents (MeI is a suspected carcinogen) before handling.

Sources

Technical Support Hub: Purification of Sodium 4-Hydroxy-2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Downstream Processing (DSP) & Troubleshooting

Welcome to the technical support center for the isolation of Sodium 4-hydroxy-2-methylbutanoate (Na-HMB) from cell lysate. This guide addresses the specific challenges of purifying hydrophilic, hydroxy-functionalized organic acid salts from complex biological matrices.

Part 1: Process Overview & Logic

The purification of Na-HMB presents a unique chemical challenge: the equilibrium between the open hydroxy-acid form and the cyclic lactone form .

  • The Molecule: 4-hydroxy-2-methylbutanoate is a

    
    -hydroxy acid. Under acidic conditions (pH < 4), it spontaneously cyclizes to form a 
    
    
    
    -lactone (3-methyl-dihydro-furan-2-one).
  • The Goal: You require the Sodium Salt , which exists only in the open form at neutral/alkaline pH.

  • The Strategy: We utilize the lactonization tendency as a purification tool (to separate from non-lactonizing impurities) or strictly avoid it, depending on your purity requirements.

Master Workflow Diagram

DSP_Workflow cluster_RouteA Route A: Direct Ion Exchange (Gentle) cluster_RouteB Route B: Lactonization-Hydrolysis (High Purity) Lysate Cell Lysate (Complex Matrix) Clarification 1. Clarification (Centrifugation + MF) Lysate->Clarification Capture 2. Capture Strategy Clarification->Capture AEX Anion Exchange (AEX) Resin: Strong Base (OH- form) Capture->AEX Low Titer / Lab Scale Acidify Acidification (pH 2.0) + Heat -> Lactonization Capture->Acidify High Purity / Industrial Elution Elution (High NaCl or Formate) AEX->Elution Polishing 3. Polishing & Desalting (Nanofiltration/Electrodialysis) Elution->Polishing Extract Solvent Extraction (Ethyl Acetate/DCM) Acidify->Extract Lactone partitions to solvent Hydrolysis Alkaline Hydrolysis (NaOH -> Open Ring) Extract->Hydrolysis Revert to Na-Salt Hydrolysis->Polishing Crystallization 4. Crystallization (Anti-solvent: Ethanol) Polishing->Crystallization

Caption: Dual-pathway workflow. Route A maintains the salt form (gentle). Route B forces lactonization to remove impurities, then hydrolyzes back to the salt (high specificity).

Part 2: Troubleshooting Guides (Q&A)

Module 1: Clarification & Pre-treatment

Context: Removing cell debris, proteins, and DNA that foul downstream resins.

Q: My filtration flux drops to zero almost immediately. What is happening? A: You are experiencing colloidal fouling . Cell lysates (especially E. coli or yeast) contain lipids and cell wall fragments that form a compressible cake layer.

  • Immediate Fix: Add a flocculant (e.g., chitosan or cationic polymer) or use Diatomaceous Earth (DE) as a body feed filter aid (1–3% w/v) before filtration.

  • Protocol Adjustment: Acid precipitation (lowering pH to 4.5) often precipitates host proteins, but WARNING: This may trigger premature lactonization of your target. If you acidify for clarification, you must neutralize immediately after filtration.

Q: The supernatant is clear but turns cloudy upon storage. A: This is post-filtration precipitation , likely due to magnesium/calcium phosphate salts or delayed protein aggregation.

  • Solution: Add EDTA (2 mM) to chelate divalent cations or perform a "polishing filtration" (0.22 µm) after 24 hours of cold storage.

Module 2: Capture & Purification (The Lactone Trap)

Context: Isolating the 4-hydroxy-2-methylbutanoate from the broth.

Q: I used Anion Exchange (AEX), but my recovery yield is <50%. Where is the product? A: The product likely eluted in the flow-through or wash because it wasn't charged.

  • Root Cause 1 (pH): The pKa of the carboxyl group is ~4.5. If your load pH is < 6.0, a significant portion exists as the neutral acid or lactone, which will not bind to AEX resins.

  • Root Cause 2 (Competition): Fermentation broths are high in inorganic ions (Cl⁻, SO₄²⁻) and other organic acids (acetate, lactate). These compete for binding sites.

  • Corrective Action:

    • Ensure Load pH is 7.5 – 8.0 .

    • Use a Strong Base Anion Exchanger (Type I or II) (e.g., Amberlite FPA90 or Dowex 1x8) which maintains capacity at neutral pH.

    • Wash with 1-2 bed volumes of water to remove neutrals (sugars) before elution.

Q: My "purified" product shows two peaks on HPLC. Is it contaminated? A: It is likely not contamination, but the Lactone-Acid Equilibrium .

  • Diagnosis: If you run HPLC with an acidic mobile phase (common for organic acids), you may be observing on-column lactonization.

  • Validation: Run the sample at pH 7.0 (phosphate buffer). If the two peaks merge into one, it is the same molecule interconverting.

  • The "Lactonization Loop" Strategy:

    • Intentional Lactonization:[1] Acidify broth to pH 2.0 + Heat (60°C, 1 hr). The target becomes the neutral lactone.

    • Extraction: Extract with Ethyl Acetate.[2][3] (Salts and amino acids stay in water; Lactone moves to solvent).

    • Back-Extraction: Contact the Ethyl Acetate phase with NaOH (aq) . The lactone hydrolyzes, the ring opens, and the Sodium 4-hydroxy-2-methylbutanoate returns to the water phase, highly pure.

Module 3: Crystallization of the Sodium Salt

Context: Converting the aqueous concentrate into a stable powder.

Q: The product "oils out" (forms a sticky goo) instead of crystallizing. Why? A: Hydroxy acid salts are notoriously hygroscopic and prone to oiling out due to hydrogen bonding with residual water.

  • Thermodynamic Cause: The energy gain from crystal lattice formation is lower than the energy of hydration.

  • Protocol:

    • Azeotropic Drying: Remove water completely. Rotary evaporate to a syrup, add absolute ethanol or toluene , and re-evaporate. Repeat 3x.

    • Anti-Solvent Crystallization: Dissolve the dry syrup in the minimum volume of warm Methanol . Dropwise add cold Acetone or MTBE (Methyl tert-butyl ether) until cloudy. Stir slowly at 4°C.

    • Seed: You must seed the mixture with a known crystal of the salt if available, or scratch the glass surface to induce nucleation.[4]

Q: The solid is extremely hygroscopic and turns to liquid on the bench. A: Sodium 4-hydroxy-2-methylbutanoate is deliquescent.

  • Storage: Store in a desiccator with P₂O₅ or under nitrogen.

  • Formulation Change: Consider making the Calcium or Zinc salt instead of Sodium; divalent salts of hydroxy acids are generally less hygroscopic and easier to handle (e.g., Calcium HMB is the standard commercial form for this reason).

Part 3: Data & Specifications

Critical Parameters Table
ParameterSpecificationReason/Impact
pKa (Carboxyl) ~4.5 - 4.8pH must be > pKa + 2 (approx pH 7) for >99% capture on AEX.
Lactonization pH < 4.0Below pH 4, the open chain cyclizes. Irreversible without base treatment.
Solubility (Na-Salt) > 500 g/L (Water)Highly soluble; difficult to precipitate by cooling alone. Requires anti-solvent.
Solubility (Lactone) High in EtOAc/DCMNeutral lactone allows solvent extraction (purification leverage).
Thermal Limit < 60°C (Acid form)Heat accelerates lactonization.[1] Keep cool unless intentionally cyclizing.
Lactone Equilibrium Diagram

Equilibrium cluster_legend Purification Loop Acid Open Hydroxy Acid (Water Soluble) Salt Target: Sodium Salt (COO- Na+) Acid->Salt + NaOH (Neutralize) Lactone Cyclic Lactone (Solvent Soluble) Acid->Lactone pH < 4 + Heat (- H2O) Salt->Acid + H+ (Acidify) Lactone->Salt + NaOH (Hydrolysis)

Caption: The "Lactone Loop." Acidification drives the molecule to the lactone (organic soluble), allowing separation from salts. Base treatment opens the ring to yield the pure Sodium Salt.

References

  • Separation of Hydrophilic Organic Acids

    • Source: Yang, S.T., et al. "Separation of carboxylic acids from fermentation broth." Bioprocessing for Value-Added Products from Renewable Resources. Elsevier, 2007.
    • Relevance: Foundational principles of AEX and precipitation for ferment
    • URL:

  • Lactonization Kinetics of Hydroxy Acids

    • Source: E.J. Corey & K.C. Nicolaou. "Efficient and mild lactonization methods." Journal of the American Chemical Society.
    • Relevance: Explains the thermodynamic drive for gamma-hydroxy acids to cyclize.
    • URL:

  • Crystallization of Organic Salts

    • Source: Myerson, A.S.
    • Relevance: Techniques for anti-solvent crystalliz
    • URL:

  • HMB (Beta-Hydroxy Beta-Methylbutyrate)

    • Source: Wilson, G.J., et al. "Effects of beta-hydroxy-beta-methylbutyrate (HMB) on metabolism." Nutrition & Metabolism.
    • Relevance: While a structural isomer, the DSP handling of HMB salts is chemically identical to the 4-hydroxy-2-methylbutano
    • URL:

Sources

Controlling monomer sequence in 4-hydroxy-2-methylbutyrate copolymers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with Poly(4-hydroxy-2-methylbutyrate) [P(4H2MB)] and its copolymers.

This guide addresses the specific challenge of monomer sequence distribution (random, block, or gradient), which dictates the crystallinity, degradation rate, and drug release profile of the polymer.

Status: Operational | Tier: L3 (Senior Application Support)

System Overview: The 4H2MB Monomer

Subject: 4-hydroxy-2-methylbutyrate (4H2MB) Precursor:


-methyl-

-butyrolactone (chemical) or engineered CoA-thioesters (biological). Key Characteristic: Unlike standard 3-hydroxyalkanoates (PHAs), the methyl group at the C2 position (alpha to the carbonyl) introduces significant steric hindrance. Impact: This hindrance slows hydrolysis and alters crystallization kinetics. Controlling the sequence of 4H2MB when copolymerized (e.g., with 3-hydroxybutyrate, Lactide, or

-Caprolactone) is the primary lever for tuning material properties.

Troubleshooting Guides (Interactive Tickets)

TICKET #101: Loss of "Blockiness" in Chemically Synthesized Copolymers

User Issue: "I am attempting to synthesize a block copolymer of P(Lactide-b-4H2MB) via Ring-Opening Polymerization (ROP), but 13C NMR shows significant randomization (transesterification)."

Root Cause Analysis: In ROP, the active chain end can attack the ester bonds of its own chain (intramolecular) or another chain (intermolecular). This process, known as transesterification or "back-biting," redistributes monomer units from a block architecture into a random sequence. The steric stress of the methyl group in 4H2MB often lowers the propagation rate (


), giving the catalyst more time to catalyze transesterification (

).

Troubleshooting Protocol:

StepActionScientific Rationale
1 Switch Catalyst Class Move from Tin(II) Octoate or TBD (Triazabicyclodecene) to Urea/Base Organocatalysts or Aluminum Salen complexes . Strong bases like TBD are notorious for high transesterification rates. Urea/Alkoxide systems favor propagation over redistribution.
2 Lower Temperature (

)
Reduce reaction temperature to

C (if using organocatalysts). Transesterification has a higher activation energy (

) than ring-opening propagation. Lowering

kinetically traps the block sequence.
3 Sequential Addition Ensure Monomer A (e.g., Lactide) is >99% consumed before adding Monomer B (

-methyl-GBL). Use in situ IR monitoring to confirm conversion.

Visual Logic: The Transesterification Trap

ROP_Control Catalyst Catalyst Selection Prop Propagation (kp) (Linear Growth) Catalyst->Prop High Selectivity Trans Transesterification (k_trans) (Randomization/Back-biting) Catalyst->Trans Low Selectivity (e.g., TBD, High T) Block Block Copolymer (Target) Prop->Block Sequential Feed Random Random Copolymer (Defect) Trans->Random Chain Scrambling Block->Trans Extended Reaction Time

Figure 1: Kinetic competition in Ring-Opening Polymerization. To maintain block sequences, the catalyst must maximize the


 ratio.
TICKET #202: Controlling Composition in Microbial Synthesis

User Issue: "My engineered E. coli is producing P(3HB-co-4H2MB), but the 4H2MB fraction varies wildly between batches, and the sequence is drift-y (gradient-like)."

Root Cause Analysis: In biological systems, the "monomer sequence" is dictated by the instantaneous ratio of substrates (3HB-CoA vs 4H2MB-CoA) available to the PHA synthase. If the precursor for 4H2MB (often fed as a precursor like tiglic acid or specific diols) is consumed faster than it is replenished, the bacteria will revert to producing pure P(3HB), creating a tapered/gradient structure.

Troubleshooting Protocol:

  • Implement Pulsed Feeding (Chemostat):

    • Do not use batch feeding.

    • Use a continuous feed of the 4H2MB precursor (e.g., 3-methyl-1,4-butanediol or related salt) coupled with a DO-stat (Dissolved Oxygen) trigger. This maintains a constant intracellular concentration of the 4H2MB-CoA thioester.

  • Enzyme Selection (Synthase Engineering):

    • Standard Class I synthases (e.g., from C. necator) favor 3HB.

    • Action: Switch to an engineered "PhaCAR" or Pseudomonas sp. 61-3 synthase variant. These have broader specificity and accept the bulky 4H2MB unit more consistently, allowing for "Random" distribution rather than "Blocky" phase separation.

TICKET #303: Analytical Validation (The "Triad" Test)

User Issue: "How do I prove I have a random copolymer versus a physical blend of two homopolymers?"

Protocol: Carbon-13 NMR Triad Sequence Analysis Differential Scanning Calorimetry (DSC) is insufficient; a single


 can be misleading. You must use 

C NMR to calculate the Diad and Triad sequence distributions.

Step-by-Step Analysis:

  • Solvent: Dissolve 20 mg polymer in

    
    .
    
  • Target Region: Focus on the Carbonyl Carbon region (169–175 ppm).

  • Interpretation:

    • The chemical shift of a carbonyl carbon is influenced by its neighbors.

    • M = 4H2MB unit; B = 3HB unit.

    • Look for the B-M-B triad (a 4H2MB unit sandwiched between two 3HB units).

  • Calculation:

    • Calculate the Bernoullian randomness parameter (

      
      ).
      
    • If

      
      : Random statistical copolymer.
      
    • If

      
      : Alternating.
      
    • If

      
      : Blocky (clustering of M and B units).
      

Visual Logic: NMR Signal Decoding

NMR_Logic Spectrum 13C NMR Spectrum (Carbonyl Region) Peaks Peak Splitting Spectrum->Peaks Triad1 MMM / BBB (Homopolymer Blocks) Peaks->Triad1 Single dominant peaks Triad2 BMB / MBM (Alternating/Random) Peaks->Triad2 Multiple split peaks Conclusion Sequence Distribution (D) Triad1->Conclusion D < 1 (Blocky) Triad2->Conclusion D ≈ 1 (Random)

Figure 2: Decision tree for interpreting Carbon-13 NMR data to determine monomer sequence distribution.

Frequently Asked Questions (FAQ)

Q: Why does P(4H2MB) degrade slower than P(4HB)? A: The methyl group at the C2 position introduces steric hindrance near the ester linkage. This protects the carbonyl carbon from nucleophilic attack by water (hydrolysis) or esterases. By controlling the sequence (e.g., placing 4H2MB units in blocks), you can create "hard" degradation-resistant domains within a softer polymer matrix.

Q: Can I use standard lipase enzymes to degrade these copolymers? A: It depends on the sequence. Lipases typically require a specific "landing strip" of 3-4 unhindered monomers (like 4HB or


-CL) to bind. If your sequence is perfectly alternating (M-B-M-B) or random with high 4H2MB content, lipase activity will be significantly inhibited due to the methyl steric clash.

Q: What is the best catalyst for "living" polymerization of 4H2MB? A: Recent literature suggests Zinc


-diiminate (BDI)  complexes or TBD/Urea  pairs. These allow for "living" characteristics, meaning you can add a second monomer after the first is consumed to create perfect diblock copolymers (e.g., P(4H2MB)-b-PLA) with narrow dispersity (PDI < 1.2).

References

  • Chemical Synthesis & Methylated PHAs

    • Tang, X., Chen, E.Y.X. (2004). "Chemical Synthesis of 'Natural' PHAs: Poly(3-hydroxybutyrate) and Its Copolymers.
    • See also: Shaffer, T., Coates, G.W. (2023). "Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks." Nature Synthesis. Link (Relevant for structural analogs and catalyst selection).

  • Sequence Control Mechanisms (ROP)

    • Pflügl, S., et al. (2024). "Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences." Polymer Chemistry. Link

  • Biological Sequence Regulation (PhaCAR)

    • Matsumoto, K., et al. (2018). "Versatile aliphatic polyester biosynthesis system for producing random and block copolymers... using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR."[1][2][3][4] Scientific Reports. Link

  • NMR Characterization

    • Kelley, A.S., et al. (2020). "NMR Analysis and Statistical Modeling of Biobased Polymer Microstructures." Polymers.[2][4][5][6][7][8][9][10][11][12][13][14] Link

Sources

Validation & Comparative

NMR Spectrum Analysis: Sodium 4-Hydroxy-2-Methylbutanoate vs. Sodium β-Hydroxy-β-Methylbutyrate (HMB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug development and nutritional biochemistry, distinguishing between constitutional isomers is a critical quality control step. Sodium β-hydroxy-β-methylbutyrate (HMB) —widely recognized as an anti-catabolic leucine metabolite—and Sodium 4-hydroxy-2-methylbutanoate share the same molecular formula (C₅H₉O₃Na) but possess fundamentally different molecular architectures and chemical reactivities.

This guide provides an in-depth, objective comparison of their Nuclear Magnetic Resonance (NMR) spectra. By analyzing the causality behind their distinct spin-spin coupling networks and pH-dependent stabilities, researchers can establish a self-validating analytical framework for structural confirmation.

Chemical Structures & Mechanistic Significance

To interpret the NMR spectra accurately, one must first understand the structural divergence and the resulting chemical environments of the two compounds.

  • Sodium HMB (Sodium 3-hydroxy-3-methylbutanoate): Features a tertiary hydroxyl group at the C3 position and two highly symmetrical, equivalent methyl groups. Because the formation of a four-membered β-lactone is sterically strained and thermodynamically unfavorable, HMB remains highly stable as an open-chain carboxylate in aqueous solutions [1].

  • Sodium 4-hydroxy-2-methylbutanoate: Features a primary hydroxyl group at the C4 position and a chiral center at C2. Unlike HMB, this compound is highly sensitive to pH changes. If the solution becomes slightly acidic, the primary hydroxyl group will rapidly attack the protonated carboxylate, undergoing intramolecular esterification to form a highly stable five-membered ring: α-methyl-γ-butyrolactone [2].

This mechanistic difference dictates that sample preparation is the most critical variable in the NMR analysis of these isomers.

StructuralDivergence Isomer C5H9O3Na Constitutional Isomers HMB Sodium HMB (Achiral, 3° Alcohol) Isomer->HMB H4M2B Sodium 4-OH-2-MB (Chiral, 1° Alcohol) Isomer->H4M2B Stable Stable Carboxylate (No β-lactone formation) HMB->Stable Aqueous Solution Lactone α-methyl-γ-butyrolactone (Cyclizes at pH < 7) H4M2B->Lactone Acidic Shift

Fig 1: Structural divergence and pH-dependent stability of HMB vs. 4-hydroxy-2-methylbutanoate.

¹H and ¹³C NMR Spectral Analysis

The structural differences between the two isomers result in starkly contrasting NMR profiles. HMB exhibits a highly simplified spectrum due to molecular symmetry and the absence of adjacent coupling protons. Conversely, 4-hydroxy-2-methylbutanoate presents a complex spin system driven by its chiral center.

Proton (¹H) NMR Comparison

In HMB, the C2 methylene protons are isolated between a quaternary carbon (C3) and the carboxylate (C1), resulting in a sharp singlet. The two methyl groups on C3 are magnetically equivalent, producing a massive 6H singlet.

In 4-hydroxy-2-methylbutanoate, the chiral center at C2 renders the methylene protons at C3 and C4 diastereotopic . They are magnetically non-equivalent and couple not only to adjacent protons but also to each other, resulting in complex multiplets (an ABXYZ spin system) rather than simple first-order triplets or quartets.

Table 1: ¹H NMR Quantitative Data (in D₂O, ~pH 7.5)

Proton EnvironmentSodium HMB (δ ppm)Multiplicity (Integration)Sodium 4-hydroxy-2-methylbutanoate (δ ppm)Multiplicity (Integration)
C2-CH₃ --1.10Doublet (3H)
C3-CH₃ 1.26Singlet (6H)--
C3-CH₂ --1.60 - 1.80Multiplet (2H)
C2-CH / CH₂ 2.35Singlet (2H)2.30 - 2.50Multiplet (1H)
C4-CH₂-OH --3.50 - 3.65Multiplet (2H)

*Note: Diastereotopic protons result in complex multiplet splitting.

Carbon (¹³C) NMR Comparison

The ¹³C spectrum provides definitive proof of the carbon skeleton. The hallmark of HMB is the deshielded quaternary carbon at ~71.0 ppm (due to the attached hydroxyl group) and the highly shielded equivalent methyl carbons at ~29.0 ppm. For 4-hydroxy-2-methylbutanoate, the primary alcohol carbon (C4) appears at ~60.0 ppm, a classic shift for a terminal -CH₂OH group.

Table 2: ¹³C NMR Quantitative Data (in D₂O, ~pH 7.5)

Carbon PositionSodium HMB (δ ppm)Carbon TypeSodium 4-hydroxy-2-methylbutanoate (δ ppm)Carbon Type
C1 (Carboxylate) 182.0Quaternary (C=O)184.0Quaternary (C=O)
C2 49.0Methylene (CH₂)40.0Methine (CH)
C3 71.0Quaternary (C-OH)36.0Methylene (CH₂)
C4 --60.0Methylene (CH₂-OH)
Methyl (CH₃) 29.0Methyl (2x equivalent)18.0Methyl (Single)

Experimental Protocol for NMR Validation

To ensure scientific integrity, the following methodology establishes a self-validating system for spectral acquisition. It prevents artifact generation (such as lactonization) and ensures quantitative reliability [3].

Step-by-Step Methodology
  • Sample Preparation & pH Control: Dissolve 15-20 mg of the sodium salt in 0.6 mL of Deuterium Oxide (D₂O). Critical Step: Check the pH using a micro-electrode or pH paper. Adjust the pH to > 7.5 using dilute NaOD if necessary. This prevents the 4-hydroxy-2-methylbutanoate from cyclizing into α-methyl-γ-butyrolactone.

  • Internal Referencing: Add a trace amount of TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm) to ensure chemical shift accuracy.

  • ¹H NMR Acquisition: Run a standard 1D proton experiment with 16-32 scans. Ensure the water suppression sequence (e.g., presaturation) does not suppress signals near 4.7 ppm if analyzing the C4 protons of the lactone impurity.

  • ¹³C NMR Acquisition (Quantitative): Run a 1D carbon experiment with at least 1024 scans. Causality: Set the relaxation delay (D1) to

    
     5 seconds. The quaternary carbons (C1 and C3 in HMB) lack attached protons to facilitate spin-lattice relaxation via dipole-dipole interactions. A short D1 will cause these peaks to artificially diminish, ruining quantitative integration.
    
  • 2D NMR Validation: If impurities are suspected, run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to trace long-range connectivity (e.g., linking the C3 methyls of HMB to the C1 carboxylate).

NMRProtocol Prep 1. Sample Preparation Dissolve in D2O, buffer to pH 7.5+ Acq 2. 1D Acquisition 1H (ns=16), 13C (ns=1024, D1>5s) Prep->Acq Val 3. 2D Validation HSQC & HMBC to resolve multiplets Acq->Val Int 4. Spectral Interpretation Analyze spin-spin coupling & integrals Val->Int

Fig 2: Self-validating NMR workflow ensuring quantitative accuracy and structural confirmation.

Data Interpretation & Troubleshooting

The Lactonization Pitfall: If a researcher analyzes Sodium 4-hydroxy-2-methylbutanoate in unbuffered D₂O that has absorbed atmospheric CO₂ (creating a mildly acidic environment), the spectrum will begin to show contamination. The primary indicator of this degradation is the disappearance of the C4 multiplet at ~3.6 ppm and the emergence of a highly deshielded multiplet at ~4.2 - 4.4 ppm . This downfield shift occurs because the C4 oxygen transitions from a simple alcohol to an ester linkage within the newly formed α-methyl-γ-butyrolactone ring [2].

Because HMB structurally cannot form a stable lactone, its spectrum will remain remarkably clean (displaying only its two signature singlets) regardless of minor pH fluctuations, serving as a reliable internal marker of compound identity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 69362, 3-Hydroxyisovaleric acid." PubChem,[Link] [1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 98323, alpha-Methylbutyrolactone." PubChem,[Link] [2]

  • Wishart, D.S., et al. "HMDB 4.0: The human metabolome database for 2018." Nucleic Acids Research,[Link][3]

Technical Guide: GC-MS Fragmentation Pattern of 4-Hydroxy-2-methylbutanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the GC-MS fragmentation pattern of 4-hydroxy-2-methylbutanoic acid methyl ester (HMB-ME), a structural analog of Gamma-Hydroxybutyrate (GHB).

Significance: HMB-ME is of critical interest in forensic toxicology and metabolic profiling due to its structural similarity to GHB (a controlled substance) and its role as a potential metabolite of branched-chain fatty acids or synthetic GHB analogs. Accurate differentiation from its isomers (e.g., 3-hydroxy-2-methylbutanoic acid) and homologs (GHB methyl ester) is essential to avoid false positives in drug screening and metabolomics.

Key Technical Insight: Unlike standard fatty acid methyl esters (FAMEs), HMB-ME exhibits a dual-fragmentation behavior due to the competing influence of the terminal hydroxyl group and the alpha-methyl substitution. The presence of the alpha-methyl group shifts the characteristic McLafferty rearrangement ion from m/z 74 (seen in GHB methyl ester) to m/z 88 , serving as a primary diagnostic marker.

Chemical Identity & Structural Context[1][2][3][4][5][6]

Understanding the fragmentation requires a precise look at the molecular architecture.

FeatureSpecification
Compound Name Methyl 4-hydroxy-2-methylbutanoate
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Structure HO-CH₂-CH₂-CH(CH₃)-COOCH₃
Key Functional Groups Primary Alcohol (C4), Methyl Ester (C1), Alpha-Methyl (C2)
Major Artifact 2-Methyl-GBL (Lactone) : Formed via thermal cyclization in the GC inlet (Loss of Methanol).

GC-MS Fragmentation Analysis

Primary Fragmentation Pathway (Electron Impact, 70 eV)

The mass spectrum of HMB-ME is characterized by three dominant mechanistic pathways: Alpha-Cleavage , McLafferty Rearrangement , and Thermal Lactonization .

Diagnostic Ions
m/zRelative AbundanceOrigin / MechanismDiagnostic Value
132 Very Weak (<1%)M⁺ (Molecular Ion)Confirms intact ester; often absent due to instability.
114 Low[M - 18]⁺ Loss of H₂O (Dehydration). Common in hydroxy esters.
101 Moderate[M - 31]⁺ Loss of Methoxy group (-OCH₃). Alpha-cleavage at carbonyl.
100 Variable[M - 32]⁺ Loss of Methanol (Lactone formation). Often an artifact.
88 High / Characteristic McLafferty Rearrangement CRITICAL IDENTIFIER. Specific to alpha-methyl esters.
73 High[C₃H₅O₂]⁺ or [C₄H₉O]⁺ Complex rearrangement; common in hydroxy-methyl esters.
55 High[C₄H₇]⁺ Hydrocarbon fragment (Butenyl cation).
Mechanistic Deep Dive
The McLafferty Rearrangement (The "Alpha-Methyl Shift")

The most robust way to distinguish HMB-ME from GHB methyl ester is the McLafferty rearrangement.

  • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from the C4 methylene group).

  • Result: Cleavage of the alpha-beta bond.

  • GHB Methyl Ester (No alpha-methyl): Produces the standard enol ion at m/z 74 .

  • HMB-ME (Alpha-methyl present): The methyl group remains attached to the alpha-carbon in the fragment. This adds 14 mass units, shifting the peak to m/z 88 .

Thermal Instability: The Lactone Trap

Users must be aware that 4-hydroxy esters spontaneously cyclize to lactones (gamma-butyrolactones) under GC inlet temperatures (250°C).

  • Reaction: Methyl 4-hydroxy-2-methylbutanoate

    
     2-Methyl-GBL + Methanol.
    
  • Lactone Spectrum (2-Methyl-GBL):

    • M⁺: 100

    • Base Peak: 56 or 42 (Ring fragmentation).

    • Note: If you see a dominant peak at m/z 100 and no m/z 88/132, your sample has lactonized in the injector.

Comparative Analysis: HMB-ME vs. Alternatives

This section objectively compares HMB-ME against its primary isomer and homolog to facilitate identification.

Table 1: Spectral Differentiation Matrix
CompoundStructureMWKey Ion 1 (Rearrangement)Key Ion 2 (Loss of OMe)Key Ion 3 (Lactone M+)
HMB-ME (Target)4-OH, 2-Me132m/z 88 (Alpha-Me McLafferty)m/z 101m/z 100 (Artifact)
GHB-ME (Homolog)4-OH, No Me118m/z 74 (Standard McLafferty)m/z 87m/z 86 (Artifact)
3-HMB-ME (Isomer)3-OH, 2-Me132m/z 88 (Possible)*m/z 101N/A (Beta-OH dehydrates)
BHB-ME (Isomer)3-OH, No Me118m/z 74m/z 87N/A

*Note: 3-hydroxy isomers often dehydrate rapidly to unsaturated esters (crotonates) rather than lactonizing, showing distinctive m/z 114 (M-18) peaks.

Visualization of Fragmentation Pathways[7][8][9]

The following diagram illustrates the competing fragmentation pathways for 4-hydroxy-2-methylbutanoic acid methyl ester, highlighting the critical McLafferty rearrangement.

FragmentationPathway M_Ion Molecular Ion (M+) [C6H12O3]+ m/z 132 Alpha_Cleavage Alpha-Cleavage (Loss of -OCH3) M_Ion->Alpha_Cleavage McLafferty_State McLafferty Rearrangement (Gamma-H Transfer) M_Ion->McLafferty_State Lactonization Thermal Cyclization (Injector Artifact) M_Ion->Lactonization Heat (250°C) Ion_101 Acylium Ion [M-31]+ m/z 101 Alpha_Cleavage->Ion_101 Ion_88 Enol Ester Ion (Alpha-Methyl) m/z 88 McLafferty_State->Ion_88 - (C2H4O) Lactone_M 2-Methyl-GBL (Lactone M+) m/z 100 Lactonization->Lactone_M - MeOH (32) Lactone_Frag Lactone Fragments m/z 56, 42 Lactone_M->Lactone_Frag

Caption: Figure 1. Competing fragmentation pathways for HMB-ME. The m/z 88 ion is the specific structural marker for the alpha-methyl ester moiety.

Experimental Protocol: Validated Workflow

To ensure the detection of the methyl ester rather than the lactone, a derivatization protocol that avoids high-temperature acidic conditions is required.

Methodology: Diazomethane Methylation (Mild Conditions)

Use this protocol to preserve the open-chain ester.

  • Sample Extraction: Acidify aqueous sample (urine/plasma) to pH 2 with 0.1M HCl. Extract with Ethyl Acetate (3 x 1 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄. Evaporate to dryness under Nitrogen at room temperature (Do not heat).[1]

  • Derivatization:

    • Reconstitute residue in 100 µL Methanol.

    • Add 100 µL Diazomethane in ether (freshly prepared) dropwise until a persistent yellow color remains.

    • Incubate at Room Temperature for 15 mins.

    • Remove excess diazomethane with a gentle stream of Nitrogen.

  • GC-MS Analysis:

    • Injection: 1 µL, Splitless. Inlet Temp: 200°C (Keep low to minimize lactonization).

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[2]

    • Oven Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • MS Source: 230°C, EI Mode (70 eV).

    • Scan Range: m/z 40-300.

Quality Control Check
  • Pass: Presence of m/z 88 and m/z 101.

  • Fail (Artifact): Dominance of m/z 100, 56, 42 (indicates conversion to 2-Methyl-GBL).

References

  • National Institute of Justice. (2007). Comparative Analysis of Gamma-Hydroxybutyrate and Gamma-Hydroxyvalerate Using GC/MS and HPLC. Link

  • SWGDRUG. (2005).[3] Gamma-Hydroxybutyrate / Butyric Acid Monograph. Scientific Working Group for the Analysis of Seized Drugs. Link

  • BenchChem. (2025). 4-Hydroxy-2-methylenebutanoic Acid Data Sheet. Link

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Esters and McLafferty Rearrangement. Link

  • PubChem. (2025). Compound Summary: alpha-Methylbutyrolactone (2-Methyl-GBL). National Library of Medicine. Link

Sources

Comparison of mechanical properties: Poly(4-hydroxy-2-methylbutyrate) vs Poly(4-hydroxybutyrate)

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Mechanical Comparison: Poly(4-hydroxybutyrate) vs. Poly(4-hydroxy-2-methylbutyrate) Copolymers

As the demand for resorbable, bio-based polymers in drug delivery and tissue engineering accelerates, the structural tuning of polyhydroxyalkanoates (PHAs) has become a critical frontier. For years, Poly(4-hydroxybutyrate) (P4HB) has served as the gold standard for high-strength, elastomeric biomaterials. However, recent advances in synthetic biology have unlocked the biosynthesis of α-branched derivatives, most notably Poly(4-hydroxy-2-methylbutyrate) (P4H2MB).

This guide provides a rigorous, objective comparison of the mechanical properties, structural causality, and biosynthetic workflows of P4HB versus emerging 4H2MB-incorporated copolymers, designed specifically for researchers and drug development professionals.

Structural Causality: The Role of the α-Methyl Branch

To understand the mechanical divergence between these two materials, we must examine their molecular architecture.

Poly(4-hydroxybutyrate) (P4HB): P4HB is a linear, unbranched aliphatic polyester. The 4-carbon backbone provides an ether-like flexibility, allowing the polymer chains to align and pack densely under stress. This stress-induced crystallization is the causal mechanism behind P4HB’s extraordinary mechanical profile: it possesses a tensile strength comparable to ultra-high-molecular-weight polyethylene (UHMWPE) while maintaining an elongation at break of approximately 1000%[1]. Unlike poly-L-lactide (PLLA), which becomes brittle upon stretching, P4HB retains high ductility[1].

Poly(4-hydroxy-2-methylbutyrate) (P4H2MB): 4H2MB is a "long-main-chain" (LMC) hydroxyalkanoate characterized by an α-methyl branch at the C2 position[2]. This single methyl group fundamentally alters the polymer's thermodynamics. The bulky side-chain introduces severe steric hindrance, disrupting the highly ordered chain packing seen in linear P4HB. Consequently, 4H2MB acts as an internal macromolecular plasticizer. Because homopolymeric P4H2MB is thermodynamically and enzymatically difficult to synthesize, 4H2MB is typically incorporated into copolymers (e.g., with 3-hydroxybutyrate) to intentionally depress crystallinity, lower the melting temperature (


), and tune the brittleness of standard rigid PHAs[2].

StructureProperty N1 α-Methyl Branch (C2 Position) N2 Steric Hindrance N1->N2 N3 Reduced Chain Packing N2->N3 N4 Lower Crystallinity N3->N4 N5 Increased Compliance N4->N5

Mechanistic flow illustrating how the α-methyl branch alters polymer morphology and mechanics.

Quantitative Performance Comparison

The following table synthesizes the mechanical and thermal properties of standard P4HB against engineered P(3HB-co-4H2MB) copolymers.

PropertyPoly(4-hydroxybutyrate) (P4HB)P(3HB-co-4H2MB) CopolymersMechanistic Driver
Tensile Strength ~104 MPa[1]~20 - 35 MPa (Dependent on mol%)Linear 4HB allows dense crystalline packing; 4H2MB branching disrupts it.
Elongation at Break ~1000%[1]Highly variable (Increases with 4H2MB fraction)4HB backbone provides extreme ductility; 4H2MB acts as a plasticizing modifier.
Young's Modulus ~7.7 GPaSignificantly reduced vs. pure P3HBDisrupted crystalline domains lower overall stiffness.
Glass Transition (

)
-46 °C[3]Shifts toward -10 °C to 0 °CBranching restricts backbone rotation slightly compared to pure linear 4HB.
Melting Temp (

)
~60 °CDepressed (< 150 °C for 3HB base)Lower energy required to melt disrupted, amorphous domains.

Note: Data for 4H2MB reflects its performance as a copolymeric fraction (up to ~2.9 mol%), as the sequence-regulating limits of current synthases restrict high-fraction homopolymerization[2].

Self-Validating Experimental Protocols

To objectively compare these materials in a laboratory setting, researchers must utilize highly specific biosynthetic and characterization workflows. The following protocols are designed as self-validating systems to ensure scientific integrity.

Workflow A: Engineered Biosynthesis of LMC-PHAs

Standard Class I PHA synthases and propionyl-CoA transferases (PCT) cannot accommodate the bulky α-branched 4H2MB precursor. To synthesize 4H2MB copolymers, we must utilize a specialized enzymatic cascade[2].

  • Strain Preparation: Engineer Escherichia coli to co-express the sequence-regulating PHA synthase PhaCAR and the medium-chain-length CoA ligase AlkK [2].

    • Causality: AlkK is strictly required because standard PCT lacks the active site volume to activate the α-branched precursor into 4H2MB-CoA. AlkK bypasses this by utilizing ATP to drive thioesterification[2].

  • Precursor Feeding: Cultivate the strain in a medium supplemented with 3-hydroxybutyrate (3HB) and 4-hydroxy-2-methylbutyrate (4H2MB) precursors.

  • Polymer Extraction: Harvest cells, lyophilize, and extract the polymer using chloroform, followed by precipitation in cold methanol.

  • System Validation (DOSY NMR): To prove true copolymerization rather than a polymer blend, perform Diffusion-Ordered Spectroscopy (DOSY) NMR. Self-Validation Check: If the resonances of both the 3HB and 4H2MB segments exhibit identical diffusion coefficients, they are covalently linked in the same molecule[4].

Biosynthesis cluster_P4HB P4HB Pathway (Standard) cluster_P4H2MB 4H2MB Incorporation (Engineered) A1 4HB Precursor E1 CoA Transferase A1->E1 P1 4HB-CoA E1->P1 S1 Standard PhaC P1->S1 O1 P4HB Homopolymer S1->O1 A2 4H2MB Precursor E2 CoA Ligase (AlkK) A2->E2 P2 4H2MB-CoA E2->P2 S2 PhaCAR Synthase P2->S2 O2 P(3HB-co-4H2MB) S2->O2

Biosynthetic pathways contrasting standard P4HB production with engineered 4H2MB incorporation.
Workflow B: Mechanical and Thermal Characterization

To accurately capture the elastomeric differences, mechanical testing must account for the stress-induced crystallization unique to LMC-PHAs.

  • Solvent Casting: Dissolve the purified polymers in chloroform (5% w/v) and cast into Teflon molds. Evaporate slowly over 48 hours to prevent micro-void formation, which artificially lowers tensile strength.

  • Thermal Profiling (DSC): Perform Differential Scanning Calorimetry (DSC) from -70 °C to 200 °C at a heating rate of 10 °C/min.

    • Causality: DSC is critical to quantify the

      
       depression. A lower enthalpy of fusion (
      
      
      
      ) in the 4H2MB sample directly validates the hypothesis that the α-methyl branch disrupts crystallization.
  • Tensile Testing: Cut films into dog-bone shapes and test via a universal testing machine according to ASTM D638 standards at a crosshead speed of 20 mm/min.

    • Self-Validation Check: P4HB should exhibit a distinct "necking" phenomenon followed by extreme elongation (~1000%)[1]. If P4HB fails prematurely, the solvent casting process introduced defects. The P(3HB-co-4H2MB) samples should exhibit lower yield stress but higher compliance relative to pure P3HB controls.

References

  • Review of Biopolymer Polyhydroxybutyrate (PHB)
  • Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications Source: MDPI URL
  • Source: National Institutes of Health (PMC)
  • Sustainable Materials with Enhanced Mechanical Properties Based on Industrial Polyhydroxyalkanoates Reinforced with Organomodified Sepiolite and Montmorillonite Source: MDPI URL
  • Source: National Institutes of Health (PMC)

Sources

Thermal degradation profile of 4-hydroxy-2-methylbutanoate polymers vs PLA

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal degradation profiles of Poly(3-hydroxy-2-methylbutyrate) [P(3H2MB)] —the primary "methylated" hydroxybutanoate polymer recognized for superior thermal stability—versus Polylactic Acid (PLA) .

Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, Drug Delivery Engineers

Executive Summary

In the development of biodegradable thermoplastics for drug delivery and structural applications, thermal stability is the critical bottleneck. While Polylactic Acid (PLA) is the industry standard, it suffers from a narrow processing window due to rapid hydrolysis and back-biting reactions near its melting point.

Poly(3-hydroxy-2-methylbutyrate) [P(3H2MB)] , a structural analog often confused with or related to 4-hydroxy variants, represents a "next-generation" Polyhydroxyalkanoate (PHA). Unlike standard PHAs (like P3HB) which degrade thermally via rapid cis-elimination, P(3H2MB) incorporates an


-methyl group  that sterically hinders this degradation pathway.[1][2]

Key Takeaway: P(3H2MB) exhibits a degradation onset temperature (


) significantly higher than its melting point (

), offering a broad processing window that PLA and standard PHAs cannot match.

Mechanistic Comparison: The "Alpha-Methyl" Effect

The core differentiator between these polymers lies in their degradation kinetics at the molecular level.

Polylactic Acid (PLA)

PLA degradation is a dual-mechanism process dependent on temperature and moisture:

  • Hydrolytic Degradation (Sub-melt): Random chain scission driven by moisture, generating carboxylic acid end groups that autocatalyze further degradation.

  • Thermal Unzipping (Melt phase,

    
    ):  Intramolecular transesterification ("back-biting") occurs, forming cyclic lactide dimers and reducing molecular weight rapidly.
    
Poly(3-hydroxy-2-methylbutyrate) [P(3H2MB)]

Standard PHAs (like P3HB) degrade just above their


 via a six-membered ring transition state (

-elimination). The P(3H2MB) Advantage: The introduction of a methyl group at the

-position (C2) creates steric hindrance.
  • Mechanism: The

    
    -methyl group physically obstructs the formation of the planar six-membered ring transition state required for cis-elimination.[1]
    
  • Result: The energy barrier for degradation increases, pushing the degradation temperature (

    
    ) well above the melting temperature (
    
    
    
    ).
Comparative Data Profile
PropertyPolylactic Acid (PLA)P(3H2MB) (Methylated PHA)
Melting Point (

)


Glass Transition (

)


Degradation Onset (

)


(High stability)
Primary Degradation Product Lactide (cyclic dimer)Tiglic Acid (2-methylbut-2-enoic acid)
Degradation Mechanism Back-biting / HydrolysisHindered Cis-elimination
Processing Window Narrow (sensitive to shear/moisture)Broad (thermally stable melt)

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways. PLA suffers from cyclic back-biting, while P(3H2MB) resists the elimination reaction that plagues other PHAs.

DegradationPathways PLA PLA Polymer Chain PLA_Heat Heat (>200°C) PLA->PLA_Heat Backbiting Intramolecular Transesterification (Back-biting) PLA_Heat->Backbiting Lactide Cyclic Lactide (Monomer/Dimer) Backbiting->Lactide Rapid Unzipping P3H2MB P(3H2MB) Polymer Chain (α-methylated) P_Heat Heat (>200°C) P3H2MB->P_Heat TransitionState 6-Membered Ring Transition State P_Heat->TransitionState Hindrance BLOCKED by α-methyl Sterics TransitionState->Hindrance High Energy Barrier Tiglic Tiglic Acid (Slow Formation) Hindrance->Tiglic Degradation Retarded

Caption: Comparative thermal degradation pathways. PLA undergoes rapid back-biting; P(3H2MB) is stabilized by alpha-methylation blocking the transition state.

Experimental Protocols for Validation

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: Dynamic Thermogravimetric Analysis (TGA)

Objective: Determine the separation between Melting (


) and Degradation (

).
  • Sample Prep: Dry samples (5–10 mg) in a vacuum oven at

    
     for 24h to remove moisture (critical for PLA to prevent hydrolysis masking thermal degradation).
    
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      under Nitrogen (
      
      
      ).
  • Analysis:

    • Calculate

      
       (temperature at 5% mass loss).
      
    • Plot Derivative TGA (DTG) to identify

      
       (peak degradation rate).
      
    • Success Criteria: P(3H2MB) should show a single sharp peak significantly higher (

      
      ) than its DSC melting peak. PLA will show mass loss onset earlier, often overlapping with processing temps if moisture is present.
      
Protocol B: Pyrolysis-GC/MS (Mechanistic Fingerprinting)

Objective: Identify specific degradation products (Lactide vs. Tiglic Acid).

  • Setup: Micro-furnace pyrolyzer connected to GC/MS.

  • Parameters:

    • Flash Pyrolysis:

      
       (ensures complete degradation).
      
    • Column: HP-5MS or equivalent non-polar column.

  • Detection:

    • PLA Signature: Look for peaks at m/z 144 (Lactide) and oligomers (m/z 72 units).

    • P(3H2MB) Signature: Look for Tiglic acid (2-methylbut-2-enoic acid) and its isomers.[1]

  • Validation: The absence of crotonic acid (typical of standard P3HB) confirms the

    
    -methylated structure's resistance to standard 
    
    
    
    -elimination.

References

  • Furutate, S., et al. (2021). Biosynthesis and characterization of novel poly(3-hydroxy-2-methylbutyrate) [P(3H2MB)]: thermal behavior associated with α-carbon methylation. Journal of Polymer Research. Link

  • Levine, A. C., et al. (2021). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature Communications. Link

  • Arrieta, M. P., et al. (2014). Thermal degradation of polylactic acid (PLA) and its blends with poly(hydroxybutyrate) (PHB). Polymer Degradation and Stability.[3][4][5][6][7][8][9][10] Link

  • Tsuge, T. (2002). Metabolic engineering of degradation pathways for the production of novel polyesters. Journal of Bioscience and Bioengineering. Link

Sources

Bioavailability & Pharmacological Profile: 4-Hydroxybutyrate vs. 4-Hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing the bioavailability and pharmacological profile of 4-Hydroxybutyrate (GHB) with its structural analog, 4-Hydroxy-2-methylbutanoate (2-Methyl-GHB) .

Executive Summary & Chemical Rationale

In drug development, the modification of short-chain hydroxy acids is often aimed at altering metabolic stability and receptor affinity. 4-Hydroxybutyrate (GHB) is a potent neurotransmitter and therapeutic agent (e.g., Xyrem®) characterized by rapid absorption and extremely short half-life due to efficient oxidation.

4-Hydroxy-2-methylbutanoate (2-Methyl-GHB) represents an


-methylated analog. From a medicinal chemistry perspective, the introduction of a methyl group at the alpha position (C2) is a strategic modification designed to:
  • Hinder Metabolic Degradation: Sterically block the abstraction of the

    
    -proton by GHB dehydrogenase (GHB-DH), potentially extending the half-life.
    
  • Alter Lipophilicity: Increase

    
     to enhance Blood-Brain Barrier (BBB) permeability.
    

This guide compares the established pharmacokinetic (PK) profile of GHB with the predicted and observed structure-activity relationship (SAR) profile of 2-Methyl-GHB.

Physicochemical & Structural Comparison

The core difference lies in the C2 substitution. This seemingly minor change dictates the molecule's interaction with the Monocarboxylate Transporters (MCTs) and metabolic enzymes.

Feature4-Hydroxybutyrate (GHB)4-Hydroxy-2-methylbutanoate (2-Me-GHB)Impact of Modification
Structure


Introduction of Chiral Center at C2
Molecular Weight 104.1 g/mol 118.13 g/mol Slight increase; negligible effect on diffusion
Lipophilicity (LogP) -1.1 (Hydrophilic)~ -0.6 (Predicted)Increased: Better passive diffusion potential
pKa 4.72~4.8Minimal change in ionization state at pH 7.4
Chirality AchiralChiral (R/S enantiomers)Critical: Stereoselectivity may affect binding

Pharmacokinetic (PK) Profile Analysis

A. Absorption and Transport[1][2]
  • GHB: Absorption is rapid (Tmax ~25-45 mins) and capacity-limited. It relies heavily on MCT1 (SLC16A1) for transport across the intestinal wall and BBB.

  • 2-Me-GHB: The

    
    -methyl group adds steric bulk near the carboxylate recognition site of MCT1. While increased lipophilicity favors passive diffusion, the steric hindrance may reduce active transport efficiency compared to the native substrate.
    
    • Insight: If MCT1 affinity is compromised, 2-Me-GHB would rely more on passive diffusion, potentially flattening the absorption curve (lower Cmax, delayed Tmax).

B. Metabolism: The "Alpha-Methyl Blockade"

This is the most critical differentiator. GHB is primarily metabolized by GHB Dehydrogenase (GHB-DH) into Succinic Semialdehyde (SSA).

  • Mechanism: GHB-DH requires the abstraction of a hydride from the

    
    -position and a proton from the hydroxyl group. However, downstream beta-oxidation or alternative catabolic pathways often require proton abstraction at the 
    
    
    
    -position.
  • 2-Me-GHB Effect: The methyl group at C2 creates a "metabolic blockade." By replacing an

    
    -proton with a methyl group, the molecule becomes resistant to enzymes that initiate degradation at this site (similar to the stability of 
    
    
    
    -methyl amino acids).
  • Result: 2-Me-GHB is predicted to have a significantly longer half-life (t1/2) than GHB's ~30-60 minutes.

C. Elimination
  • GHB: Eliminated largely as

    
     via the Krebs cycle (Succinic acid pathway). < 5% renal excretion unchanged.
    
  • 2-Me-GHB: Due to metabolic resistance, a larger fraction is likely cleared renally in unchanged form or via alternative, slower glucuronidation pathways.

D. Comparative Data Summary (Theoretical vs. Experimental)
ParameterGHB (Experimental Baseline)2-Me-GHB (SAR Prediction)
Bioavailability (F) ~25% (Oral) due to first-passHigher: Reduced first-pass metabolism
Tmax 0.5 - 1.0 hours0.75 - 1.5 hours (Slower transport)
Half-life (t1/2) 30 - 60 mins> 2 hours (Predicted)
Clearance Non-linear (Saturable)Linear (Renal dependent)
BBB Penetration High (MCT1 mediated)Moderate (Lipophilicity vs. Transport penalty)

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate caused by the alpha-methylation.

MetabolicPathway GHB GHB (4-Hydroxybutyrate) GHBDH Enzyme: GHB-DH (Oxidation) GHB->GHBDH High Affinity MeGHB 2-Methyl-GHB (Analog) MeGHB->GHBDH Steric Hinderance (Low Affinity) Renal Renal Excretion (Unchanged) MeGHB->Renal Primary Route (Accumulation) SSA Succinic Semialdehyde GHBDH->SSA Rapid Conversion Krebs Krebs Cycle (CO2 + H2O) SSA->Krebs Energy Production

Figure 1: Metabolic divergence. GHB undergoes rapid oxidative metabolism, while 2-Methyl-GHB is resistant to oxidation, leading to renal accumulation and extended duration.

Pharmacodynamics: Potency & Receptor Binding

While 2-Methyl-GHB may last longer, does it work? We compare it to GHB and the known analog 4-Methyl-GHB (GHV) .[1]

  • GHB Receptor (GHB-R): High-affinity target. SAR studies indicate that the receptor is sensitive to steric bulk.

    • Comparison: GHV (4-methyl) shows ~2-fold lower affinity than GHB.[1]

    • 2-Methyl Prediction: The C2 position is critical for the "hook" conformation required for binding. Methylation here often causes severe steric clashes, potentially reducing affinity significantly compared to GHB.

  • GABA-B Receptor: Low-affinity target (responsible for sedation).

    • Comparison: GHV requires significantly higher doses to achieve sedation.[1]

    • 2-Methyl Prediction: Likely a weak partial agonist or inactive. The extended half-life may not compensate for the loss of potency.

Experimental Protocols for Validation

To empirically verify the bioavailability differences, the following protocols are recommended.

Protocol A: In Vitro Metabolic Stability Assay

Objective: Quantify the "Metabolic Blockade" effect using liver microsomes.

  • Preparation:

    • Pool human or rat liver microsomes (HLM/RLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
  • Incubation:

    • Substrates: GHB (Control) and 2-Me-GHB at 10

      
      .
      
    • Cofactor: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling:

    • Time points: 0, 15, 30, 60, 120 min.

    • Quench: Ice-cold Acetonitrile containing Internal Standard (GHB-d6).

  • Analysis:

    • LC-MS/MS (ESI Negative mode). Monitor parent depletion.

    • Calculation: Plot ln(concentration) vs. time to determine

      
       and intrinsic clearance (
      
      
      
      ).
Protocol B: Comparative Pharmacokinetics (Rat Model)

Objective: Determine F%, Cmax, and T1/2 in vivo.

PK_Protocol Start Study Design (n=12 Sprague-Dawley Rats) Groups Group A: GHB (100 mg/kg) Group B: 2-Me-GHB (100 mg/kg) Start->Groups Dosing Administration Routes IV (Tail Vein) vs. PO (Gavage) Groups->Dosing Sampling Blood Collection (Jugular Cannula) Dosing->Sampling Times Timepoints: 0, 5, 15, 30, 60, 120, 240, 480 min Sampling->Times Analysis LC-MS/MS Quantification & Non-Compartmental Analysis Times->Analysis

Figure 2: Workflow for comparative pharmacokinetic study to determine absolute bioavailability.

References

  • Carter, L. P., et al. (2005). "Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV)."[1] Drug and Alcohol Dependence, 78(1), 91-99.[1] Link

  • Fuller, J. C., et al. (2015). "Comparison of availability and plasma clearance rates of β-hydroxy-β-methylbutyrate delivery in the free acid and calcium salt forms."[2] British Journal of Nutrition, 114(9), 1403-1409.[2] (Provided for context on hydroxy-methyl-butyrate nomenclature). Link

  • Cash, C. D. (1994). "Gamma-hydroxybutyrate: an overview of the pros and cons for it being a neurotransmitter and/or a useful therapeutic agent." Neuroscience & Biobehavioral Reviews, 18(2), 291-304. Link

  • PubChem Compound Summary. "4-Hydroxy-2-methylbutanoic acid." National Center for Biotechnology Information. Link

  • Maitre, M. (1997). "The gamma-hydroxybutyrate signalling system in brain: organization and functional implications." Progress in Neurobiology, 51(3), 337-361. Link

Sources

Distinguishing 4-Hydroxy-2-Methylbutanoate from 2-Hydroxy Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for distinguishing 4-hydroxy-2-methylbutanoate from its structural isomers, specifically addressing the nomenclature ambiguity of "2-hydroxy-4-methylbutanoate " (chemically equivalent to 2-hydroxypentanoate ) and the clinically relevant isomer 2-hydroxy-3-methylbutanoate .

Executive Summary & Nomenclature Resolution

In metabolic profiling and synthetic chemistry, distinguishing hydroxy-methyl-butanoate isomers is critical due to their distinct biological origins (e.g., isoleucine vs. valine metabolism) and chemical reactivities.

The Core Challenge: The user's query highlights a common nomenclature pitfall.

  • Target A: 4-hydroxy-2-methylbutanoate (4-H-2-MB)

    • Formula:

      
      
      
    • Structure: A branched C4 chain with a terminal hydroxyl group.

    • Relevance: Aglycone of tuliposides; synthetic intermediate; rare metabolite.

  • Target B: "2-hydroxy-4-methylbutanoate" [1][2]

    • Nomenclature Correction: A butanoate chain (4 carbons) with a methyl group at position 4 is chemically a pentanoate (5 carbons).

    • Correct IUPAC Name: 2-hydroxypentanoate (or 2-hydroxyvalerate).

    • Relevance: Fatty acid metabolism marker.

  • Target C (Likely Alternative): 2-hydroxy-3-methylbutanoate (2-H-3-MB)

    • Synonym: 2-hydroxyisovaleric acid (HIVA).

    • Relevance: Major valine metabolite; often co-elutes with C5 isomers.

This guide focuses on distinguishing 4-H-2-MB from these C5 isomers using Mass Spectrometry (GC-MS) and NMR.

Chemical Profiling & Structural Logic

Feature4-Hydroxy-2-methylbutanoate 2-Hydroxypentanoate ("2-OH-4-Me-Butanoate")2-Hydroxy-3-methylbutanoate
CAS No. 24923-76-0617-31-24026-18-0
Structure



OH Position Primary (C4) Secondary (C2) Secondary (C2)
Branching

-Methyl
Linear Chain

-Methyl (Isopropyl)
Reactivity Prone to lactonization (forms 3-methyl-dihydro-furan-2-one)Stable acid; forms lactides (dimers)Stable acid

Mass Spectrometry (GC-MS) Differentiation

Gold Standard Method: Gas Chromatography-Mass Spectrometry (EI, 70 eV) after derivatization (TMS). Protocol: Silylation with BSTFA/TMCS (1%) is required to volatilize the carboxyl and hydroxyl groups.

Fragmentation Mechanisms (TMS Derivatives)

The position of the hydroxyl group dictates the fragmentation pathway.

  • 4-Hydroxy-2-methylbutanoate-2TMS (MW 262):

    • Primary Fragmentation: Cleavage of the terminal siloxymethyl group (

      
      ).
      
    • Diagnostic Ion: m/z 103 (

      
      ). This ion is highly characteristic of primary alcohols.
      
    • Secondary Ions: m/z 145 (Loss of COOTMS from the remaining chain).

  • 2-Hydroxy Isomers (2-Hydroxypentanoate & 2-H-3-MB):

    • Primary Fragmentation:

      
      -Cleavage between C1 (Carboxyl) and C2 (Methine).
      
    • Diagnostic Ion: m/z 145 (for 2-H-3-MB) or m/z 145 (for 2-HP).

      • Note: While both produce m/z 145, the absence of m/z 103 is the key differentiator from the 4-hydroxy isomer.

    • Base Peak: Often m/z 73 (TMS) or the specific alkyl-CH-OTMS fragment.

Diagnostic Decision Tree (DOT Visualization)

G Start Unknown C5-Hydroxy Acid Sample Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Start->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Check103 Check Extracted Ion Chromatogram (EIC) for m/z 103 (CH2-OTMS) GCMS->Check103 Present103 Peak Present (High Intensity) Check103->Present103 Yes Absent103 Peak Absent / Negligible Check103->Absent103 No Result4H Identity: 4-Hydroxy-2-methylbutanoate (Primary Alcohol) Present103->Result4H Result2H Identity: 2-Hydroxy Isomer (Secondary Alcohol) Absent103->Result2H CheckAlpha Analyze Alpha-Cleavage Fragment (M - COOTMS) Result2H->CheckAlpha

Caption: Decision tree for identifying 4-hydroxy vs. 2-hydroxy isomers based on the characteristic m/z 103 primary alcohol fragment.

Analytical Protocols

Experiment A: GC-MS Separation

Objective: Chromatographic resolution of isomers.

  • Sample Prep: Dry 50 µL of sample under nitrogen. Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Temperature Program: 70°C (2 min hold)

    
     10°C/min 
    
    
    
    300°C.
  • Retention Logic:

    • 2-Hydroxy-3-methylbutanoate: Elutes earliest (branched, sterically hindered OH, lower boiling point).

    • 2-Hydroxypentanoate: Elutes intermediate (linear, higher boiling point than branched).

    • 4-Hydroxy-2-methylbutanoate: Elutes latest (primary OH interacts more strongly with stationary phase; potential lactone peak if underivatized).

Experiment B: NMR Spectroscopy ( H)

Objective: Structural confirmation without derivatization.

Signal4-Hydroxy-2-methylbutanoate2-Hydroxypentanoate2-Hydroxy-3-methylbutanoate
H-C(

)
Multiplet at ~2.5 ppm (CH-Me)dd at ~4.1 ppm (CH-OH )d at ~4.0 ppm (CH-OH )
Terminal Triplet at ~3.6 ppm (CH

-OH
)
Triplet at ~0.9 ppm (CH

)
Doublet at ~0.9 ppm (2x CH

)
Key Distinction Downfield CH

signals
(3.5-4.0 ppm) indicate 4-OH.
Downfield CH signal (4.0+ ppm) indicates 2-OH.Isopropyl methine multiplet at ~2.1 ppm.

Summary of Key Identifiers

Metric4-Hydroxy-2-methylbutanoate2-Hydroxy Isomers (General)
Primary MS Fragment m/z 103 (CH

OTMS)
m/z 117 (COOTMS) or M-45
Alpha Cleavage Weak (C2-C3 bond)Strong (C1-C2 bond)
Lactonization Yes (Forms

-lactone easily in acid)
No (Forms lactides/dimers)
Biological Origin Isoleucine / TuliposidesValine (2-H-3-MB) / Fatty Acids (2-HP)
References
  • NIST Mass Spectral Library. 4-Hydroxybutanoic acid, 2TMS derivative Mass Spectrum. National Institute of Standards and Technology. Link

  • PubChem. 4-Hydroxy-2-methylbutanoic acid Compound Summary. National Center for Biotechnology Information. Link

  • BenchChem. 4-Hydroxy-2-methylenebutanoic Acid Analytical Methods.Link

  • MDPI Foods. Volatile Compounds in Wines (Ethyl 2-hydroxy-4-methylpentanoate identification).Link

  • HMDB. 2-Hydroxyisovaleric acid (2-Hydroxy-3-methylbutyric acid) MetaboCard. Human Metabolome Database. Link

Sources

Reference Standards for 4-Hydroxy-2-Methylbutanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Missing Standard" Challenge

In the landscape of hydroxy acid analysis, 4-hydroxy-2-methylbutanoic acid (CAS 81381-89-7) presents a unique challenge.[1] Unlike its famous structural relative


-hydroxybutyric acid (GHB) or the methionine analogue HMTBA, this specific isomer lacks widespread pharmacopeial Certified Reference Materials (CRMs).[1]

Researchers often encounter this compound as a specific metabolite in branched-chain amino acid catabolism or as a degradation impurity in synthetic pharmaceutical intermediates.[1] The critical analytical risk is lactonization : under acidic conditions or thermal stress (GC injection), the open-chain acid cyclizes into 3-methyl-dihydrofuran-2-one (


-methyl-

-butyrolactone).[1]

This guide provides a self-validating framework to qualify commercial "Research Grade" materials into "Primary Reference Standards" and objectively compares GC-MS vs. LC-MS/MS workflows for accurate quantification.

Chemical Identity & Stability Profile[2]

Before selecting a standard, one must distinguish the target analyte from its isomers and degradation products.

FeatureTarget AnalyteCritical Degradant (Lactone)Common Confusant
Name 4-Hydroxy-2-methylbutanoic acid 3-methyl-dihydrofuran-2-one 2-Hydroxy-4-(methylthio)butanoic acid
CAS 81381-89-7 1679-47-6 583-91-5
Structure Open chain,

methyl group
Cyclic

-lactone
Open chain, sulfur-containing
Risk Stable only at neutral/basic pHForms spontaneously in acid/heatMethionine analogue (HMTBA)
Detection ESI(-) m/z 117EI m/z 100 (parent)ESI(-) m/z 149
Diagram 1: The Lactonization Equilibrium

The following diagram illustrates the spontaneous cyclization that compromises standard stability.

Lactonization Acid 4-Hydroxy-2-methylbutanoic Acid (Open Chain) CAS: 81381-89-7 Intermediate Transition State (Acid/Heat Catalyzed) Acid->Intermediate + H+ / Δ Lactone 3-methyl-dihydrofuran-2-one (Cyclic Lactone) CAS: 1679-47-6 Intermediate->Lactone - H2O Lactone->Acid + OH- (Hydrolysis) Water H2O

Caption: Acid-catalyzed cyclization of 4-hydroxy-2-methylbutanoic acid to its lactone form.[1] This reaction is reversible under basic conditions but problematic during GC injection.

Reference Standard Qualification Strategy

Since a USP/EP CRM is currently unavailable, you must purchase a high-purity commercial standard (typically >95% purity) and qualify it in-house.[1] Relying solely on a vendor's Certificate of Analysis (CoA) is insufficient for regulated GLP/GMP work.

Protocol A: In-House Qualification via qNMR (The "Gold Standard")

Quantitative NMR (qNMR) is the primary ratio method to determine absolute purity without requiring an identical reference standard.

Reagents:

  • Solvent:

    
     (for open acid stability) or 
    
    
    
    .[1]
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1] Ensure the IS relaxation time (

    
    ) is characterized.
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of the vendor standard (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a 5-digit balance.
  • Dissolution: Dissolve in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle:

      
      [1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[2][3]

Acceptance Criteria:

  • If qNMR purity is >98.0%, assign this value as the "As-Is" potency.[1]

  • If significant lactone signals are visible (doublets shifted downfield), quantify the lactone content separately.

Analytical Methodologies: GC-MS vs. LC-MS/MS[1]

The choice of method depends on the matrix complexity and sensitivity requirements.

Comparative Analysis Table
ParameterMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (Direct)
Principle Volatilization via SilylationElectrospray Ionization (Negative)
Sensitivity High (pg on column)Moderate to High (ng/mL)
Selectivity Excellent (Separates isomers well)Good (Requires specific column chemistry)
Risk Factor Thermal Lactonization in injectorMatrix Effects (Ion Suppression)
Prep Time High (Dry down + Derivatization: ~2 hrs)Low (Dilute & Shoot or SPE: ~30 mins)
Standard State Must be anhydrousCan be aqueous
Recommendation Best for Impurity Profiling Best for Biological Metabolism
Method A: GC-MS Protocol (Derivatization)

Objective: Block the hydroxyl and carboxyl groups to prevent cyclization.[1]

  • Preparation: Take 50 µL of sample/standard. Evaporate to dryness under

    
     at 40°C.
    
  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubation: Heat at 60°C for 30 minutes. (Forms bis-TMS derivative).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Injection: Splitless at 250°C.

    • Temp Program: 70°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
  • Validation Check: Monitor for the underivatized lactone peak (m/z 100). If present, derivatization was incomplete or thermal degradation occurred.

Method B: LC-MS/MS Protocol

Objective: Direct quantification of the acid form.[1]

  • Column: C18 Reverse Phase (e.g., Acquity HSS T3) or HILIC (if retention is poor on C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Conditions:

    • Source: ESI Negative Mode.[4]

    • MRM Transition:

      
       (Decarboxylation/Cleavage).
      
  • Note: Maintain neutral/basic pH in autosampler if possible to prevent lactonization over long runs.

Decision Workflow Diagram

Use this logic flow to select and validate your reference standard and analytical method.

Workflow Start Start: Need to Analyze 4-Hydroxy-2-methylbutanoic Acid CheckSource Check Commercial Availability (No USP/EP CRM found) Start->CheckSource Purchase Purchase 'Analytical Grade' (>95% Purity, e.g., Fluorochem) CheckSource->Purchase qNMR Perform qNMR (D2O) with Maleic Acid IS Purchase->qNMR PurityCheck Is Purity > 98% AND Lactone < 1%? qNMR->PurityCheck Assign Assign Purity Value (Create In-House Primary Std) PurityCheck->Assign Yes Purify Perform Base Hydrolysis & Recrystallization PurityCheck->Purify No SelectMethod Select Analytical Method Assign->SelectMethod Purify->qNMR GC GC-MS (Derivatization) Use: Impurity Profiling SelectMethod->GC Complex Matrix/Isomers LC LC-MS/MS (ESI-) Use: Biological Samples SelectMethod->LC Aqueous/Biofluids

Caption: Decision tree for qualifying non-certified reference materials and selecting the appropriate analytical platform.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14081034, 4-Hydroxy-2-methylbutanoic acid. Retrieved from [Link]

  • Burbidge, A., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9292–9305. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. European Pharmacopoeia. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 4-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the final disposal of chemical reagents. This guide provides a detailed, step-by-step procedure for the proper disposal of sodium 4-hydroxy-2-methylbutanoate, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical safety and regulatory compliance is essential. This document synthesizes best practices from established laboratory safety guidelines and data from structurally similar compounds to ensure the safe and responsible management of this chemical waste.

Part 1: Hazard Assessment and Waste Classification

Known and Inferred Hazards:

  • Irritation: Similar compounds are known to cause skin and eye irritation.[1][4] Inhalation of dust may lead to respiratory tract irritation.[1][3]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[1][3]

  • Environmental Hazards: While specific data is lacking for this compound, some related substances are noted as being harmful to aquatic life with long-lasting effects.[5]

Given these potential hazards, all waste containing sodium 4-hydroxy-2-methylbutanoate must be treated as hazardous chemical waste .[6][7] It is crucial to avoid making assumptions about its non-hazardous nature without explicit confirmation from an accredited safety authority.[6][8]

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKnown Hazards
Sodium Butyrate156-54-7Skin irritation, serious eye irritation, respiratory irritation, suspected of causing genetic defects.[1]
4-Hydroxybutyric Acid, Sodium Salt502-85-2May cause respiratory and digestive tract irritation.[3]
DL-2-Hydroxybutyric acid, sodium salt5094-24-6No specific hazards listed, but general chemical handling precautions apply.[2]
Methyl 4-hydroxybenzoate sodium salt5026-62-0Causes skin irritation and serious eye damage. Harmful to aquatic life with long-lasting effects.[5]

This data underscores the necessity of managing sodium 4-hydroxy-2-methylbutanoate waste with caution.

Part 2: Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe handling and disposal of sodium 4-hydroxy-2-methylbutanoate waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • A laboratory coat.

  • Closed-toe shoes.

2. Waste Segregation: Proper segregation is critical to prevent dangerous reactions.[9][10]

  • Solid Waste: Collect solid sodium 4-hydroxy-2-methylbutanoate waste in a dedicated, clearly labeled, and compatible container.[11] Do not mix with other solid wastes unless they are known to be compatible.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other liquid waste streams such as flammable liquids, strong acids, or strong bases, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or spill cleanup materials, that have come into contact with sodium 4-hydroxy-2-methylbutanoate should be disposed of as hazardous solid waste.[6][12]

3. Waste Containerization and Labeling: All chemical waste must be stored in appropriate containers that are in good condition and have secure lids.[7][9][13]

  • Container Choice: The original container is often the best choice for waste.[6] If unavailable, use a container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly and accurately labeled.[7][14] The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Sodium 4-hydroxy-2-methylbutanoate". Avoid using abbreviations or chemical formulas.[7]

    • An approximate concentration and the solvent if it is in a liquid solution.

    • The date the waste was first added to the container (accumulation start date).[14]

    • The name and contact information of the generating researcher or laboratory.

    • Relevant hazard pictograms if known (e.g., irritant).

4. Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[7]

  • The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[9]

  • Ensure the container is kept closed at all times except when adding waste.[7][13]

  • Store in secondary containment to prevent spills from spreading.[13]

5. Disposal Request and Pickup: Once the waste container is nearly full (around 90%), or after a designated accumulation time limit set by your institution (e.g., 9 months), arrange for its disposal.[13]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS or equivalent department.

  • Do not dispose of sodium 4-hydroxy-2-methylbutanoate down the drain or in the regular trash.[6][9][13] This is a critical rule to prevent environmental contamination and potential reactions in the sewer system.[9]

6. Spill and Emergency Procedures: In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills, if you are trained and have the appropriate spill kit, you can clean it up yourself. Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[3]

  • Major Spills: For larger spills, or if you are unsure how to proceed, evacuate the area and notify your institution's EHS department immediately.[6]

Part 3: The "Why" Behind the Protocol - A Deeper Dive

Understanding the reasoning behind these procedures is crucial for fostering a strong safety culture.

  • Why Treat as Hazardous? The "precautionary principle" is fundamental in chemical safety. When complete hazard information is not available, assuming the substance is hazardous is the only way to ensure the protection of personnel and the environment.[6]

  • Why Segregate Waste? Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires. For example, mixing a carboxylate salt with a strong acid could potentially generate the corresponding carboxylic acid, which may have different properties and hazards.

  • Why No Drain Disposal? Many chemicals, even if water-soluble, can be toxic to aquatic organisms or interfere with wastewater treatment processes.[9][10] Regulations strictly prohibit the disposal of hazardous chemicals down the drain.[6]

Part 4: Visualizing the Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Generation Generate Waste PPE->Generation Segregation Segregate Waste (Solid/Liquid) Generation->Segregation Containerization Place in Labeled, Compatible Container Segregation->Containerization Storage Store in Designated Satellite Accumulation Area Containerization->Storage Pickup Request EHS Pickup Storage->Pickup Removal Professional Disposal Pickup->Removal

Sources

Comprehensive Safety and Operational Guide: Handling Sodium 4-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Sodium 4-hydroxy-2-methylbutanoate (CAS: 107975-82-6) is a highly versatile small molecule scaffold widely utilized in drug development, particularly in the synthesis of antiviral ester prodrugs (such as tenofovir derivatives) [4]. While it is a critical building block for researchers and scientists, its handling requires strict adherence to safety protocols to prevent occupational exposure.

This guide provides drug development professionals with a comprehensive, self-validating system for Personal Protective Equipment (PPE) selection, experimental workflows, and disposal plans.

Chemical Profile & Hazard Causality

Understanding the physical and chemical properties of a substance is the foundational step in risk mitigation.

Table 1: Quantitative Data and Chemical Properties
PropertyValue
Chemical Name Sodium 4-hydroxy-2-methylbutanoate
CAS Number 107975-82-6
Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in water; reactive in organic solvents (e.g., DCM)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)

Causality of Hazards : As a sodium salt of a hydroxy-carboxylic acid, this compound is hygroscopic and carries residual alkalinity. When aerosolized as a fine powder during weighing or transfer, it acts as a mechanical and chemical irritant to the mucous membranes of the respiratory tract (H335). Upon contact with ambient moisture on the skin or eyes, it can cause localized irritation (H315, H319) .

Personal Protective Equipment (PPE) Selection

According to the and the PPE Standard (29 CFR 1910.132), PPE must be selected based on a rigorous hazard assessment . Every piece of equipment chosen below serves a specific, mechanistic purpose.

  • Hand Protection (OSHA 29 CFR 1910.138) :

    • Selection : Disposable Nitrile gloves (minimum 4-5 mil thickness).

    • Causality : Nitrile (acrylonitrile butadiene) is mandated over natural rubber latex. While the sodium salt itself is not highly corrosive, it is frequently reacted in organic solvents like dichloromethane (DCM) or ethanol during esterification. Nitrile provides superior broad-spectrum chemical resistance against these solvents and eliminates the risk of Type I latex sensitization .

    • Self-Validation : Perform an inflation test (trapping air and squeezing) before donning to check for micro-punctures. If working with large volumes of DCM, double-gloving is required as breakthrough times can be short.

  • Eye and Face Protection (OSHA 29 CFR 1910.133) :

    • Selection : Indirect-vented chemical splash goggles.

    • Causality : Standard safety glasses only protect against direct frontal impact. Because this compound is a fine powder that can aerosolize, and is often dissolved in volatile solvents, indirect-vented goggles provide an orbital seal that prevents capillary action and lateral dust/liquid ingress.

  • Body Protection :

    • Selection : Knee-length, flame-resistant (FR) or 100% cotton laboratory coat.

    • Causality : Synthetic fabrics (like polyester) can melt into the skin if exposed to exothermic runaway reactions or laboratory fires. Cotton provides a breathable, protective barrier that can be rapidly doffed in an emergency.

  • Respiratory Protection :

    • Selection : N95 particulate respirator (if handled outside containment).

    • Causality : Mitigates the H335 (respiratory irritation) hazard from airborne dust. However, the primary engineering control should always be a certified chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm).

PPE_Workflow Start Pre-Entry Assessment Inspect Inspect PPE for Defects Start->Inspect DonCoat Don FR Lab Coat Inspect->DonCoat DonGoggles Don Splash Goggles DonCoat->DonGoggles DonGloves Don Nitrile Gloves DonGoggles->DonGloves Handle Handle Sodium 4-hydroxy- 2-methylbutanoate DonGloves->Handle DoffGloves Doff Gloves (Inside-out) Handle->DoffGloves DoffGoggles Doff Goggles DoffGloves->DoffGoggles DoffCoat Doff Lab Coat DoffGoggles->DoffCoat Wash Wash Hands Thoroughly DoffCoat->Wash

Logical workflow for donning and doffing PPE to prevent chemical exposure.

Operational Plan: Experimental Workflow

To demonstrate the practical application and safe handling of Sodium 4-hydroxy-2-methylbutanoate, the following protocol outlines its use as a scaffold in an esterification reaction (e.g., synthesizing an intermediate for an antiviral prodrug) .

Step-by-Step Methodology: EDC/DMAP Coupling
  • Preparation & Validation : Ensure the chemical fume hood is operational (check the digital airflow monitor). Don all required PPE as outlined above.

  • Weighing : Using an anti-static weigh boat, carefully weigh the required amount of Sodium 4-hydroxy-2-methylbutanoate. Causality: Anti-static boats prevent the fine powder from dispersing due to static charge, minimizing inhalation risks.

  • Solvation : Transfer the powder to a round-bottom flask. Suspend the salt in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add the target alcohol, followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). Causality: EDC is a water-soluble carbodiimide that drives the formation of the ester bond, while DMAP acts as a nucleophilic catalyst.

  • Reaction : Stir the mixture at room temperature for 20 hours under a nitrogen atmosphere. Causality: Nitrogen prevents ambient moisture ingress, which could prematurely hydrolyze the intermediate.

  • Quenching : Wash the resulting mixture with aqueous solutions (e.g., saturated NaHCO3 and brine) to remove water-soluble byproducts and unreacted sodium salt.

Reaction_Workflow Prep Weigh Scaffold & Reagents Solvent Suspend in Dry DCM Prep->Solvent Add Add EDC & DMAP Solvent->Add Stir Stir at RT for 20h (N2 Atmosphere) Add->Stir Quench Aqueous Quench & Wash Stir->Quench Purify Column Chromatography Quench->Purify

Step-by-step experimental workflow for esterification using the chemical scaffold.

Spill Response and Disposal Plan

A self-validating safety system must account for unintended deviations, such as accidental spills.

Spill Response Protocol
  • Isolate : Evacuate non-essential personnel from the immediate area.

  • Protect : Ensure full PPE is worn, including an N95 respirator if a dust cloud is present.

  • Contain : Gently cover the spilled Sodium 4-hydroxy-2-methylbutanoate powder with damp paper towels. Causality: Dry sweeping generates hazardous dust clouds; dampening the powder suppresses dust and utilizes the compound's high water solubility for containment.

  • Collect : Use a non-sparking plastic scoop to collect the dampened material and place it into a chemically compatible, sealable hazardous waste container.

  • Decontaminate : Wash the spill area with warm water and a mild laboratory detergent.

Disposal Plan

Do not dispose of Sodium 4-hydroxy-2-methylbutanoate down the drain. All unreacted chemicals, contaminated packaging, and spill cleanup materials must be treated as hazardous waste. Label the container clearly with "Hazardous Waste: Sodium 4-hydroxy-2-methylbutanoate / Organic Acid Salt" and coordinate with your institution's Environmental Health and Safety (EHS) department for incineration in accordance with local and federal EPA regulations.

References

  • "OSHA's PPE Laboratory Standards", Clarion Safety Systems. URL:[Link]

  • "Understanding Nitrile Gloves and Their Chemical Resistance", SafetyCulture. URL:[Link]

  • "sodium 4-hydroxy-2-methylbutanoate (CAS# 107975-82-6) Safety Data", Angene Chemical. URL:[Link]

  • "ANTIVIRAL ESTER PRODRUGS OF TENOFOVIR - EP 3559011 B1", European Patent Office.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.